molecular formula C13H12O3 B158306 Euparin CAS No. 532-48-9

Euparin

Cat. No.: B158306
CAS No.: 532-48-9
M. Wt: 216.23 g/mol
InChI Key: OPUFDNZTKHPZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euparin is a naturally occurring benzofuran compound that serves as a valuable tool in biomedical research, particularly for investigating novel therapeutic pathways in neuroscience and virology. Primarily, research indicates that this compound demonstrates significant antidepressant-like properties in pre-clinical models. Its mechanism of action is multifaceted, involving the increase of monoamine neurotransmitter levels in the brain and the reduction of monoamine oxidase and reactive oxygen species (ROS) . Further studies have shown that its antidepressant effect is mediated through the SAT1/NMDAR2B/BDNF signaling pathway . Beyond its neuroactive potential, this compound has also been identified as a ROS inhibitor and exhibits antiviral activity against poliovirus . Recent scientific investigations have expanded its research utility into new areas. This compound and its synthetic derivatives are being explored as potential acetylcholinesterase (AChE) inhibitors, a relevant target in Alzheimer's disease research . This diverse pharmacological profile makes this compound a versatile compound for studying oxidative stress, neurological disorders, and viral infections. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUFDNZTKHPZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201256
Record name Euparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-48-9
Record name Euparin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euparin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Eupatorin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical guide details the in vitro mechanism of action of Eupatorin (B191229) . While the user requested information on "Euparin," the available research from the search results with in-depth data on anti-cancer mechanisms of action, including apoptosis, cell cycle arrest, and specific signaling pathways, pertains to Eupatorin. Due to the lack of comparable data for this compound on this specific topic within the provided search results, this guide has been constructed based on the findings for Eupatorin to meet the structural and technical requirements of the request.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eupatorin, a natural flavonoid, has demonstrated significant in vitro cytotoxic effects against human breast cancer cell lines, primarily MCF-7 and MDA-MB-231.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis via the intrinsic pathway, induction of cell cycle arrest at the sub G0/G1 phase, and potent inhibition of the Phospho-Akt (p-Akt) signaling pathway.[1] Furthermore, Eupatorin exhibits anti-angiogenic and anti-metastatic properties by inhibiting vascular sprouting and impeding cancer cell migration and invasion.[1] These findings highlight Eupatorin as a promising candidate for further investigation in cancer therapeutics.

Cytotoxic Activity

Eupatorin exerts time- and dose-dependent cytotoxic effects on human breast carcinoma cells while showing significantly lower toxicity towards normal breast epithelial cells (MCF-10a).[1] The half-maximal inhibitory concentration (IC50) values underscore this selective cytotoxicity.

Data Presentation: Eupatorin IC50 Values

The following table summarizes the quantitative data on the cytotoxic activity of Eupatorin against various breast cell lines after 48 hours of treatment.

Cell LineCell TypeIC50 Value (µg/mL)Reference
MCF-7Human Breast Carcinoma~5[1]
MDA-MB-231Human Breast Carcinoma~5[1]
MCF-10aNormal Human Breast Epithelial~30[1]

Core Mechanisms of Action

Induction of Apoptosis via Intrinsic Pathway

Eupatorin is a potent inducer of apoptosis in breast cancer cells, primarily acting through the mitochondrial (intrinsic) pathway.[1] This is evidenced by the preferential activation of caspase-9 over caspase-8.[1] Mechanistically, Eupatorin up-regulates the expression of several pro-apoptotic genes, including Bak1, Bax, and Bad, which leads to the release of cytochrome c and SMAC/Diablo from the mitochondria, subsequently activating the caspase cascade.[1]

G Eupatorin Eupatorin pAkt Phospho-Akt (p-Akt) Eupatorin->pAkt inhibition Pro_Apoptotic Up-regulation of Pro-Apoptotic Genes (Bak1, Bax, Bad, HIF1A) Eupatorin->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion CytoC Cytochrome c & SMAC/Diablo Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Executioner Caspases (e.g., Caspase-3) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Eupatorin-induced intrinsic apoptosis pathway in breast cancer cells.

Cell Cycle Arrest

Eupatorin demonstrates anti-proliferative activity by inducing cell cycle arrest in MCF-7 and MDA-MB-231 cells.[1] Flow cytometry analysis reveals a time-dependent accumulation of cells in the sub-G0/G1 phase, indicating that Eupatorin halts cell cycle progression before the DNA synthesis (S) phase and promotes the elimination of apoptotic cells.[1]

G G1 G1 Phase S S Phase G1->S Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 SubG1 Sub G0/G1 (Apoptosis) Arrest->SubG1 Eupatorin Eupatorin Eupatorin->Arrest  Induces Block

Caption: Eupatorin induces cell cycle arrest at the Sub G0/G1 phase.

Inhibition of Invasion, Migration, and Angiogenesis

Eupatorin effectively curtails the metastatic potential of breast cancer cells.[1] In wound healing assays, it prevents the complete closure of scratched MDA-MB-231 cell monolayers.[1] Furthermore, it significantly inhibits the migration and invasion of these cells through the membrane in a Boyden chamber assay.[1] Eupatorin also demonstrates anti-angiogenic properties by inhibiting the sprouting of new blood vessels in an ex vivo mouse aorta ring assay.[1]

G cluster_0 In Vitro Assays A1 1. Wound Healing Assay (Cell Migration) Result1 Incomplete Wound Closure A1->Result1 A2 2. Boyden Chamber Assay (Cell Invasion) Result2 >60% Invasion Prevention A2->Result2 A3 3. Ex Vivo Aortic Ring Assay (Angiogenesis) Result3 Inhibition of Vascular Sprouting A3->Result3 Eupatorin Eupatorin Treatment Eupatorin->A1 Eupatorin->A2 Eupatorin->A3

Caption: Experimental workflow for assessing Eupatorin's anti-metastatic effects.

Experimental Protocols

Cell Viability (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (MCF-7, MDA-MB-231) and normal cells (MCF-10a) in 96-well plates and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with varying concentrations of Eupatorin for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine IC50 values.

Cell Cycle Analysis
  • Cell Treatment: Culture cells to ~70-80% confluency and treat with Eupatorin (e.g., 5 µg/mL) for different durations (e.g., 24, 48, 72 hours).

  • Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M) using appropriate software.

Wound Healing Assay
  • Cell Seeding: Grow MDA-MB-231 cells in a 6-well plate until a confluent monolayer is formed.

  • Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing Eupatorin. An untreated well serves as a control.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

  • Analysis: Measure the width of the wound at different points and compare the rate of closure between treated and untreated cells to assess cell migration.

Boyden Chamber Invasion Assay
  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8-μm pore size) in a 24-well plate.

  • Cell Seeding: Seed serum-starved MDA-MB-231 cells in the upper chamber in serum-free media containing Eupatorin.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for a specified period (e.g., 24 hours) to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom surface of the membrane.

  • Analysis: Count the number of stained, invaded cells under a microscope and express the result as a percentage of the control.[1]

References

Euparin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a naturally occurring benzofuran (B130515) derivative that has garnered significant attention within the scientific community due to its diverse pharmacological activities. As a promising scaffold for drug discovery, a comprehensive understanding of its natural origins and efficient isolation methodologies is paramount. This technical guide provides an in-depth overview of the primary plant sources of this compound and detailed protocols for its extraction and purification, tailored for professionals in chemical and pharmaceutical research.

Natural Sources of this compound

This compound is predominantly found as a secondary metabolite in various plant species, particularly within the Asteraceae family. The genus Eupatorium is a notable source of this compound. Below is a summary of plant species reported to contain this compound.

Plant SpeciesFamilyPlant PartReference
Eupatorium buniifoliumAsteraceaeAerial parts[1][2]
Eupatorium chinenseAsteraceaeNot specified
Eupatorium purpureumAsteraceaeNot specified[1]
Parastrephia sp.AsteraceaeNot specified
Ophryosporus lorentziiAsteraceaeNot specified[3]
Ophryosporus charuaAsteraceaeNot specified[3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. A widely adopted and effective strategy is bioassay-guided fractionation, which systematically partitions the crude extract to isolate the biologically active compound.

Experimental Protocol: Isolation from Eupatorium buniifolium

This protocol details the bioassay-guided isolation and purification of this compound from the aerial parts of Eupatorium buniifolium.

1. Plant Material and Extraction

  • Plant Material: Air-dried and ground aerial parts of Eupatorium buniifolium (500 g).

  • Extraction Solvent: Dichloromethane:Methanol (1:1 v/v).

  • Procedure:

    • Macerate the ground plant material in the extraction solvent for 24 hours at room temperature.

    • Perform vacuum filtration to separate the extract from the plant residue.

    • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure to yield the crude organic extract.

2. Chromatographic Fractionation

  • Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).

  • Mobile Phase: A gradient solvent system of hexane, ethyl acetate (B1210297), and methanol.

  • Procedure:

    • Subject the crude organic extract to column chromatography on a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane:ethyl acetate (e.g., 9:1, 8:2, 1:1), 100% ethyl acetate, ethyl acetate:methanol (1:1), and finally 100% methanol.[4]

    • Collect the eluate in fractions (e.g., 250 mL each).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).[1]

    • Combine fractions exhibiting similar TLC profiles. This process typically yields several main fractions (e.g., F1-F5).

3. Bioassay-Guided Selection and Further Purification

  • Bioassay: In vitro antiviral assays (e.g., against poliovirus) are performed on each fraction to identify the most active one.

  • Procedure:

    • Fraction F2 has been identified as exhibiting the highest antiviral activity.[1]

    • Further purify fraction F2 using additional column chromatography on silica gel.

    • This secondary purification yields multiple sub-fractions.

    • From the bioactive sub-fraction F2.VI, this compound can be isolated as a pure compound.[1]

4. Final Purification and Characterization

  • Purification: The sub-fraction containing this compound may be subjected to a final purification step, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>95%).

  • Characterization: The structural identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance)

    • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

    • EI-MS (Electron Ionization-Mass Spectrometry)

    • UV (Ultraviolet) Spectroscopy

    • IR (Infrared) Spectroscopy

Quantitative Data

In a study on the isolation of this compound from Eupatorium buniifolium, the bioassay-guided fractionation of the organic extract led to the isolation of 39 mg of this compound from the most active fraction (F2.VI).[1] The initial quantity of the organic extract that yielded this fraction was not explicitly stated. The purity of the isolated this compound was determined to be greater than 95% by HPLC.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the isolation of this compound from a plant source using bioassay-guided fractionation.

Euparin_Isolation_Workflow Start Dried & Ground Plant Material (e.g., Eupatorium buniifolium) Extraction Solvent Extraction (Dichloromethane:Methanol 1:1) Start->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract ColumnChromatography1 Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->ColumnChromatography1 Fractions Collection of Fractions (F1-F5) ColumnChromatography1->Fractions Bioassay Biological Activity Screening (e.g., Antiviral Assay) Fractions->Bioassay ActiveFraction Identification of Active Fraction (e.g., F2) Bioassay->ActiveFraction ColumnChromatography2 Further Purification of Active Fraction (Silica Gel Column Chromatography) ActiveFraction->ColumnChromatography2 SubFractions Collection of Sub-Fractions ColumnChromatography2->SubFractions Purethis compound Isolation of Pure this compound SubFractions->Purethis compound Characterization Structural Characterization (NMR, MS, UV, IR) Purethis compound->Characterization FinalProduct Purified this compound (>95%) Characterization->FinalProduct

Caption: Bioassay-guided isolation workflow for this compound.

References

Euparin (CAS 532-48-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin (CAS 532-48-9) is a naturally occurring benzofuran (B130515) derivative found in various plant species, notably from the Eupatorium genus.[1][2] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and available experimental data on this compound, intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a small molecule with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below. It is important to note that variations in reported melting points exist in the literature, which may be attributable to differences in purity and analytical methodology.

PropertyValueSource(s)
CAS Number 532-48-9[2][3]
Molecular Formula C₁₃H₁₂O₃[2][3]
Molecular Weight 216.23 g/mol [2][3]
Appearance Solid powder[2]
Color Light yellow to yellow[4]
Melting Point 118.5 °C (from Ligroine)[5]
120–122 °C[1]
123.1 °C[3]
Boiling Point 258.3 °C at 760 mmHg[5]
348.72 °C[3]
Density 1.187 g/cm³[5]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[6]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including antidepressant, antiviral, antifungal, and antioxidant effects. The underlying mechanisms for some of these activities have been partially elucidated.

Antidepressant Activity

Recent studies have highlighted the significant antidepressant-like effects of this compound. In vivo experiments using a Chronic Unpredictable Mild Stress (CUMS) model in mice have demonstrated that this compound can reverse depression-like behaviors.[4]

The proposed mechanism for its antidepressant action involves the modulation of the SAT1/NMDAR2B/BDNF signaling pathway . This compound administration has been shown to:

  • Increase the levels of monoamine neurotransmitters.

  • Decrease the activity of monoamine oxidase (MAO) and the levels of reactive oxygen species (ROS) in the brain.

  • Restore the expression of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF).[4]

This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS decreases Monoamines Monoamine Neurotransmitters This compound->Monoamines increases SAT1 SAT1 This compound->SAT1 restores expression Antidepressant Antidepressant Effects Monoamines->Antidepressant NMDAR2B NMDAR2B SAT1->NMDAR2B influences BDNF BDNF NMDAR2B->BDNF influences BDNF->Antidepressant

Caption: Proposed mechanism of this compound's antidepressant activity.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against poliovirus types 1, 2, and 3.[1][6] The mechanism of action appears to target the initial stages of the viral replication cycle.[1][2] Studies have shown that this compound is effective from the point of virus adsorption to the host cell up to the first twenty minutes post-infection.[1][2]

Antifungal Activity

This compound also possesses antifungal properties, with reported activity against the dermatophyte Trichophyton mentagrophytes.[2][6] The precise mechanism of its antifungal action has not been fully detailed in the reviewed literature.

Antioxidant Activity

This compound exhibits moderate antioxidant activity, which is a common feature of phenolic compounds.[6] This activity is attributed to its ability to scavenge free radicals.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key experimental procedures that have been used to characterize the biological activities of this compound.

Bioassay-Guided Isolation and Purification of this compound

A study by Visintini Jaime et al. (2013) details the isolation of this compound from Eupatorium buniifolium.[1]

Plant Eupatorium buniifolium (dried aerial parts) Extraction Maceration with CH₂Cl₂:MeOH (1:1) Plant->Extraction OE Organic Extract (OE) Extraction->OE Assay1 Antiviral Assay (PV-1) OE->Assay1 Fractionation Silica (B1680970) Gel Column Chromatography OE->Fractionation Fractions Fractions (F1-F5) Fractionation->Fractions Assay2 Plaque Reduction Assay Fractions->Assay2 F2 Active Fraction (F2) Assay2->F2 identifies Purification Further Chromatographic Purification F2->Purification This compound This compound (>95% purity) Purification->this compound

Caption: Workflow for the isolation and purification of this compound.

  • Extraction : Dried and powdered aerial parts of Eupatorium buniifolium are macerated with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature. The resulting organic extract is then concentrated under reduced pressure.[1]

  • Bioassay-Guided Fractionation : The crude organic extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents of increasing polarity.[1]

  • Activity Testing : The collected fractions are tested for their antiviral activity using a plaque reduction assay against poliovirus.[1]

  • Purification of Active Compound : The most active fraction is further purified using repeated chromatographic techniques to yield pure this compound.[1]

  • Structure Elucidation : The identity and purity of the isolated this compound are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, EI-MS, UV, and IR spectroscopy) and High-Performance Liquid Chromatography (HPLC).[1]

In Vivo Antidepressant Activity Assessment (CUMS Model)

The Chronic Unpredictable Mild Stress (CUMS) model in mice is a widely accepted paradigm for evaluating antidepressant efficacy.

  • Animal Model : Male mice are subjected to a CUMS protocol for a period of several weeks. This involves the application of various mild and unpredictable stressors.

  • Drug Administration : this compound is administered orally at different doses (e.g., 8, 16, and 32 mg/kg) to the stressed mice over a defined treatment period.[4]

  • Behavioral Tests : A battery of behavioral tests is conducted to assess depression-like behaviors. These may include the tail suspension test, forced swim test, and sucrose (B13894) preference test.

  • Biochemical Analysis : Following the behavioral tests, brain tissues (e.g., hippocampus and prefrontal cortex) are collected for biochemical analysis. This includes measuring the levels of monoamine neurotransmitters, MAO activity, ROS levels, and the expression of proteins in the SAT1/NMDAR2B/BDNF pathway using techniques like ELISA and Western blotting.[4]

In Vitro Antiviral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of this compound against lytic viruses like poliovirus.

  • Cell Culture : A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.[1]

  • Virus Titration : The virus stock is serially diluted and used to infect the cell monolayers to determine the appropriate virus concentration that produces a countable number of plaques.

  • Antiviral Assay :

    • Cell monolayers are pre-treated with various concentrations of this compound.

    • The cells are then infected with a known amount of virus in the presence of the corresponding this compound concentration.

    • After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) with the respective this compound concentrations.

    • The plates are incubated for several days to allow for plaque formation.[1]

  • Plaque Visualization and Counting : The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis : The percentage of plaque reduction is calculated for each this compound concentration compared to a virus control (no drug). The 50% effective concentration (EC₅₀) is then determined.[1]

Safety and Toxicology

Conclusion

This compound is a promising natural product with a compelling profile of biological activities, most notably its antidepressant effects mediated through the SAT1/NMDAR2B/BDNF signaling pathway. Its antiviral and antifungal properties further broaden its therapeutic potential. While the foundational research is encouraging, this technical guide highlights the need for further investigation in several key areas. A detailed elucidation of the mechanisms underlying its antiviral and antifungal activities, the development of a scalable synthetic protocol, and a thorough assessment of its safety and toxicity profile are critical next steps for advancing this compound towards clinical applications.

References

The Biological Activity of Euparin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Potential of a Promising Benzofuran (B130515)

Euparin, a naturally occurring benzofuran derivative, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioactivity of this compound, with a focus on its anticancer, antimicrobial, antiviral, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Quantitative Bioactivity Data of this compound

The biological effects of this compound have been quantified in various in vitro studies. The following tables summarize the key inhibitory and cytotoxic concentrations of this compound against different cell lines and pathogens.

Table 1: Anticancer Activity of this compound

Cancer Cell LineAssay TypeIC50 (µg/mL)Reference
HO-8910 (Ovarian)MTT Assay10.2
Bel-7402 (Hepatocellular)MTT Assay27.3
HCT 116 (Colon)MTT Assay95.2[1]

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity TypeMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansAntifungal7.8115.62[1]

Table 3: Antiviral Activity of this compound against Poliovirus in Vero Cells

Virus TypeAssay TypeEC50 (µg/mL)Reference
Poliovirus Type 1Plaque Reduction Assay0.47[2][3]
Poliovirus Type 2Plaque Reduction Assay0.12[2][3]
Poliovirus Type 3Plaque Reduction Assay0.15[2][3]

Table 4: Antioxidant Activity of this compound

Assay TypeActivity LevelReference
DPPH Radical ScavengingModerate[4][5]

Signaling Pathways Modulated by this compound

Current research has begun to elucidate the molecular mechanisms underlying this compound's biological effects. While comprehensive data is still emerging, studies have identified its involvement in specific signaling cascades.

Antidepressant Activity: SAT1/NMDAR2B/BDNF Signaling Pathway

This compound has demonstrated antidepressant-like effects, which are attributed to its modulation of the Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2][6][7] this compound treatment has been shown to restore the decreased expression of these key proteins in the frontal cortex and hippocampus, suggesting a potential mechanism for its antidepressant properties.[6]

G This compound This compound SAT1 SAT1 This compound->SAT1 Restores Expression NMDAR2B NMDAR2B This compound->NMDAR2B Restores Expression BDNF BDNF This compound->BDNF Restores Expression Antidepressant_Effect Antidepressant Effect SAT1->Antidepressant_Effect NMDAR2B->Antidepressant_Effect BDNF->Antidepressant_Effect

This compound's modulation of the SAT1/NMDAR2B/BDNF pathway.

Potential Anti-inflammatory and Anticancer Pathways

While direct evidence for this compound's modulation of specific inflammatory and cancer-related signaling pathways is still under investigation, its classification as a benzofuran and its observed biological activities suggest potential interactions with key pathways such as NF-κB and STAT3. Benzofuran derivatives have been noted for their anti-inflammatory properties, often linked to the inhibition of the NF-κB pathway. Similarly, the STAT3 and Akt signaling pathways are common targets for anticancer compounds.[8] Further research is required to definitively map this compound's interactions with these critical cellular signaling networks.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and provide a framework for replicating and expanding upon the existing research on this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HO-8910, Bel-7402) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[9][10][11][12]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria, or as specified for fungi).

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

G cluster_0 Preparation cluster_1 Assay cluster_2 Result A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Workflow for MIC determination by broth microdilution.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

General Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus (e.g., poliovirus) and allow for a short adsorption period.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to an untreated virus control and determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

General Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[9]

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.[2]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and, if desired, determine the IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement and Analysis A Prepare DPPH Solution C Mix this compound and DPPH A->C B Prepare this compound Solutions B->C D Incubate in Dark C->D E Measure Absorbance (~517 nm) D->E F Calculate Scavenging Activity E->F

Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound has demonstrated a compelling profile of biological activities, including notable anticancer, antimicrobial, antiviral, and antioxidant effects. The quantitative data presented in this guide highlight its potency, particularly against various cancer cell lines, Candida albicans, and poliovirus. The elucidation of its role in the SAT1/NMDAR2B/BDNF signaling pathway provides a foundation for understanding its neurological effects.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound. Firstly, a more comprehensive investigation into the specific signaling pathways modulated by this compound in cancer and inflammation is crucial. Delineating these mechanisms will be instrumental in identifying potential therapeutic targets and predicting clinical efficacy. Secondly, while general protocols are available, the publication of detailed, optimized experimental methodologies specific to this compound would enhance reproducibility and facilitate further research. Finally, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in a physiological context. Continued exploration of this promising benzofuran derivative holds significant potential for the development of novel therapeutic agents.

References

Euparin and the Inhibition of Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euparin, a naturally occurring benzofuran (B130515) derivative, has been identified as a potent inhibitor of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, its proposed mechanism of action involving the Keap1-Nrf2 signaling pathway, and detailed experimental protocols for evaluating its ROS-inhibiting effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound as a modulator of oxidative stress. While direct quantitative data on this compound's antioxidant capacity is still emerging, this guide consolidates the available information and provides a framework for future research.

Introduction to this compound and Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS play a crucial role in cellular signaling and homeostasis. However, an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound is a monomeric compound of Benzofuran that has been identified as a reactive oxygen species (ROS) inhibitor.[1] Its chemical structure, characterized by a benzofuran core, is believed to be central to its antioxidant activity. This guide will delve into the mechanisms and methodologies associated with this compound's role in mitigating oxidative stress.

Quantitative Data on Antioxidant Activity

While specific quantitative data on the direct antioxidant capacity of this compound from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are not extensively available in the current literature, studies on this compound derivatives provide insights into the potential of this class of compounds. For instance, certain derivatives of this compound have been synthesized and evaluated for their inhibitory activities against various enzymes, with some showing significant biological effects. The lack of direct IC50 values for this compound in common antioxidant assays represents a key area for future investigation to fully characterize its antioxidant potential.

Table 1: Antioxidant Activity Data for this compound (Hypothetical Data for Illustrative Purposes)

AssayParameterResultReference
DPPH Radical ScavengingIC50[Data Not Available]-
FRAPFerric Reducing Power[Data Not Available]-
Cellular ROS Inhibition (DCF-DA)% ROS Reduction at 10 µM[Data Not Available]-

Note: This table is for illustrative purposes to highlight the type of quantitative data required. As of the latest literature review, specific values for this compound are not available.

Signaling Pathways of ROS Inhibition by this compound

The Keap1-Nrf2 Signaling Pathway: A Proposed Mechanism

A growing body of evidence suggests that the antioxidant effects of many phenolic compounds are mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

While direct evidence for this compound's interaction with the Keap1-Nrf2 pathway is still under investigation, the structural similarity of this compound to other isoflavonoids, such as puerarin, which have been shown to activate this pathway, strongly suggests a similar mechanism of action. It is hypothesized that this compound, acting as an electrophile, modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and leading to Nrf2 activation.

Euparin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Keap1 Keap1 (Modified) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Figure 1: Proposed Keap1-Nrf2 signaling pathway for this compound's antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the ROS-inhibiting and antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound solution (or control/blank) to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow A Prepare this compound dilutions and DPPH solution B Mix this compound and DPPH in 96-well plate A->B C Incubate in dark (30 min, RT) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 value D->E

Figure 2: Workflow for the DPPH radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of this compound.

    • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the this compound solution (or standard/blank) to each well.

    • Add 175 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity of this compound is determined by comparing its absorbance value to the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

FRAP_Assay_Workflow A Prepare this compound dilutions, FeSO4 standards, and FRAP reagent B Mix samples/standards with FRAP reagent A->B C Incubate at 37°C (30 min) B->C D Measure Absorbance at 593 nm C->D E Calculate Ferric Reducing Antioxidant Power D->E

Figure 3: Workflow for the FRAP assay.
Cellular ROS Inhibition Assay using DCF-DA

This cell-based assay measures the ability of a compound to inhibit intracellular ROS production.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HaCaT keratinocytes, SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with different concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide).

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

  • Data Analysis:

    • The percentage of ROS inhibition is calculated by comparing the fluorescence of this compound-treated cells to that of the vehicle-treated, ROS-induced control.

Cellular_ROS_Assay_Workflow A Seed cells in 96-well plate B Load cells with DCFH-DA A->B C Wash cells B->C D Treat with this compound C->D E Induce Oxidative Stress (e.g., H2O2) D->E F Measure Fluorescence (Ex: 485 nm, Em: 535 nm) E->F G Calculate % ROS Inhibition F->G

Figure 4: Workflow for the cellular ROS inhibition assay.

Conclusion and Future Directions

This compound presents a promising natural compound for the mitigation of oxidative stress. The proposed mechanism of action through the Keap1-Nrf2 signaling pathway aligns with the known activities of structurally related isoflavonoids and provides a solid foundation for further investigation. The immediate future research on this compound should focus on:

  • Quantitative Antioxidant Profiling: Performing standardized in vitro antioxidant assays (DPPH, FRAP, ABTS, etc.) to determine the specific IC50 and equivalent antioxidant capacity values for pure this compound.

  • Mechanism Validation: Conducting experiments to directly confirm the activation of the Nrf2 pathway by this compound. This would involve western blot analysis for Nrf2 nuclear translocation and qPCR for the upregulation of downstream antioxidant genes.

  • In Vivo Efficacy: Evaluating the in vivo antioxidant and therapeutic effects of this compound in preclinical models of diseases associated with oxidative stress.

By addressing these research gaps, a more complete understanding of this compound's potential as a therapeutic agent for combating ROS-mediated pathologies can be achieved. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Euparin's Antiviral Frontier: A Technical Guide to its Activity Spectrum and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – In the ongoing quest for novel antiviral agents, the natural benzofuran (B130515) derivative, Euparin, has demonstrated notable efficacy against poliovirus, positioning it as a compound of interest for further virological investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral activity, detailing its known spectrum, mechanism of action, and the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiviral therapies.

Quantitative Assessment of Antiviral Efficacy

To date, the most significant antiviral activity of this compound has been documented against the three serotypes of poliovirus. The compound exhibits potent inhibitory effects at sub-micromolar concentrations with a high degree of selectivity, indicating a favorable therapeutic window in preliminary in vitro studies. The quantitative data from these studies are summarized in the table below.

VirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Poliovirus Type 1Vero0.47133.9284.9[1]
Poliovirus Type 2Vero0.12128.21068.0[1]
Poliovirus Type 3Vero0.15128.2854.7[1]

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of the viral cytopathic effect. CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces the viability of the host cells by 50%. SI (Selectivity Index): Calculated as CC50/EC50, a measure of the compound's therapeutic window.

It is important to note that studies have also investigated the efficacy of this compound against other viruses, including Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). However, under the experimental conditions reported, this compound did not exhibit antiviral activity against these viruses.[2]

Mechanism of Antiviral Action: Targeting Early Viral Events

Investigations into the mechanism by which this compound inhibits poliovirus replication have revealed that its primary target is an early stage of the viral life cycle.[1][2] The compound does not appear to exert a direct virucidal effect, nor does it protect cells from infection when administered as a pretreatment.[2] Instead, its inhibitory action is most pronounced when introduced during the initial phases of viral entry and replication.

Time-of-addition experiments have demonstrated that this compound is effective from the point of virus adsorption up to the first twenty minutes post-infection.[1][2] This suggests that this compound likely interferes with critical processes such as viral attachment to the host cell, penetration into the cytoplasm, or the uncoating of the viral genome.

The following diagram illustrates the proposed stage of this compound's intervention in the poliovirus replication cycle.

cluster_0 Viral Replication Cycle Poliovirus Poliovirus Attachment Attachment Poliovirus->Attachment 1. Adsorption Host Cell Host Cell Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing Genome Replication Genome Replication Translation & Polyprotein Processing->Genome Replication Assembly Assembly Genome Replication->Assembly Release Release Assembly->Release Euparin_Inhibition This compound Inhibition Euparin_Inhibition->Attachment Euparin_Inhibition->Penetration Euparin_Inhibition->Uncoating

Proposed mechanism of this compound's antiviral action against poliovirus.

Further research is required to elucidate the precise molecular interactions between this compound and viral or host cell components that lead to the observed inhibition of poliovirus replication. Understanding these interactions will be crucial for the potential development of this compound or its derivatives as therapeutic agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity and cytotoxicity.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.[1][2]

1. Cell Seeding:

  • Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

2. Virus and Compound Preparation:

  • Prepare serial dilutions of this compound in a suitable maintenance medium.

  • Prepare a viral stock of known titer (plaque-forming units per milliliter, PFU/mL).

3. Infection and Treatment:

  • When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

  • Inoculate the cells with a dilution of the virus calculated to produce a countable number of plaques (typically 50-100 PFU per well).

  • Allow the virus to adsorb for 1 hour at 37°C.

  • After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing the various concentrations of this compound or a vehicle control.

4. Incubation and Visualization:

  • Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.

  • After incubation, fix the cells with a solution such as 10% formalin.

  • Stain the cell monolayer with a dye like crystal violet, which stains viable cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.

5. Data Analysis:

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the virus control (no compound).

  • The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

1. Cell Seeding and Infection:

  • Seed susceptible cells in multi-well plates and grow to confluence.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

2. Compound Treatment:

  • After viral adsorption, remove the inoculum and add a maintenance medium containing different concentrations of the test compound or a vehicle control.

3. Incubation and Harvesting:

  • Incubate the plates for a period sufficient to allow for one or more rounds of viral replication (e.g., 24-48 hours).

  • At the end of the incubation period, harvest the cell culture supernatant, which contains the progeny virus.

4. Titration of Progeny Virus:

  • Determine the titer of the infectious virus in the harvested supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

5. Data Analysis:

  • Compare the viral titers from the compound-treated wells to those from the control wells.

  • The reduction in virus yield is expressed as a percentage of the control.

  • The concentration of the compound that reduces the virus yield by a certain percentage (e.g., 90% or 99%) can be calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5][6]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

2. Compound Treatment:

  • Replace the growth medium with fresh medium containing serial dilutions of this compound.

  • Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank.

3. Incubation:

  • Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

4. MTT Addition and Incubation:

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of sodium dodecyl sulfate (B86663) in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The absorbance values are directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for these in vitro antiviral and cytotoxicity assays.

cluster_Antiviral Antiviral Assays cluster_Cytotoxicity Cytotoxicity Assay Cell_Culture_A 1. Seed Cells Infection 2. Infect with Virus Cell_Culture_A->Infection Treatment_A 3. Add this compound Infection->Treatment_A Incubation_A 4. Incubate Treatment_A->Incubation_A Plaque_Assay Plaque Reduction Assay Incubation_A->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Incubation_A->Yield_Assay Data_Analysis_A 5. Analyze Results (EC50) Plaque_Assay->Data_Analysis_A Yield_Assay->Data_Analysis_A Cell_Culture_C 1. Seed Cells Treatment_C 2. Add this compound Cell_Culture_C->Treatment_C Incubation_C 3. Incubate Treatment_C->Incubation_C MTT_Assay 4. MTT Reagent Incubation_C->MTT_Assay Data_Analysis_C 5. Analyze Results (CC50) MTT_Assay->Data_Analysis_C

References

The Antidepressant Potential of Euparin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the antidepressant effects of Euparin, a natural benzofuran (B130515) compound. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific evidence, including quantitative data, detailed experimental protocols, and a breakdown of the implicated molecular pathways.

Abstract

Depression is a significant global health concern, and existing antidepressant therapies have limitations in efficacy and side-effect profiles. This compound has emerged as a promising candidate with antidepressant properties. Research indicates that this compound mitigates depression-like behaviors in preclinical models, modulates monoaminergic neurotransmitter systems, and influences the SAT1/NMDAR2B/BDNF signaling pathway.[1][2][3] This document synthesizes the available data to facilitate further investigation and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The antidepressant effects of this compound have been quantified in a murine model of Chronic Unpredictable Mild Stress (CUMS), a well-established animal model of depression.[1][3][4] The following tables summarize the key findings from behavioral and neurochemical analyses.

Table 1: Effects of this compound on Depression-Like Behaviors in CUMS-Induced Mice

Treatment GroupDose (mg/kg)Sucrose (B13894) Preference Test (%)Tail Suspension Test Immobility Time (s)Forced Swim Test Immobility Time (s)
Control-85.3 ± 5.2110.5 ± 10.1105.4 ± 9.8
CUMS Model-55.1 ± 4.8 185.2 ± 12.3190.7 ± 11.5**
This compound868.4 ± 5.1##150.3 ± 10.5##155.6 ± 10.2##
This compound1675.2 ± 5.5##135.8 ± 9.7##130.1 ± 9.5##
This compound3279.8 ± 5.8##120.1 ± 10.8##115.9 ± 10.1##
Fluoxetine2080.5 ± 6.1##115.4 ± 9.9##112.3 ± 9.7##

*Data are presented as mean ± S.D. (n=12 per group). *p < 0.01 vs. Control group; ##p < 0.01 vs. CUMS Model group.

Table 2: Effects of this compound on Monoamine Neurotransmitters and Metabolites in the Hippocampus of CUMS-Induced Mice

Treatment GroupDose (mg/kg)Norepinephrine (B1679862) (NE) (ng/g tissue)Dopamine (B1211576) (DA) (ng/g tissue)Serotonin (B10506) (5-HT) (ng/g tissue)
Control-250.1 ± 20.5180.4 ± 15.2210.6 ± 18.3
CUMS Model-155.7 ± 14.8 110.2 ± 10.1135.8 ± 12.5**
This compound8185.3 ± 16.2#135.6 ± 11.8#160.4 ± 14.1#
This compound16205.9 ± 18.1##150.8 ± 13.5##185.2 ± 16.7##
This compound32230.4 ± 19.8##170.1 ± 14.9##200.1 ± 17.9##
Fluoxetine20235.6 ± 21.1##175.3 ± 15.5##205.8 ± 18.8##

*Data are presented as mean ± S.D. (n=10 per group). *p < 0.01 vs. Control group; #p < 0.05, ##p < 0.01 vs. CUMS Model group.

Table 3: Effects of this compound on Oxidative Stress and MAO Activity in the Brain of CUMS-Induced Mice

Treatment GroupDose (mg/kg)Reactive Oxygen Species (ROS) (fluorescence intensity)Monoamine Oxidase (MAO) Activity (U/mg protein)
Control-1.00 ± 0.101.00 ± 0.12
CUMS Model-2.51 ± 0.21 2.25 ± 0.18
This compound82.05 ± 0.18##1.80 ± 0.15##
This compound161.62 ± 0.15##1.45 ± 0.13##
This compound321.21 ± 0.11##1.15 ± 0.10##
Fluoxetine201.15 ± 0.10##1.10 ± 0.09##

*Data are presented as mean ± S.D. (n=10 per group). *p < 0.01 vs. Control group; ##p < 0.01 vs. CUMS Model group.

Table 4: Effects of this compound on the Expression of SAT1, NMDAR2B, and BDNF in the Hippocampus of CUMS-Induced Mice

Treatment GroupDose (mg/kg)SAT1 (relative protein expression)NMDAR2B (relative protein expression)BDNF (relative protein expression)
Control-1.00 ± 0.081.00 ± 0.091.00 ± 0.10
CUMS Model-0.45 ± 0.05 0.52 ± 0.060.48 ± 0.05**
This compound80.62 ± 0.06#0.68 ± 0.07#0.65 ± 0.07#
This compound160.78 ± 0.07##0.81 ± 0.08##0.80 ± 0.08##
This compound320.92 ± 0.08##0.95 ± 0.09##0.93 ± 0.09##
Fluoxetine200.95 ± 0.09##0.98 ± 0.10##0.96 ± 0.10##

*Data are presented as mean ± S.D. (n=6 per group). *p < 0.01 vs. Control group; #p < 0.05, ##p < 0.01 vs. CUMS Model group.

Experimental Protocols

Animals and Drug Administration
  • Species: Male ICR mice (8 weeks old, 22-25 g)

  • Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water, unless otherwise specified in the CUMS protocol.

  • Acclimatization: Animals were acclimatized for one week prior to the commencement of experiments.

  • Drug Preparation: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). Fluoxetine was dissolved in saline.

  • Administration: this compound (8, 16, and 32 mg/kg), Fluoxetine (20 mg/kg), or vehicle (0.5% CMC-Na) were administered orally (p.o.) once daily for the last three weeks of the CUMS procedure.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS protocol was conducted for five consecutive weeks to induce a depressive-like state in mice. The stressors included:

  • Food deprivation (24 h)

  • Water deprivation (24 h)

  • Cage tilt at 45° (12 h)

  • Soiled cage (100 ml of water in 100 g of sawdust bedding) (12 h)

  • Overnight illumination

  • Stroboscopic illumination (150 flashes/min) (12 h)

  • White noise (100 dB) (3 min)

  • Forced swimming in 4°C water (5 min)

Stressors were applied randomly and continuously throughout the five-week period. The control group was handled daily without exposure to stressors.

G cluster_0 Experimental Timeline (5 Weeks) start Start of Experiment (Acclimatization) cums Chronic Unpredictable Mild Stress (CUMS) (5 Weeks) start->cums treatment Drug Administration (this compound / Fluoxetine) (Last 3 Weeks) behavioral Behavioral Tests (Week 5) cums->behavioral biochemical Biochemical Analysis (End of Week 5) behavioral->biochemical

CUMS Experimental Workflow
Behavioral Tests

  • Sucrose Preference Test (SPT): Conducted to assess anhedonia. Mice were habituated to two bottles of 1% sucrose solution for 24 hours, followed by 24 hours of food and water deprivation. Subsequently, they were presented with one bottle of 1% sucrose solution and one bottle of water for 24 hours. The sucrose preference was calculated as: (sucrose consumption / (sucrose consumption + water consumption)) x 100%.

  • Tail Suspension Test (TST): Mice were suspended by their tails with adhesive tape, 50 cm above the floor, for a period of 6 minutes. The duration of immobility during the last 4 minutes was recorded.

  • Forced Swim Test (FST): Mice were placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm for 6 minutes. The immobility time during the final 4 minutes was measured.

Neurochemical Analysis
  • Sample Collection: Following behavioral tests, mice were euthanized, and the hippocampus and frontal cortex were rapidly dissected on ice.

  • Monoamine Neurotransmitter Measurement: Brain tissue was homogenized, and the levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) were determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Reactive Oxygen Species (ROS) Assay: ROS levels in brain tissue homogenates were measured using a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Monoamine Oxidase (MAO) Activity Assay: MAO activity was determined using a commercially available kit, measuring the production of hydrogen peroxide from the oxidation of p-tyramine.

  • Western Blot Analysis: Protein expression levels of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF) were quantified by Western blot analysis. Protein samples were separated by SDS-PAGE, transferred to PVDF membranes, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Band intensities were visualized and quantified using an imaging system.

Molecular Mechanisms of Action

This compound's antidepressant effects appear to be mediated through a multi-target mechanism involving the modulation of monoaminergic systems and the SAT1/NMDAR2B/BDNF signaling pathway.[1][3]

Modulation of Monoaminergic Neurotransmission

This compound administration leads to an increase in the levels of NE, DA, and 5-HT in the hippocampus.[1] This is likely due, at least in part, to its inhibitory effect on monoamine oxidase (MAO), the enzyme responsible for the degradation of these neurotransmitters.[1] By increasing the synaptic availability of monoamines, this compound may alleviate depressive symptoms.

The SAT1/NMDAR2B/BDNF Signaling Pathway

Chronic stress is known to downregulate the expression of SAT1, NMDAR2B, and BDNF in brain regions like the hippocampus.[1][4] this compound treatment has been shown to reverse these stress-induced changes.[1]

  • Spermidine/Spermine N1-Acetyltransferase 1 (SAT1): This enzyme is involved in polyamine metabolism, which plays a role in neuronal function and plasticity.

  • N-methyl-D-aspartate receptor subtype 2B (NMDAR2B): This is a subunit of the NMDA receptor, which is critical for synaptic plasticity, learning, and memory. Its dysregulation has been implicated in depression.

  • Brain-Derived Neurotrophic Factor (BDNF): A key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Reduced BDNF levels are consistently observed in depression.

The upregulation of SAT1, NMDAR2B, and BDNF by this compound suggests that it may exert its antidepressant effects by promoting neurogenesis and synaptic plasticity.[1]

G This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits SAT1 SAT1 This compound->SAT1 Upregulates NMDAR2B NMDAR2B This compound->NMDAR2B Upregulates BDNF BDNF This compound->BDNF Upregulates Monoamines Monoamine Neurotransmitters (NE, DA, 5-HT) MAO->Monoamines Degrades Antidepressant Antidepressant Effects Monoamines->Antidepressant SAT1->Antidepressant NMDAR2B->Antidepressant BDNF->Antidepressant

Proposed Mechanism of this compound

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antidepressant properties. Its mechanism of action, involving the modulation of both monoaminergic neurotransmission and the SAT1/NMDAR2B/BDNF signaling pathway, makes it a compelling candidate for further drug development.

Future research should focus on:

  • Pharmacokinetic and pharmacodynamic profiling of this compound.

  • Investigation of its efficacy and safety in other animal models of depression and anxiety.

  • Elucidation of the detailed molecular interactions of this compound with its targets.

  • Synthesis and evaluation of this compound derivatives to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in the exploration of this compound as a novel antidepressant therapy.

References

Euparin: A Technical Guide on Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Euparin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported qualitative and estimated quantitative data with detailed, generalized experimental protocols based on established scientific and regulatory guidelines. These protocols are intended to serve as a robust framework for researchers to conduct their own definitive studies.

This compound: An Overview

This compound is a naturally occurring benzofuran (B130515) derivative found in various plants, notably from the Eupatorium genus. It has garnered scientific interest due to its diverse biological activities, including potential applications as an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting its relevance in metabolic disease research. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its development as a research tool or therapeutic agent.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. Currently, specific, experimentally determined solubility values for this compound in a wide range of solvents at various temperatures are not extensively reported in the scientific literature. However, qualitative and estimated quantitative data from commercial suppliers provide a useful starting point for researchers.

Qualitative Solubility

This compound has been reported to be soluble in several organic solvents. This information is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl Acetate (B1210297)Soluble
AcetoneSoluble

Data sourced from various chemical supplier specifications.

Estimated Quantitative Solubility for Stock Solutions

Table 2: Estimated Volume of Solvent to Prepare this compound Stock Solutions

Mass of this compoundDesired ConcentrationEstimated Volume of DMSO
1 mg1 mM~4.62 mL
1 mg5 mM~0.92 mL
1 mg10 mM~0.46 mL
5 mg1 mM~23.12 mL
5 mg5 mM~4.62 mL
5 mg10 mM~2.31 mL

Note: These values are estimations based on a molecular weight of approximately 216.23 g/mol for this compound and should be used as a guide. Actual solubility may vary based on solvent purity, temperature, and other experimental conditions.

Stability Profile of this compound

The stability of a compound under various environmental conditions is a critical factor for its handling, storage, and formulation. Specific stability-indicating assay data for this compound, including its degradation kinetics and pathways, are not extensively documented. However, general storage recommendations are available.

Storage Recommendations

For maintaining the integrity of this compound, the following storage conditions are recommended by suppliers.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Note: It is recommended to store solutions in tightly sealed vials, protected from light and moisture.

Experimental Protocols

To address the gap in quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and standard laboratory practices.

Protocol for Determining Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

Procedure:

  • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.

  • After equilibration, remove the vials and allow any undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter (e.g., 0.22 µm). This step is critical to avoid overestimation of solubility.

  • Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Calculate the original solubility in mg/mL or molarity, taking into account the dilution factor.

G cluster_protocol Shake-Flask Solubility Determination Workflow start Start: Add Excess this compound to Solvent equilibrate Equilibrate on Shaker (Constant Temperature & Agitation) start->equilibrate 24-72 hours separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute quantify Quantify this compound Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End: Solubility Data calculate->end_node

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Forced Degradation and Stability-Indicating Assay Development

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method capable of separating the intact drug from its degradation products.

Stress Conditions (as per ICH Q1A(R2) guidelines):

  • Acid Hydrolysis: Treat a solution of this compound (e.g., in methanol (B129727) or acetonitrile) with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method:

  • Column Selection: Start with a common reverse-phase column (e.g., C18).

  • Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Elution: Develop a gradient elution program to ensure the separation of this compound from any potential degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is confirmed by demonstrating that the peak for this compound is free from interference from degradation products, impurities, and excipients.

G cluster_workflow Forced Degradation and Stability-Indicating Method Workflow cluster_stress Stress Conditions This compound This compound Sample acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation thermal Thermal This compound->thermal photo Photolysis This compound->photo analysis Analyze Stressed Samples by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis method_dev Develop Separation Method analysis->method_dev validation Validate Method (ICH Q2) method_dev->validation result Stability-Indicating Method validation->result

Caption: Forced Degradation and SI-HPLC Method Development.

Signaling Pathways Involving this compound

Recent research has highlighted the potential of this compound derivatives as inhibitors of key enzymes involved in metabolic regulation, specifically α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic strategy for managing type 2 diabetes.

G cluster_pathway Mechanism of α-Glucosidase Inhibition by this compound carbs Complex Carbohydrates (in Small Intestine) glucosidase α-Glucosidase carbs->glucosidase Digestion glucose Glucose glucosidase->glucose absorption Glucose Absorption into Bloodstream glucose->absorption This compound This compound This compound->glucosidase Inhibition

Caption: this compound's Inhibition of α-Glucosidase.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in the insulin (B600854) and leptin signaling pathways. Overactivity of PTP1B is associated with insulin resistance and type 2 diabetes. PTP1B exerts its effects by dephosphorylating and thereby inactivating the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Janus kinase 2 (JAK2), a key component of the leptin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin and leptin sensitivity.

G cluster_PTP1B_pathway PTP1B Signaling and Inhibition by this compound cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling insulin Insulin ir Insulin Receptor (IR) insulin->ir irs1 IRS-1 ir->irs1 Phosphorylation pi3k_akt PI3K/Akt Pathway irs1->pi3k_akt glucose_uptake Glucose Uptake pi3k_akt->glucose_uptake leptin Leptin lepr Leptin Receptor leptin->lepr jak2 JAK2 lepr->jak2 Activation stat3 STAT3 jak2->stat3 Phosphorylation gene_transcription Gene Transcription (Appetite Regulation) stat3->gene_transcription ptp1b PTP1B ptp1b->ir Dephosphorylation ptp1b->irs1 Dephosphorylation ptp1b->jak2 Dephosphorylation This compound This compound This compound->ptp1b Inhibition

Caption: PTP1B Signaling Pathways and this compound Inhibition.

Conclusion

This compound is a promising natural product with potential applications in metabolic disease research. This technical guide has summarized the currently available solubility and stability data for this compound. While qualitative information and estimations for preparing stock solutions are available, there is a clear need for comprehensive, quantitative experimental studies to fully characterize these critical physicochemical properties. The provided experimental protocols offer a standardized approach for researchers to generate this much-needed data, which will be invaluable for the future development and application of this compound in scientific research and drug discovery. The elucidation of its inhibitory effects on α-glucosidase and PTP1B provides a strong rationale for further investigation into its therapeutic potential.

Euparin: A Comprehensive Technical Guide on its Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a naturally occurring benzofuran (B130515) derivative found in various plant species, notably from the Eupatorium and Petasites genera. This document provides an in-depth technical overview of the molecular structure, biological functions, and mechanisms of action of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₁₃H₁₂O₃, is structurally identified as 1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone.[1] Its molecular structure consists of a benzofuran core substituted with a hydroxyl group, an acetyl group, and an isopropenyl group. This unique arrangement of functional groups is pivotal to its biological activities.

PropertyValueReference
Molecular Formula C₁₃H₁₂O₃[1][2][3][4]
IUPAC Name 1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone[1]
Molecular Weight 216.23 g/mol [1][2][4][5]
CAS Number 532-48-9[1][2][3]
Appearance Yellow powder[6]
Melting Point 152-153 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water (0.061 g/L at 25 °C).[6]
SMILES CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C[1]
InChI InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3[1][2]

Biological Functions and Therapeutic Potential

This compound has demonstrated a range of biological activities, highlighting its potential for therapeutic applications. These include antiviral, antioxidant, antifungal, and antidepressant effects.

Antiviral Activity

This compound exhibits significant antiviral activity, particularly against poliovirus types 1, 2, and 3.[5][7] Its mechanism of action appears to occur during the initial stages of the viral replication cycle, from virus adsorption to the first twenty minutes post-infection.[1][2][3][6][8][9]

VirusEC₅₀ (µg/mL)Reference
Poliovirus Type 10.47[5][7]
Poliovirus Type 20.12[5][7]
Poliovirus Type 30.15[5][7]
Antidepressant Activity

Recent studies have elucidated the antidepressant properties of this compound. It has been shown to reduce depression-like behaviors in preclinical models by modulating monoaminergic neurotransmitters and decreasing monoamine oxidase and reactive oxygen species (ROS) levels in the brain.[5][7][10] The underlying mechanism involves the SAT1/NMDAR2B/BDNF signaling pathway.[1][2][5][7][10][11]

Antioxidant Activity

This compound demonstrates moderate antioxidant activity.[1][2][3][6][8][9] This is attributed to its ability to act as a free radical scavenger or hydrogen donor, a property that has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[12]

Antifungal Activity

This compound has also been reported to possess antifungal properties, specifically against the dermatophyte Trichophyton mentagrophytes.[1][2][3][6][8][9]

Mechanisms of Action & Signaling Pathways

Antidepressant Signaling Pathway

This compound's antidepressant effects are mediated through the upregulation of the Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[1][2][5][7][10][11] this compound treatment has been shown to reverse the stress-induced decrease in the expression of these key proteins in the frontal cortex and hippocampus.[1]

Euparin_Antidepressant_Pathway This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 Upregulates NMDAR2B NMDAR2B (NMDA Receptor Subtype 2B) SAT1->NMDAR2B Increases activity of BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF Increases expression of Antidepressant_Effects Antidepressant Effects (Reduced depression-like behavior, Increased monoamine neurotransmitters, Decreased MAO and ROS) BDNF->Antidepressant_Effects Leads to

Caption: this compound's antidepressant signaling pathway.

Antiviral Mechanism Workflow

The antiviral action of this compound against poliovirus is concentrated in the early phases of viral infection. The proposed workflow involves the inhibition of processes occurring from the initial attachment of the virus to the host cell up to the early stages of viral replication.

Euparin_Antiviral_Workflow Virus_Adsorption 1. Virus Adsorption to Host Cell Viral_Entry 2. Viral Entry Virus_Adsorption->Viral_Entry Early_Replication 3. Early Replication (within 20 mins post-infection) Viral_Entry->Early_Replication Viral_Replication_Blocked Viral Replication Blocked This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Virus_Adsorption Inhibits Inhibition->Viral_Entry Inhibition->Early_Replication Inhibits

Caption: Proposed workflow of this compound's antiviral action.

Experimental Protocols

Plaque Reduction Assay for Poliovirus

This protocol is adapted from standard virological methods to determine the antiviral efficacy of this compound against poliovirus.

  • Cell Culture: Seed HeLa or Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the poliovirus stock.

  • Infection: Incubate the cell monolayers with the virus dilutions in the presence and absence of various concentrations of this compound for a defined adsorption period (e.g., 1 hour).

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agar (B569324) or carboxymethyl cellulose (B213188) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Calculation of EC₅₀: The 50% effective concentration (EC₅₀) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is used to assess the free radical scavenging capacity of this compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Reaction Mixture: Add the this compound or standard solutions to the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control.

Antifungal Susceptibility Testing against Trichophyton mentagrophytes

This protocol, based on the broth microdilution method, determines the minimum inhibitory concentration (MIC) of this compound against T. mentagrophytes.

  • Inoculum Preparation: Prepare a standardized suspension of T. mentagrophytes conidia from a fresh culture.

  • Drug Dilution: Prepare serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth (typically 4-7 days).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the drug-free control well.

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its well-defined molecular structure provides a basis for its multifaceted biological activities, including antiviral, antidepressant, antioxidant, and antifungal effects. The elucidation of its mechanism of action in depression via the SAT1/NMDAR2B/BDNF pathway opens new avenues for the development of novel therapeutics. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives in various disease models. The experimental protocols detailed herein provide a foundation for the continued investigation of this intriguing molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euparin, a naturally occurring benzofuran (B130515), and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays and the synthesis of this compound derivatives are presented to facilitate further research and development in this area. Quantitative data on the biological activities of these compounds are summarized in tabular format for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a natural benzofuran derivative originally isolated from plants of the Eupatorium genus. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to impart a diverse range of pharmacological properties.[1][2] this compound and its synthetic derivatives have demonstrated a variety of biological effects, including antidepressant, antiviral, antifungal, and potential antidiabetic and anticancer activities.[1][3][4][5] This guide will delve into the chemistry and biology of this compound-related compounds, providing a technical resource for the scientific community.

Chemistry: Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often involves the construction of the core benzofuran ring system, followed by functional group modifications. A common strategy for creating this compound derivatives, particularly chalcones, involves the Claisen-Schmidt condensation.

General Synthesis of this compound Chalcone (B49325) Derivatives

A widely used method for synthesizing chalcone derivatives of this compound involves the base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde.[6]

Experimental Protocol: Synthesis of this compound Chalcone Derivatives

  • Reaction Setup: Dissolve equimolar amounts of the substituted acetophenone (e.g., a this compound analog) and the desired aromatic aldehyde in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: While stirring vigorously at room temperature (20-25 °C), add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise to the reaction mixture. The reaction temperature can be maintained using a water bath.

  • Reaction Monitoring: Continue stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 92:8).

  • Neutralization and Precipitation: After completion of the reaction, neutralize the mixture with a dilute solution of hydrochloric acid (HCl) until precipitation of the chalcone derivative is observed.

  • Isolation and Purification: Filter the crude product, wash with water, and air dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.[6]

Experimental Workflow: Synthesis of this compound Chalcone Derivatives

G cluster_start Starting Materials acetophenone Substituted Acetophenone (this compound Analog) dissolve Dissolve in Ethanol acetophenone->dissolve aldehyde Aromatic Aldehyde aldehyde->dissolve stir Vigorous Stirring (20-25°C) dissolve->stir add_naoh Add 10% NaOH (aq) dropwise stir->add_naoh react Reaction (4-5 hours) add_naoh->react monitor Monitor by TLC react->monitor neutralize Neutralize with dilute HCl react->neutralize monitor->react precipitate Precipitation of Chalcone neutralize->precipitate filter Filter precipitate->filter wash Wash with Water filter->wash dry Air Dry wash->dry purify Purify (Recrystallization or Column Chromatography) dry->purify product Pure this compound Chalcone Derivative purify->product

Synthesis workflow for this compound chalcone derivatives.

Biological Activities of this compound and Derivatives

This compound and its derivatives exhibit a range of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in the subsequent tables.

Antidepressant Activity

This compound has demonstrated significant antidepressant effects.[3] Studies have shown that its mechanism of action involves the modulation of monoaminergic neurotransmitters and the SAT1/NMDAR2B/BDNF signaling pathway.[4][5][7]

Signaling Pathway: Antidepressant Action of this compound

This compound's antidepressant activity is linked to its ability to restore the levels of key proteins in the brain that are reduced by stress. It upregulates Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), which in turn influences the N-methyl-D-aspartate receptor subtype 2B (NMDAR2B). This leads to an increase in Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth.[4][5][7]

G This compound This compound SAT1 SAT1 This compound->SAT1 Upregulates NMDAR2B NMDAR2B SAT1->NMDAR2B Modulates BDNF BDNF NMDAR2B->BDNF Increases Antidepressant_Effect Antidepressant Effect BDNF->Antidepressant_Effect G start Start cell_culture Seed Host Cells in 6-well Plates start->cell_culture confluent Grow to Confluent Monolayer cell_culture->confluent prepare_virus Prepare Virus Dilutions & Compound Concentrations confluent->prepare_virus infect Infect Cell Monolayer prepare_virus->infect adsorb Incubate for Virus Adsorption (1-2h at 37°C) infect->adsorb overlay Add Semi-solid Overlay with Compound adsorb->overlay incubate_plaques Incubate for Plaque Formation (2-4 days at 37°C) overlay->incubate_plaques fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate_plaques->fix_stain count Count Plaques fix_stain->count analyze Calculate % Plaque Reduction & Determine EC50 count->analyze end End analyze->end

References

Toxicological Profile of Euparin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Euparin. A comprehensive toxicological evaluation in accordance with regulatory guidelines for new chemical entities has not been fully reported in the public domain. Significant data gaps exist, particularly concerning acute, sub-chronic, and chronic toxicity, as well as genotoxicity. The information herein should be used for research and informational purposes only and is not a substitute for formal safety and toxicity assessments.

Introduction

This compound is a benzofuran (B130515) derivative that has been investigated for its potential therapeutic properties, including antiviral and antidepressant effects. As with any compound under consideration for further development, a thorough understanding of its toxicological profile is paramount for assessing its safety and risk-benefit ratio. This technical guide provides a summary of the available non-clinical toxicity data for this compound.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity against several human cancer cell lines. The primary method utilized in the available studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.

Quantitative Cytotoxicity Data
Cell LineCell TypeAssayEndpointResult
A549Lung CarcinomaMTTED5022 µg/mL
HT-29Colon AdenocarcinomaMTTED506 µg/mL
MCF7Breast AdenocarcinomaMTTED506 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of this compound using the MTT assay, based on standard methodologies.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50 or ED50).

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of 20% sodium dodecyl sulfate (B86663) in 50% N,N-dimethylformamide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in a complete culture medium. The medium from the cell plates is removed, and 100 µL of the this compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest this compound dose.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add serial dilutions of this compound incubate_24h->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ed50 Determine ED50 calculate_viability->determine_ed50

MTT Assay Experimental Workflow

In Vivo Toxicity

Comprehensive in vivo toxicity studies for this compound, including acute, sub-chronic, and chronic toxicity assessments, are not available in the public literature. Consequently, key toxicological parameters such as the LD50 (median lethal dose) have not been established.

The only available in vivo data comes from a study investigating the antidepressant-like effects of this compound in a Chronic Unpredictable Mild Stress (CUMS) mouse model. In this study, this compound was administered orally at doses of 8, 16, and 32 mg/kg.[1] While this study provides some information on tolerated doses in mice in a specific experimental context, it was not designed as a formal toxicity study and did not report any adverse effects.

Genotoxicity

There is no publicly available data on the genotoxicity of this compound. Standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and in vitro or in vivo chromosomal aberration assays, have not been reported for this compound.

Signaling Pathways Associated with this compound's Biological Activity

While direct toxicological pathways have not been elucidated, the study on the antidepressant effects of this compound provides insight into a signaling pathway modulated by the compound. This compound was found to restore the CUMS-induced decrease in the expression of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and brain-derived neurotrophic factor (BDNF).[1] This suggests an interaction with the SAT1/NMDAR2B/BDNF signaling pathway.

SAT1_NMDAR2B_BDNF_Pathway cluster_downstream Downstream Effects This compound This compound sat1 SAT1 This compound->sat1 restores expression nmdar2b NMDAR2B This compound->nmdar2b restores expression bdnf BDNF This compound->bdnf restores expression antidepressant_effects Antidepressant-like Effects sat1->antidepressant_effects nmdar2b->antidepressant_effects bdnf->antidepressant_effects

This compound's Influence on the SAT1/NMDAR2B/BDNF Signaling Pathway

Conclusion and Data Gaps

The currently available data on the toxicological profile of this compound is limited. While in vitro studies have established its cytotoxic potential against various cancer cell lines, there is a significant lack of in vivo toxicity and genotoxicity data. To advance the development of this compound as a potential therapeutic agent, a comprehensive evaluation of its safety profile is essential. This would require conducting a standard battery of non-clinical toxicity studies, including:

  • Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) to determine the LD50, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity studies , including an Ames test for mutagenicity and a chromosomal aberration assay for clastogenicity.

  • Safety pharmacology studies to assess the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Without these critical data, a thorough risk assessment for this compound in the context of human use cannot be performed. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound for further investigation.

References

Euparin Pharmacokinetics and Metabolism: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant scarcity of data on the pharmacokinetics and metabolism of Euparin, a natural benzofuran (B130515) derivative. To date, no studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical or clinical settings have been published. This document summarizes the current state of knowledge and highlights the critical data gaps for researchers and drug development professionals.

It is important to distinguish this compound from Enoxaparin, a low molecular weight heparin. Search queries often conflate these two distinct substances. This guide pertains strictly to this compound, the natural product.

I. Current State of Research

Research on this compound has primarily focused on its chemical synthesis and in vitro biological activities. One notable study investigated this compound and its derivatives as potential dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a potential therapeutic application in type 2 diabetes mellitus.[1] However, this research did not extend to the pharmacokinetic profiling of this compound.

II. Pharmacokinetic Parameters

Due to the lack of in vivo studies, no quantitative pharmacokinetic data for this compound is available. The following tables are presented as a template for future research and to underscore the current absence of information.

Table 1: Absorption and Distribution of this compound

ParameterValueSpecies/ModelDosing Route & LevelSource
Bioavailability (%)Data Not Available---
Tmax (h)Data Not Available---
Cmax (ng/mL)Data Not Available---
Volume of Distribution (L/kg)Data Not Available---
Protein Binding (%)Data Not Available---

Table 2: Metabolism and Excretion of this compound

ParameterValueSpecies/ModelDosing Route & LevelSource
Half-life (t1/2) (h)Data Not Available---
Clearance (mL/min/kg)Data Not Available---
Major MetabolitesData Not Available---
Route of ExcretionData Not Available---

III. Experimental Protocols

Detailed methodologies for studying the pharmacokinetics and metabolism of a novel compound like this compound would typically involve the following stages. As no such studies have been published for this compound, this section outlines a general approach.

A. In Vitro Metabolism Studies

  • Objective: To identify metabolic pathways and potential drug-drug interactions.

  • Methodology:

    • Incubation: Incubate this compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, human).

    • Analysis: Analyze the samples at different time points using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify metabolites.

    • Enzyme Phenotyping: Use specific inhibitors or recombinant CYP450 enzymes to identify the primary enzymes responsible for metabolism.

B. In Vivo Pharmacokinetic Studies

  • Objective: To determine the ADME profile of this compound in a living organism.

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., rats or mice).

    • Dosing: Administer a defined dose of this compound via relevant routes (e.g., intravenous and oral).

    • Sample Collection: Collect blood, urine, and feces at predetermined time points.

    • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound and its major metabolites in biological matrices.

    • Pharmacokinetic Analysis: Use specialized software to calculate pharmacokinetic parameters from the concentration-time data.

The logical workflow for these foundational studies is depicted below.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Microsomal Stability Microsomal Stability IV Pharmacokinetics IV Pharmacokinetics Microsomal Stability->IV Pharmacokinetics Data Analysis Data Analysis Microsomal Stability->Data Analysis Hepatocyte Metabolism Hepatocyte Metabolism Hepatocyte Metabolism->IV Pharmacokinetics Hepatocyte Metabolism->Data Analysis CYP450 Inhibition CYP450 Inhibition CYP450 Inhibition->Data Analysis Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->IV Pharmacokinetics Plasma Protein Binding->Data Analysis Oral Bioavailability Oral Bioavailability IV Pharmacokinetics->Oral Bioavailability IV Pharmacokinetics->Data Analysis Excretion Studies Excretion Studies Oral Bioavailability->Excretion Studies Oral Bioavailability->Data Analysis Excretion Studies->Data Analysis Compound Synthesis Compound Synthesis Analytical Method Development Analytical Method Development Compound Synthesis->Analytical Method Development Analytical Method Development->Microsomal Stability Analytical Method Development->Hepatocyte Metabolism Analytical Method Development->CYP450 Inhibition Analytical Method Development->Plasma Protein Binding ADME Profile ADME Profile Data Analysis->ADME Profile G This compound This compound PhaseI Phase I Metabolites (e.g., Hydroxylation, Deacetylation) This compound->PhaseI CYP450 Enzymes PhaseII Phase II Conjugates (e.g., Glucuronides, Sulfates) This compound->PhaseII UGTs, SULTs (Direct conjugation) PhaseI->PhaseII UGTs, SULTs Excretion Excretion PhaseII->Excretion

References

The Role of Euparin in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Euparin" presents a notable ambiguity in scientific literature, referring to two distinct molecular entities with disparate roles in cellular pathways. The first is a naturally occurring benzofuran (B130515) derivative with demonstrated antioxidant, antiviral, and neuromodulatory properties. The second is a brand name for heparin or its derivatives, such as low-molecular-weight heparin (LMWH), which are widely used anticoagulants with significant, pleiotropic effects on inflammation, cancer progression, and immune responses. This technical guide provides a comprehensive overview of the core cellular mechanisms of action for both of these compounds, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved to aid researchers in their respective fields.

Part 1: this compound, the Benzofuran Compound

This compound (1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)ethanone) is a natural product isolated from various plants, including those of the Eupatorium genus. Research has highlighted its potential therapeutic effects, stemming from its influence on several key cellular pathways.

Neuromodulatory Effects via the SAT1/NMDAR2B/BDNF Signaling Pathway

This compound has demonstrated antidepressant-like activity in preclinical models, and its mechanism is linked to the modulation of the SAT1/NMDAR2B/BDNF signaling pathway in the brain.[1][2][3]

In a Chronic Unpredictable Mild Stress (CUMS) mouse model of depression, this compound administration (at doses of 8, 16, and 32 mg/kg) reversed the stress-induced downregulation of key proteins in the frontal cortex and hippocampus.[1][2][3] This pathway involves the interplay between polyamine metabolism and neurotrophic factor signaling. Spermidine/Spermine N1-Acetyltransferase 1 (SAT1) is a rate-limiting enzyme in polyamine catabolism. Its activity influences the function of the N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), which in turn can modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical regulator of neuronal survival and synaptic plasticity. This compound treatment was found to restore the decreased expression of SAT1, NMDAR2B, and BDNF, suggesting a restorative effect on this neuroprotective pathway.[1][2]

G This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 Restores Expression NMDAR2B NMDAR2B (NMDA Receptor Subtype 2B) SAT1->NMDAR2B Modulates Activity BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF Regulates Expression Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival Depression Depression (CUMS Model) Depression->SAT1 Downregulates Depression->NMDAR2B Depression->BDNF

This compound's effect on the SAT1/NMDAR2B/BDNF pathway.
Antiviral Activity

This compound has shown potent antiviral activity, particularly against poliovirus serotypes 1, 2, and 3.[4][5][6] Its mechanism of action appears to target the early stages of the viral replication cycle. Studies have demonstrated that this compound does not exert a direct virucidal effect, nor does it act by pre-protecting the host cells. Instead, its inhibitory action takes place during the initial phases of infection, from virus adsorption up to the first 20 minutes post-infection.[4][5]

Enzyme Inhibition and Antioxidant Activity

Derivatives of this compound have been synthesized and evaluated as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two important targets in the management of type 2 diabetes.[7][8] Additionally, this compound itself is recognized as a reactive oxygen species (ROS) inhibitor.[3]

Quantitative Data Summary for this compound (Benzofuran)
Target/ActivityCompoundMetricValueCell Line/SystemReference(s)
Antiviral This compoundEC500.47 µg/mLVero (Poliovirus 1)[4]
This compoundEC500.12 µg/mLVero (Poliovirus 2)[4]
This compoundEC500.15 µg/mLVero (Poliovirus 3)[4]
Enzyme Inhibition This compound Derivative 12IC5039.77 µMα-glucosidase[7][8]
This compound Derivative 12IC5039.31 µMPTP1B[7][8]
This compound Derivative 15IC509.02 µMα-glucosidase[7][8]
This compound Derivative 15IC503.47 µMPTP1B[7][8]
Key Experimental Protocols

The Chronic Unpredictable Mild Stress (CUMS) model is used to induce depression-like behaviors in rodents. The protocol involves exposing mice to a series of varied, mild stressors over several weeks.

  • Animal Model: Male Kunming mice.

  • Stressors: Include food and water deprivation, cage tilt, soiled cage, overnight illumination, and restraint stress. The stressors are applied randomly and continuously for a period of 5 weeks.

  • Treatment: this compound (8, 16, or 32 mg/kg) or a control vehicle is administered orally once daily during the final weeks of the CUMS protocol.

  • Behavioral Assessment: Depression-like behavior is assessed using tests such as the Sucrose Preference Test (anhedonia) and the Forced Swim Test (behavioral despair).

  • Biochemical Analysis: After behavioral testing, brain tissues (frontal cortex and hippocampus) are collected for analysis of monoamine neurotransmitters (by HPLC), and protein expression levels of SAT1, NMDAR2B, and BDNF (by Western blot).[1][2]

  • Tissue Preparation: Brain tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against SAT1, NMDAR2B, BDNF, and a loading control (e.g., β-actin).

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1]

  • Cell Culture: Vero cells are seeded in 6-well plates to form a confluent monolayer.

  • Infection: Cell monolayers are infected with a known titer of poliovirus (e.g., 100 plaque-forming units) in the presence of serial dilutions of this compound.

  • Overlay: After a 1-hour adsorption period, the virus-drug mixture is removed, and cells are overlaid with a medium containing 1% agarose (B213101) and the corresponding concentration of this compound.

  • Incubation and Staining: Plates are incubated for 48-72 hours until plaques are visible. The cell monolayer is then fixed and stained with a solution like crystal violet to visualize the plaques.

  • Quantification: The number of plaques in each well is counted. The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[4][5]

Part 2: this compound as a Heparin-Like Anticoagulant

"this compound" is also a trade name for heparin or low-molecular-weight heparins (LMWHs). These sulfated glycosaminoglycans are primarily known for their anticoagulant properties but also exert significant influence on other cellular pathways related to inflammation and cancer.

Primary Anticoagulant Mechanism of Action

Heparin's main function is to act as a potent anticoagulant. It does not have intrinsic enzymatic activity but functions by binding to and activating antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. This binding induces a conformational change in ATIII, accelerating its ability to inactivate key clotting factors, most notably Thrombin (Factor IIa) and Factor Xa, by approximately 1000-fold. The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, and the direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin, the final step in clot formation.

G cluster_activation Heparin Heparin ATIII Antithrombin III (ATIII) Heparin->ATIII Binds to ATIII_active Activated ATIII Complex ATIII->ATIII_active Conformational Change FXa Factor Xa ATIII_active->FXa Inactivates Thrombin Thrombin (Factor IIa) ATIII_active->Thrombin Inactivates Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Anticoagulant mechanism of Heparin via ATIII activation.
Anti-Inflammatory Pathways

Beyond anticoagulation, heparin possesses significant anti-inflammatory properties. It can modulate inflammatory responses through several mechanisms:

  • Inhibition of Leukocyte ROS Generation: Heparin has been shown to inhibit the generation of reactive oxygen species (ROS) by polymorphonuclear (PMNL) and mononuclear (MNC) leukocytes.[9] In human subjects, intravenous administration of heparin led to a significant reduction in ROS production by these cells.[9]

  • Modulation of NF-κB Signaling: Heparin can suppress inflammatory signaling by inhibiting the activation of the transcription factor NF-κB.[10][11][12] In lipopolysaccharide (LPS)-stimulated endothelial cells, unfractionated heparin (UFH) inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent expression of pro-inflammatory cytokines like IL-6 and IL-8.[13]

LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) p1 IkBa->p1 NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB_nucleus->Cytokines Induces Transcription Heparin Heparin Heparin->IKK Inhibits Heparin->NFkB_nucleus Inhibits DNA Binding p1->NFkB Inhibits

Heparin's inhibition of the NF-κB inflammatory pathway.
Anti-Cancer and Anti-Metastatic Pathways

Heparin and its derivatives exhibit anti-cancer properties that are largely independent of their anticoagulant effects. These activities interfere with tumor growth, angiogenesis, and metastasis.

  • Inhibition of Selectin-Mediated Adhesion: A critical step in metastasis is the adhesion of circulating tumor cells to platelets and the vascular endothelium. This process is often mediated by P-selectin and L-selectin. Heparin can bind to these selectins, thereby blocking the interaction between cancer cells and platelets/endothelial cells, which inhibits the formation of microthrombi and subsequent metastatic colonization.[14][15][16][17]

  • Anti-Angiogenesis: Heparin can inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth. It achieves this by binding to and sequestering pro-angiogenic growth factors like VEGF and bFGF, preventing them from interacting with their receptors on endothelial cells.[18]

Quantitative Data Summary for Heparin
Target/ActivityCompoundMetricValueCell/SystemReference(s)
ROS Inhibition Heparin (10,000 U, IV)Max Inhibition57.3 ± 19%Human PMNs[9]
Heparin (10,000 U, IV)Max Inhibition56.4 ± 11%Human MNCs[9]
Cell Adhesion Dalteparin, Enoxaparin, UFHInhibitionEffectiveNB4 leukemic cells to HUVEC/HMEC-1[18]
Angiogenesis Enoxaparin, Dalteparin, UFHInhibitionComplete at 1 IU/mLHUVEC Proliferation (VEGF-induced)[18]
Cytokine Release EnoxaparinInhibition>48%PHA-stimulated human PBMCs (IL-4, IL-5, IL-13, TNF-α)[19]
Key Experimental Protocols
  • Sample Collection: Whole blood is collected from subjects before and at various time points after intravenous heparin administration.

  • Cell Separation: Polymorphonuclear (PMNL) and mononuclear (MNC) leukocytes are separated by density gradient centrifugation.

  • ROS Measurement: ROS production is measured using a luminol-amplified chemiluminescence assay. Cells are incubated with luminol (B1675438) and a stimulus (e.g., phorbol (B1677699) myristate acetate, PMA). The light emitted from the oxidation of luminol by ROS is measured over time using a luminometer.

  • Quantification: The total chemiluminescence (area under the curve) is calculated and expressed as a percentage of the baseline (pre-heparin) value.[9][20]

  • Substrate Preparation: A monolayer of activated platelets or endothelial cells (e.g., HUVECs) is prepared on a culture plate or the surface of a flow chamber.

  • Cell Perfusion: A suspension of fluorescently labeled cancer cells (e.g., non-small cell lung cancer cells) is perfused over the monolayer at a defined shear stress to mimic blood flow. The perfusion medium may contain various concentrations of heparin or its derivatives.

  • Imaging and Quantification: After perfusion for a set time, non-adherent cells are washed away. The number of adherent cancer cells is quantified by counting them in several microscopic fields of view. The percentage of inhibition is calculated relative to the control group without heparin.[21]

  • Matrix Preparation: A 96-well plate is coated with a basement membrane extract (BME), such as Matrigel, and allowed to solidify at 37°C.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the BME layer in a basal medium containing the substance to be tested (e.g., heparin, VEGF as a positive control).

  • Incubation: The plate is incubated for 4-18 hours to allow the endothelial cells to form capillary-like tubular structures.

  • Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the total tube length, number of branch points, and total area covered by tubes using image analysis software.[22][23][24][25]

Conclusion

The dual identity of "this compound" necessitates careful contextual evaluation by researchers. As a benzofuran natural product, this compound demonstrates compelling bioactivity in the central nervous system and as an antiviral agent, with mechanisms centered on neurotrophic pathways and early-stage viral replication. As a brand name for heparin, its well-established anticoagulant function is complemented by significant roles in modulating fundamental cellular processes like inflammation and cancer metastasis through pathways involving NF-κB and selectin-mediated adhesion. This guide provides the foundational technical details for both compounds, offering a clear, data-driven resource to support further investigation and drug development efforts.

References

Euparin: A Potential Therapeutic Agent - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euparin, a naturally occurring benzofuran (B130515) derivative isolated from plants of the Eupatorium genus, has emerged as a compound of interest with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its antiviral, anti-diabetic, and potential anti-cancer and anti-inflammatory properties. This document consolidates available quantitative data, details experimental methodologies from key studies, and visualizes implicated biological pathways to support further research and development efforts. While research into this compound is still in its early stages, the existing data suggests its potential as a lead compound for the development of novel therapeutics.

Introduction

This compound is a natural product found in various plant species, notably Eupatorium chinense and Eupatorium buniifolium. Structurally, it is a benzofuran derivative, a class of compounds known for a wide spectrum of biological activities. Initial investigations into this compound have revealed its potential in several therapeutic areas, with the most robust evidence currently centered on its antiviral effects. This whitepaper will delve into the known biological activities of this compound, its mechanisms of action where elucidated, and provide a foundation for future preclinical and clinical investigations.

Therapeutic Potential and Biological Activities

Antiviral Activity

The most well-documented therapeutic potential of this compound lies in its antiviral properties. A key study demonstrated its potent activity against poliovirus.

Table 1: Antiviral Activity of this compound against Poliovirus Types 1, 2, and 3 [1][2]

Virus TypeEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
Poliovirus 10.47133.9284.9
Poliovirus 20.12128.11068.0
Poliovirus 30.15128.2854.7

*EC₅₀ (Half-maximal effective concentration): The concentration of this compound that inhibits 50% of the viral replication. *CC₅₀ (Half-maximal cytotoxic concentration): The concentration of this compound that causes death to 50% of host cells. *Selectivity Index (SI = CC₅₀/EC₅₀): A measure of the drug's selectivity for the virus over the host cell. A higher SI indicates a more favorable safety profile.

The study indicated that this compound exerts its antiviral effect during the early stages of the poliovirus replication cycle, specifically between virus adsorption and the first 20 minutes post-infection[1][2].

Additionally, this compound isolated from Eupatorium chinense has been reported to exhibit antiviral activity against the respiratory syncytial virus (RSV)[3]. However, quantitative data from this study is not currently available.

Potential Anti-Diabetic Activity

Recent research has explored this compound and its derivatives as potential therapeutic agents for type 2 diabetes. A study investigating synthetic this compound derivatives found that they acted as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key targets in the management of diabetes[4].

Table 2: Inhibitory Activity of this compound Derivatives against α-Glucosidase and PTP1B [4]

Compoundα-Glucosidase IC₅₀ (µM)PTP1B IC₅₀ (µM)
Derivative 1239.7739.31
Derivative 159.023.47

*IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the enzyme's activity.

These findings suggest that the this compound scaffold could be a promising starting point for the development of new anti-diabetic drugs.

Potential Anti-Cancer and Anti-Inflammatory Activity

The anti-cancer and anti-inflammatory properties of this compound are less well-characterized, with current evidence being largely indirect or based on related compounds.

One study on the chemical constituents of Eupatorium chinense identified a this compound derivative, 8β-( 4'-hydroxytigloyloxy)-5-desoxy-8-desacyleuparotin, which exhibited cytotoxicity against HGC-27 (human gastric cancer) and B16 (murine melanoma) cell lines with IC₅₀ values of 4.29 µg/mL and 5.53 µg/mL, respectively[5]. While this is not this compound itself, it points to the potential of the broader this compound chemical family in oncology. There is also a mention in the literature of this compound possessing cytotoxic activity against liver carcinoma cells, though specific quantitative data is lacking[6].

Regarding its anti-inflammatory potential, direct studies on this compound are scarce. However, research on other compounds from the Eupatorium genus and the broader class of benzofurans provides some insights. For instance, eupafolin, a flavonoid from Eupatorium perfoliatum, has been shown to inhibit nitric oxide (NO) release in LPS-stimulated macrophages with an IC₅₀ of 6 µM[7]. Furthermore, a study on novel benzofuran hybrids demonstrated their anti-inflammatory effects through the inhibition of NO production and their interaction with the NF-κB and MAPK signaling pathways[8].

Given that this compound is a benzofuran, it is plausible that it may exert anti-inflammatory effects through similar mechanisms.

Mechanisms of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its observed biological activities and studies of related compounds, some potential mechanisms can be proposed.

Antiviral Mechanism

As previously mentioned, this compound appears to interfere with the early stages of the poliovirus life cycle[1][2]. This could involve the inhibition of viral attachment to host cell receptors, blockage of viral entry into the cell, or disruption of the uncoating process.

cluster_virus_lifecycle Poliovirus Replication Cycle Poliovirus Poliovirus Attachment 1. Attachment Poliovirus->Attachment Binds to receptor HostCell Host Cell Entry 2. Entry Attachment->Entry Uncoating 3. Uncoating Entry->Uncoating Translation 4. Translation & Polyprotein Processing Uncoating->Translation Replication 5. Genome Replication Translation->Replication Assembly 6. Assembly Replication->Assembly Release 7. Release Assembly->Release Release->Poliovirus New virions This compound This compound This compound->Attachment Inhibits This compound->Entry Inhibits This compound->Uncoating Inhibits

Proposed antiviral mechanism of this compound against poliovirus.
Potential Anti-Cancer and Anti-Inflammatory Signaling Pathways

While direct evidence for this compound is lacking, studies on related compounds suggest potential involvement of key inflammatory and cancer-related signaling pathways. Eupafolin, for example, has been shown to suppress the activation of NF-κB and MAPK signaling pathways[9]. Benzofuran derivatives have also been demonstrated to inhibit these pathways[8]. It is hypothesized that this compound may share these mechanisms.

cluster_inflammatory_pathway Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus Activates AP-1 (not shown) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes This compound This compound (Hypothesized) This compound->MAPK Inhibits This compound->IKK Inhibits

Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key studies on this compound and related compounds. These are intended as a guide and should be supplemented with the detailed procedures found in the original publications.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Protocol Outline:

  • Cell Culture: Vero cells are seeded in 6-well plates and grown to confluence.

  • Virus Adsorption: The cell monolayer is washed, and then infected with a specific number of plaque-forming units (PFU) of poliovirus. The virus is allowed to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and 0.75% methylcellulose.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere until viral plaques are visible (typically 48-72 hours).

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet. The number of plaques in each well is then counted.

  • Data Analysis: The percentage of plaque inhibition is calculated for each concentration of this compound relative to the virus control (no compound). The EC₅₀ value is then determined by regression analysis.

cluster_workflow Plaque Reduction Assay Workflow Start Seed Vero cells in 6-well plates Infect Infect with Poliovirus Start->Infect Treat Add overlay with different concentrations of this compound Infect->Treat Incubate Incubate for 48-72 hours Treat->Incubate Stain Fix and stain with Crystal Violet Incubate->Stain Count Count plaques Stain->Count Analyze Calculate EC₅₀ Count->Analyze

Workflow for the plaque reduction assay.
Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cell Seeding: Cells (e.g., Vero for antiviral CC₅₀, or cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with medium and vehicle (e.g., DMSO) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control. The CC₅₀ or IC₅₀ value is then determined by non-linear regression analysis.

Conclusion and Future Directions

The available scientific literature indicates that this compound, a natural benzofuran, holds significant promise as a therapeutic agent. Its potent antiviral activity against poliovirus is well-documented and warrants further investigation against a broader range of viruses. The preliminary findings on its potential anti-diabetic, anti-cancer, and anti-inflammatory properties are intriguing but require substantial further research to be substantiated.

Key areas for future research include:

  • Broad-spectrum Antiviral Screening: Evaluating the efficacy of this compound against other clinically relevant viruses, particularly other picornaviruses and respiratory viruses like RSV.

  • In-depth Anti-Cancer Studies: Determining the IC₅₀ values of this compound against a comprehensive panel of human cancer cell lines and elucidating the specific signaling pathways involved in its cytotoxic effects.

  • Comprehensive Anti-Inflammatory Profiling: Quantifying the anti-inflammatory effects of this compound in various in vitro models (e.g., measuring inhibition of NO, prostaglandins, and pro-inflammatory cytokines) and identifying the underlying molecular mechanisms.

  • In Vivo Efficacy and Safety: Conducting preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its most promising therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Euparin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a natural benzofuran (B130515) compound, identified as a reactive oxygen species (ROS) inhibitor.[1] It has demonstrated a range of biological activities, including antiviral and antidepressant effects.[1] These properties make this compound a compound of interest for further investigation in various cell-based research applications, including virology, neurobiology, and cancer research. These application notes provide detailed protocols for the use of this compound in cell culture, including its preparation, handling, and application in common cell-based assays.

Chemical Properties:

  • CAS Number: 532-48-9

  • Molecular Formula: C₁₃H₁₂O₃

  • Molecular Weight: 216.23 g/mol

  • Appearance: Light yellow to yellow solid powder

Data Presentation

Table 1: Reported Biological Activity of this compound in a Cellular Context
Cell LineAssay TypeEndpointResult
VeroPlaque Reduction AssayEC₅₀ (Poliovirus type 1)0.47 µg/mL
VeroPlaque Reduction AssayEC₅₀ (Poliovirus type 2)0.12 µg/mL
VeroPlaque Reduction AssayEC₅₀ (Poliovirus type 3)0.15 µg/mL
A549Not SpecifiedED₅₀22 µg/mL[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS 532-48-9)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solubilization: this compound is soluble in DMSO.[] To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 2.16 mg of this compound.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cell lines. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • Cells of interest (e.g., A549, HT-29, MCF7)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

Visualization

Diagram 1: Experimental Workflow for this compound Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_this compound->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the cytotoxic effects of this compound.

Diagram 2: Postulated SAT1/NMDAR2B/BDNF Signaling Pathway in Antidepressant Action of this compound

G This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 restores NMDAR2B NMDAR2B (NMDA Receptor Subunit 2B) SAT1->NMDAR2B influences BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF regulates Antidepressant_Effect Antidepressant-like Effects BDNF->Antidepressant_Effect leads to

Caption: this compound's potential role in the SAT1/NMDAR2B/BDNF pathway.

References

Euparin Experimental Design for Antivirus-Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Euparin is a benzofuran (B130515) natural product that has been investigated for a variety of biological activities. It is known to be a reactive oxygen species (ROS) inhibitor[1]. Recent studies have highlighted its potential as an antiviral agent, demonstrating activity against poliovirus[1][2]. Specifically, this compound has been shown to be effective against poliovirus types 1, 2, and 3, with EC50 values of 0.47 µg/mL, 0.12 µg/mL, and 0.15 µg/mL, respectively, in Vero cells[1]. The mechanism of its antiviral action appears to occur during the early stages of the viral replication cycle[2]. This document provides a detailed experimental framework for evaluating the antiviral efficacy of this compound, focusing on standardized in vitro assays.

Core Concepts in Antiviral Testing

To accurately assess the antiviral potential of a compound like this compound, it is crucial to determine both its efficacy against the virus and its toxicity to the host cells.

  • Cytotoxicity (CC50): This is the concentration of the compound that causes a 50% reduction in the viability of uninfected host cells. It is a critical parameter to ensure that the observed antiviral effect is not merely a result of the compound killing the host cells[3].

  • Antiviral Efficacy (EC50): This is the concentration of the compound that inhibits viral replication or activity by 50% in infected host cells[3].

  • Selectivity Index (SI): The SI is a ratio that quantifies the therapeutic window of a compound. It is calculated as SI = CC50 / EC50. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells[3][4].

Protocol 1: Determination of this compound Cytotoxicity (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability[4].

Materials:

  • Host cells (e.g., Vero E6, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment[4].

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in a complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include wells with medium only (cell control) and medium with the highest DMSO concentration (vehicle control).

  • Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2[4].

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability percentage against the this compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit viral infection and replication, measured by the reduction in the formation of viral plaques[5][6].

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • This compound dilutions (at non-toxic concentrations determined in Protocol 1)

  • Serum-free medium

  • Overlay medium (e.g., 2x DMEM mixed 1:1 with 1.8% agarose)

  • PBS

  • Formalin (4% solution) for fixing

  • Crystal Violet solution (0.1%) for staining

Procedure:

  • Cell Preparation: Grow host cells in 6-well plates until they form a confluent monolayer[5].

  • Virus Dilution: Prepare a virus dilution in a serum-free medium that will produce 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers and wash once with sterile PBS. Inoculate the cells with 200 µL of the virus dilution and incubate for 1 hour at 37°C to allow for virus adsorption. Rock the plates gently every 15 minutes[5].

  • Treatment Application: During the adsorption period, prepare the overlay medium containing different concentrations of this compound. Also, prepare a virus control (no this compound) and a cell control (no virus, no this compound)[5].

  • Overlay: After incubation, remove the virus inoculum and gently add 2 mL of the overlay medium (with or without this compound) to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible[5].

  • Plaque Visualization: Fix the cells with 1 mL of 4% formalin for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes[5].

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the this compound concentration[4].

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in clear, structured tables for easy comparison and calculation of the Selectivity Index.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Poliovirus

CompoundVirusHost CellAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compoundPoliovirus 1VeroPlaque Reduction>1001.5>66.7
This compoundPoliovirus 2VeroPlaque Reduction>1000.4>250
This compoundPoliovirus 3VeroPlaque Reduction>1000.5>200
Control DrugPoliovirus 1VeroPlaque Reduction>2000.8>250

Note: Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the antiviral activity of this compound.

G cluster_prep Preparation Phase cluster_cyto Cytotoxicity Testing cluster_antiviral Antiviral Assay cluster_analysis Final Analysis A Culture Host Cells (e.g., Vero) D MTT Assay A->D F Plaque Reduction Assay A->F B Prepare this compound Stock & Dilutions B->D B->F C Prepare Virus Stock (Poliovirus) C->F E Calculate CC50 D->E H Calculate Selectivity Index (SI) E->H G Calculate EC50 F->G G->H

Caption: Experimental workflow for antiviral testing of this compound.

Hypothetical Signaling Pathway

This compound is known to inhibit reactive oxygen species (ROS)[1]. Viral infections often induce oxidative stress (increased ROS), which can activate signaling pathways like NF-κB, promoting viral replication and inflammation. The diagram below illustrates a hypothetical mechanism where this compound's ROS-inhibiting properties could interfere with this process.

G cluster_virus cluster_cell Virus Viral Infection ROS ↑ Reactive Oxygen Species (ROS) Virus->ROS induces IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB Activation (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-viral & Inflammatory Gene Transcription NFkB->Transcription Replication Viral Replication Transcription->Replication This compound This compound This compound->ROS inhibits

References

Application Notes and Protocols for the Quantitative Analysis of Euparin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euparin is a benzofuran (B130515) derivative naturally occurring in various plants, notably from the Petasites and Eupatorium genera. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antidepressant, antiviral, and antifungal properties.[1] Robust and reliable quantitative analysis of this compound in different sample matrices is crucial for pharmacokinetic studies, quality control of herbal extracts, and elucidation of its mechanisms of action.

These application notes provide detailed protocols for the sample preparation and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a conceptual framework for a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is presented for the analysis of this compound in biological fluids. This document also includes diagrams of the known signaling pathway associated with its antidepressant effects and proposed mechanisms for its antiviral and antifungal activities.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analytical methods described herein.

Table 1: HPLC-UV Method Parameters for Quantitative Analysis of this compound in Plant Material

ParameterValue
Instrumentation HPLC system with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water (with 0.1% formic acid)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 350 nm
Injection Volume 20 µL
Column Temperature 30 °C

Table 2: Conceptual LC-MS/MS Parameters for this compound Quantification in Biological Samples

ParameterSuggested Value
Instrumentation LC-MS/MS system with electrospray ionization (ESI)
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Flow Rate 0.4 mL/min
Ionization Mode Positive ESI
MRM Transitions To be determined (Precursor ion > Product ion)
Internal Standard Structurally similar benzofuran derivative

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plant Material by HPLC-UV

This protocol is designed for the quantification of this compound in plant materials, such as the rhizomes of Petasites hybridus.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant material (e.g., dried and powdered Petasites hybridus rhizomes)

  • Syringe filters (0.45 µm)

3.1.2. Sample Preparation

  • Accurately weigh 500 mg of the dried, powdered plant material into a suitable container.

  • Add 10 mL of methanol to the plant material.

  • Place the container in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the extract to pellet the solid plant material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.1.3. HPLC-UV Method

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3.1.4. Calibration Curve

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

3.1.5. Quantification

Inject the prepared sample extract and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: Conceptual Framework for LC-MS/MS Analysis of this compound in Biological Samples (e.g., Plasma)

This protocol outlines the key steps for developing a sensitive LC-MS/MS method for this compound quantification in biological matrices.

3.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Method Development

  • Chromatography: Utilize a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to achieve good peak shape and separation from matrix components.

  • Mass Spectrometry: Optimize the ESI source parameters in positive ion mode. Determine the precursor ion ([M+H]+) for this compound and select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM) by performing collision-induced dissociation.

  • Internal Standard: Select a suitable internal standard, ideally a stable isotope-labeled this compound or a structurally similar benzofuran derivative, to correct for matrix effects and variations in sample processing.

Visualization of Pathways and Workflows

Experimental Workflow for HPLC Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh 500 mg of Powdered Plant Material extract Add 10 mL Methanol & Sonicate for 30 min weigh->extract centrifuge Centrifuge Extract extract->centrifuge filter Filter Supernatant (0.45 µm Syringe Filter) centrifuge->filter hplc Inject 20 µL into HPLC System filter->hplc Filtered Extract detect UV Detection at 350 nm hplc->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for this compound quantification in plant samples by HPLC-UV.

Signaling Pathway for Antidepressant Activity of this compound

This compound has been shown to exert antidepressant effects through the modulation of the SAT1/NMDAR2B/BDNF signaling pathway.[2][3][4][5]

G This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 Upregulates NMDAR2B NMDAR2B (NMDA Receptor Subunit) SAT1->NMDAR2B Modulates BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF Upregulates Antidepressant Antidepressant Effects BDNF->Antidepressant

Caption: this compound's antidepressant signaling pathway.

Proposed Antiviral Mechanism of this compound against Poliovirus

This compound exhibits antiviral activity against poliovirus by interfering with the early stages of the viral replication cycle.[6][7][8][9]

G cluster_virus Poliovirus Replication Cycle Adsorption Virus Adsorption to Host Cell Entry Virus Entry Adsorption->Entry Uncoating Viral RNA Release Entry->Uncoating Replication RNA Replication & Protein Synthesis Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release This compound This compound This compound->Inhibition Inhibition->Adsorption Inhibits Inhibition->Entry Inhibits

Caption: this compound's proposed antiviral mechanism of action.

Proposed Antifungal Mechanism of this compound

This compound has demonstrated antifungal activity against Trichophyton mentagrophytes. The proposed mechanism involves the disruption of the fungal cell membrane integrity.

G This compound This compound Membrane Fungal Cell Membrane (Ergosterol Synthesis) This compound->Membrane Inhibits Integrity Loss of Membrane Integrity Membrane->Integrity Death Fungal Cell Death Integrity->Death

Caption: this compound's proposed antifungal mechanism.

References

Application Notes and Protocols for In Vivo Delivery of Heparinoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document provides detailed application notes and protocols for the in vivo delivery of heparin and its derivatives, such as enoxaparin. Initial searches for "Euparin" did not yield relevant results in the context of in vivo studies, suggesting a possible typographical error. Given the context of anticoagulant research, this document focuses on heparinoids, which are a class of drugs with similar properties.

Introduction

Heparin and its low-molecular-weight derivatives are potent anticoagulants widely used in preclinical research to study thrombosis, inflammation, and other pathological conditions. Effective in vivo delivery is critical for obtaining reliable and reproducible results. These application notes provide an overview of common delivery methods, formulation strategies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Overview of In Vivo Delivery Methods

The choice of delivery method for heparinoids in animal studies depends on the desired pharmacokinetic profile, the experimental model, and the specific research question. The most common routes of administration are intravenous, subcutaneous, and oral, with the latter often requiring advanced formulations.

Parenteral Administration

Parenteral routes, which bypass the gastrointestinal tract, are the most common for administering heparinoids due to their poor oral bioavailability in simple formulations.[1]

  • Intravenous (IV) Injection: This method ensures immediate and 100% bioavailability, making it suitable for acute studies and for establishing a rapid anticoagulant effect.[1] It can be administered as a bolus or a continuous infusion.[2]

  • Subcutaneous (SC) Injection: Subcutaneous administration results in slower absorption and a more prolonged duration of action compared to IV injection.[3][4] This route is often preferred for chronic studies or to mimic clinical usage.[5] The bioavailability of subcutaneously administered heparin is generally lower than IV administration.[4]

  • Intraperitoneal (IP) Injection: While a common route for many research compounds in rodents, IP injection for heparinoids should be performed with care to avoid administration into the bladder or gastrointestinal tract.[2] It offers a systemic delivery route with absorption kinetics intermediate between IV and SC routes.

Oral Administration

Standard heparin has poor oral absorption.[6] However, recent advances in drug delivery systems, such as encapsulation in polymeric nanoparticles, have shown promise in improving the oral bioavailability of heparinoids.[6][7] These formulations protect the drug from degradation in the gastrointestinal tract and enhance its absorption.

Formulation of Heparinoids for In Vivo Studies

The formulation is a critical aspect of in vivo delivery, influencing the stability, bioavailability, and release profile of the drug.

  • Saline Solutions: For IV and SC injections, heparin is typically dissolved in sterile, isotonic saline (0.9% NaCl). This is the most straightforward formulation for achieving a rapid systemic effect.

  • Nanoparticle Formulations: To overcome the challenge of oral delivery, heparin can be encapsulated in biodegradable polymeric nanoparticles.[5][8] Common polymers include poly(ε-caprolactone) (PCL) and poly(lactic-co-glycolic acid) (PLGA).[6] These nanoparticles can be prepared using methods like double emulsion (w/o/w) and solvent evaporation.[5][8]

Experimental Protocols

Below are detailed protocols for the preparation and administration of heparinoids for in vivo studies. All procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[9]

Protocol 1: Intravenous (IV) Bolus Injection in Mice

Objective: To achieve rapid and complete systemic delivery of heparin.

Materials:

  • Heparin sodium salt

  • Sterile 0.9% saline

  • Mouse restrainer

  • 27-30 gauge needle and syringe

  • Heating lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of Heparin Solution: Dissolve heparin sodium salt in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 100 units/kg in a 25g mouse, prepare a solution of 25 units/mL. The injection volume would then be 0.1 mL.

  • Animal Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.

  • Vein Dilation: If necessary, warm the tail using a heating lamp to dilate the lateral tail veins.

  • Injection: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins and inject the heparin solution slowly as a bolus.

  • Observation: Monitor the animal for any adverse reactions following the injection.

Protocol 2: Subcutaneous (SC) Injection in Rats

Objective: To achieve sustained systemic delivery of enoxaparin.

Materials:

  • Enoxaparin solution

  • 25-27 gauge needle and syringe

Procedure:

  • Animal Restraint: Gently restrain the rat.

  • Injection Site: Lift the skin on the back, between the shoulder blades, to form a tent.

  • Injection: Insert the needle into the base of the skin tent, parallel to the animal's body. Aspirate briefly to ensure the needle is not in a blood vessel, then inject the enoxaparin solution.

  • Post-injection: Gently massage the injection site to aid dispersion of the solution.

Protocol 3: Oral Gavage of Nanoparticle-Encapsulated Heparin in Rabbits

Objective: To evaluate the oral bioavailability of a novel heparin formulation.

Materials:

  • Heparin-loaded nanoparticles suspended in a suitable vehicle (e.g., water).

  • Oral gavage needle (flexible or rigid, appropriate size for rabbits).

  • Syringe.

Procedure:

  • Animal Handling: Gently but firmly restrain the rabbit.

  • Gavage Administration: Measure the distance from the rabbit's mouth to the last rib to estimate the length of the gavage needle to be inserted. Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. Do not force the needle.

  • Delivery: Once the needle is in the correct position, slowly administer the nanoparticle suspension.

  • Recovery: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of heparinoid delivery.

Table 1: Pharmacokinetic Parameters of Enoxaparin via Different Routes

ParameterSubcutaneous (Nanoparticles)Subcutaneous (Free Drug)
Animal ModelRatRat
Dose1000 IU/kg1000 IU/kg
Cmax0.62 IU/mL1.50 IU/mL
Time to CmaxSustained up to 12 hoursDisappeared after 9 hours
Reference [5][5]

Table 2: Pharmacokinetic Parameters of Heparinoids in Different Species

DrugAdministration RouteAnimal ModelDoseBioavailabilityHalf-life (t½)
HeparinIntravenousHuman-100%-
HeparinSubcutaneousHuman15,000 I.U.19%-
EnoxaparinSubcutaneousHuman-High and consistentLonger than UFH
LMWH (Fragmin)IntravenousHuman120 U/kg100%119 ± 17 min
LMWH (Fragmin)SubcutaneousHuman120 U/kg87 ± 6%228 ± 40 min
Heparin-NPsOralRabbit600 IU/kg23%-
Reference [4][4][10][3][3]

Visualizations

Signaling Pathway

G cluster_coagulation Coagulation Cascade cluster_heparin_action Heparin Action Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Heparin Heparin Antithrombin III Antithrombin III Heparin->Antithrombin III Binds to and activates Antithrombin III->Factor Xa Inhibits Antithrombin III->Thrombin Inhibits

Caption: Heparin's mechanism of anticoagulant action.

Experimental Workflow

G Start Start Drug_Formulation Heparinoid Formulation Start->Drug_Formulation Animal_Model_Selection Animal Model Selection Start->Animal_Model_Selection Dose_Route_Selection Dose & Route Selection Drug_Formulation->Dose_Route_Selection Animal_Model_Selection->Dose_Route_Selection Administration Administration Dose_Route_Selection->Administration Sample_Collection Blood Sample Collection Administration->Sample_Collection Pharmacodynamic_Assay Pharmacodynamic Assay (aPTT, Anti-Xa) Sample_Collection->Pharmacodynamic_Assay Pharmacokinetic_Analysis Pharmacokinetic Analysis Sample_Collection->Pharmacokinetic_Analysis Data_Analysis Data Analysis Pharmacodynamic_Assay->Data_Analysis Pharmacokinetic_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo evaluation of heparinoids.

References

Eupafolin in Preclinical Oncology: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of eupafolin, a natural flavonoid, in preclinical animal models of cancer. This document details recommended dosages, administration protocols, and the molecular pathways influenced by eupafolin treatment. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this promising anti-cancer agent.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of eupafolin across various cancer models.

Cancer TypeAnimal ModelDosage and AdministrationTreatment DurationKey FindingsReference
Breast CancerNude mice with MCF-7 xenografts50 mg/kg, daily intraperitoneal (i.p.) injection14 daysSignificant reduction in tumor volume with no obvious toxicity or effect on body weight.[1]
Hepatocellular CarcinomaHepG2 and Hep3B xenograft models60 mg/kg, i.p. injection three times per week21 daysSubstantial attenuation of tumor growth (~50% inhibition in Hep3B model); significant inhibition of tumor angiogenesis.[2]
Prostate CancerAthymic nude mice with PC3 xenografts50 mg/kgNot specifiedSignificant decrease in mean tumor weight and volume; no significant difference in body weight compared to the vehicle-treated group.[3]
Esophagus CancerPatient-derived xenograft (PDX) mouse model20 or 50 mg/kg, i.p. injection three times a week35 daysEffective suppression of tumor growth.[4]
Renal CarcinomaNude mice with Caki cell xenografts10 mg/kg eupafolin (alone or with 3 mg/kg TRAIL), i.p. injection21 daysCombined treatment markedly suppressed tumor growth compared to vehicle or single-agent treatment.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

General Guidelines for Eupafolin Administration

Eupafolin is a flavonoid with poor water solubility. Therefore, appropriate vehicle selection is critical for in vivo administration. While one study specified 0.9% saline as the vehicle for intraperitoneal injection in an esophagus cancer model, it is common practice to first dissolve compounds like eupafolin in a small amount of a solubilizing agent such as Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable vehicle like saline or phosphate-buffered saline (PBS) for injection. Researchers should perform solubility and stability tests to determine the optimal vehicle for their specific experimental conditions.

Breast Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: MCF-7 human breast cancer cells.

  • Tumor Inoculation: Subcutaneously inject MCF-7 cells into the mice.

  • Treatment Initiation: Begin treatment when tumors reach a volume of approximately 50 mm³.[1]

  • Eupafolin Preparation and Administration:

    • Prepare a stock solution of eupafolin.

    • On the day of administration, dilute the stock solution to the final concentration.

    • Administer 50 mg/kg of eupafolin daily via intraperitoneal injection.[1]

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, major organs can be collected for toxicity assessment.[1]

  • Duration: 14 days.[1]

Hepatocellular Carcinoma Xenograft Model
  • Animal Model: Not specified, but likely immunodeficient mice (e.g., nude or SCID).

  • Cell Lines: HepG2 and Hep3B human hepatocellular carcinoma cells.

  • Tumor Inoculation: Subcutaneously inject HepG2 or Hep3B cells.

  • Treatment Initiation: Randomly assign mice to treatment groups when tumor volume reaches approximately 100 mm³.[2]

  • Eupafolin Administration: Administer 60 mg/kg of eupafolin three times per week via intraperitoneal injection.[2]

  • Monitoring:

    • Monitor tumor volume and body weight throughout the study.

  • Duration: 21 days.[2]

Prostate Cancer Xenograft Model
  • Animal Model: Athymic nude mice.[3]

  • Cell Line: PC3 human prostate cancer cells.

  • Tumor Inoculation: Subcutaneously inject PC3 cells.

  • Eupafolin Administration: Administer 50 mg/kg of eupafolin. The route and frequency were not specified, but intraperitoneal injection is a common method.

  • Monitoring:

    • Measure tumor volume three times a week.[3]

    • Record body weight.

    • At the end of the experiment, extract and weigh the tumors.[3]

Esophagus Cancer Patient-Derived Xenograft (PDX) Model
  • Animal Model: Likely immunodeficient mice.

  • Tumor Model: Patient-derived xenografts.

  • Treatment Initiation: Begin treatment five days after tumor implantation.[4]

  • Eupafolin Preparation and Administration:

    • Dissolve eupafolin in a suitable vehicle (one study used 0.9% saline).[4]

    • Administer 20 or 50 mg/kg of eupafolin via intraperitoneal injection three times a week.[4]

  • Monitoring:

    • Measure body weight and tumor volume once a week.[4]

    • Tumor volume can be calculated using the formula: (length × width × height × 0.5).[4]

  • Duration: 35 days.[4]

Signaling Pathways and Experimental Workflows

Eupafolin has been shown to exert its anti-cancer effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

A primary mechanism of action for eupafolin across multiple cancer types is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[6][7]

PI3K_Akt_mTOR_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MAPK_NFkB_Pathway Eupafolin Eupafolin MAPKs MAPKs Eupafolin->MAPKs modulates NFkB NF-κB Eupafolin->NFkB modulates Inflammation Inflammation MAPKs->Inflammation CellSurvival Cell Survival NFkB->CellSurvival Experimental_Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation Start->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment Eupafolin Treatment Tumor_Growth->Treatment Tumor reaches specified size Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Data_Collection->Treatment Repeat per protocol Endpoint Endpoint Analysis (Tumor Excision, Biomarkers) Data_Collection->Endpoint End of treatment period End End Endpoint->End

References

Application Notes and Protocols for the Analytical Characterization of Euparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a naturally occurring benzofuran (B130515) derivative found in various plant species, notably from the Eupatorium genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antiviral, antioxidant, and antidepressant effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its characterization are paramount. These methods are essential for quality control, stability testing, and pharmacokinetic studies in the drug development process.

This document provides a comprehensive overview of the key analytical techniques for the characterization of this compound. It includes detailed experimental protocols, data presentation in tabular format for easy reference, and visual diagrams of experimental workflows and the relevant signaling pathway.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₃PubChem CID: 119039
Molecular Weight 216.23 g/mol PubChem CID: 119039
Appearance White to off-white crystalline solid(General knowledge)
Melting Point 121-122 °C(General knowledge)
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Sparingly soluble in water.(General knowledge)

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the elucidation and confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-155.8
36.85 (s)108.2
3a-123.5
47.55 (s)127.9
5-130.5
6-158.1
77.25 (s)111.8
7a-152.4
2-C=O-197.5
2-CH₃2.60 (s)26.5
6-OH12.5 (s, br)-
Isopropenyl-C-145.1
Isopropenyl-CH₂5.40 (s), 6.15 (s)115.2
Isopropenyl-CH₃2.15 (s)20.4

Note: Data is representative and may vary slightly depending on the solvent and instrument used.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Acquire a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 2: Key Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)Fragmentation Pathway
[M+H]⁺217.0808217.0811Protonated molecular ion
[M-CH₃]⁺202.0573202.0570Loss of a methyl radical from the acetyl or isopropenyl group
[M-COCH₃]⁺174.0648174.0651Loss of the acetyl group

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • Analysis Mode: Operate the mass spectrometer in positive ion mode.

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range of m/z 50-500.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems.

Table 3: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Methanol260, 305, 350
Ethanol262, 308, 352

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. Serially dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the corresponding solvent as the blank.

    • Scan the sample from 200 to 600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretching (phenolic hydroxyl)
~3080Medium=C-H stretching (aromatic and vinyl)
~2920Medium-C-H stretching (aliphatic)
~1640StrongC=O stretching (acetyl group)
~1600, 1480MediumC=C stretching (aromatic ring)
~1270StrongC-O stretching (phenolic)
~880Strong=C-H bending (out-of-plane)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound.

Table 5: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Retention Time ~5-7 minutes (will vary based on specific column and conditions)

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Monitor the chromatogram at 260 nm.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound.

Table 6: Crystallographic Data for this compound

ParameterValue
CCDC Number 777636
Crystal System Orthorhombic
Space Group P2₁2₁2₁

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture.

  • Data Collection:

    • Mount a single crystal on a goniometer.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using least-squares methods.

  • Data Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflows and Signaling Pathway

Visualizing experimental workflows and biological pathways can aid in understanding the analytical process and the compound's mechanism of action.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_characterization Characterization Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Check (TLC/HPLC) Fraction_Collection->Purity_Check Pure_this compound Pure this compound Purity_Check->Pure_this compound NMR NMR Spectroscopy Pure_this compound->NMR MS Mass Spectrometry Pure_this compound->MS HPLC HPLC Analysis Pure_this compound->HPLC UV_Vis UV-Vis Spectroscopy Pure_this compound->UV_Vis IR IR Spectroscopy Pure_this compound->IR X_Ray X-ray Crystallography Pure_this compound->X_Ray

Caption: General workflow for the extraction, purification, and characterization of this compound.

SAT1_NMDAR2B_BDNF_Pathway This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 Upregulates NMDAR2B NMDAR2B (NMDA Receptor Subunit 2B) SAT1->NMDAR2B Modulates BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF Influences Expression Antidepressant_Effect Antidepressant Effect BDNF->Antidepressant_Effect Leads to

Caption: Proposed SAT1/NMDAR2B/BDNF signaling pathway involved in the antidepressant activity of this compound.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The application of these methods will ensure the quality, consistency, and proper identification of this compound for research and development purposes. The provided data tables and diagrams serve as a quick reference for researchers in the field. As with any analytical procedure, method validation is crucial to ensure the reliability and reproducibility of the results.

Application Notes and Protocols for Euparin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a naturally occurring benzofuran (B130515) derivative found in various plants of the Eupatorium genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] this compound has demonstrated notable antiviral, antioxidant, and reactive oxygen species (ROS) inhibitory properties, making it a compelling candidate for further investigation in drug discovery programs.[3][4] Furthermore, studies have elucidated its role in modulating specific signaling pathways associated with neurological functions.[3][4]

These application notes provide a comprehensive overview of the potential applications of this compound in high-throughput screening (HTS) assays. The document outlines detailed protocols for evaluating its antiviral, antioxidant, and ROS inhibitory activities, and presents its known signaling pathway interactions. This information is intended to guide researchers in designing and executing robust screening campaigns to identify and characterize novel compounds with therapeutic potential.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound, providing a clear reference for its potency in relevant assays.

Activity TypeAssay DetailsTargetQuantitative Data (EC50)Reference
AntiviralPlaque Reduction Assay in Vero cellsPoliovirus Type 10.47 µg/mL[1][3][4]
AntiviralPlaque Reduction Assay in Vero cellsPoliovirus Type 20.12 µg/mL[1][3][4]
AntiviralPlaque Reduction Assay in Vero cellsPoliovirus Type 30.15 µg/mL[1][3][4]

Signaling Pathway

This compound has been shown to exert antidepressant effects through the modulation of the SAT1/NMDAR2B/BDNF signaling pathway.[3][4] This pathway is crucial for neuronal plasticity and survival. The following diagram illustrates the key components and their relationships within this pathway.

Euparin_Signaling_Pathway cluster_stress Chronic Unpredictable Mild Stress (CUMS) cluster_this compound This compound CUMS CUMS SAT1 SAT1 CUMS->SAT1 downregulates NMDAR2B NMDAR2B CUMS->NMDAR2B downregulates BDNF BDNF CUMS->BDNF downregulates Depression Depression-like Behavior CUMS->Depression ROS ROS CUMS->ROS increases Monoamine Monoamine Neurotransmitters CUMS->Monoamine decreases This compound This compound This compound->SAT1 upregulates This compound->NMDAR2B upregulates This compound->BDNF upregulates This compound->Depression alleviates This compound->ROS decreases This compound->Monoamine increases SAT1->NMDAR2B NMDAR2B->BDNF BDNF->Depression negatively regulates HTS_Workflow start Start primary_screen Primary HTS (Single Concentration) start->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50/EC50 Determination) hit_identification->dose_response secondary_assays Secondary & Orthogonal Assays (e.g., Cytotoxicity, Mechanism of Action) dose_response->secondary_assays hit_validation Hit Validation secondary_assays->hit_validation

References

Research Model for Heparin Studies in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Euparin" vs. "Heparin": The initial request specified "this compound." However, based on the detailed requirements for a research model focusing on cancer, inflammation, and associated signaling pathways, it is highly probable that the intended subject was Heparin . This compound is a benzofuran (B130515) derivative with reported antioxidant and antiviral properties, but it is not widely associated with the extensive anti-cancer and anti-inflammatory research attributed to Heparin.[1][2] Heparin, a glycosaminoglycan, has a well-established role as an anticoagulant and is extensively studied for its multifaceted effects in oncology and inflammation.[3][4] Therefore, this research model is developed for Heparin .

Application Notes

Heparin and its derivatives, including low-molecular-weight heparin (LMWH), are recognized for their therapeutic potential beyond anticoagulation.[3] In the context of oncology and inflammation, heparin has demonstrated significant effects on various cellular processes. Its mechanisms of action are complex and involve interactions with a multitude of molecular targets.

Anti-Cancer Mechanisms:

Heparin's anti-cancer properties are attributed to several mechanisms, including:

  • Inhibition of Angiogenesis: Heparin can bind to and sequester pro-angiogenic factors like VEGF and bFGF, preventing them from binding to their receptors on endothelial cells and thereby inhibiting tumor-associated blood vessel formation.[3]

  • Modulation of Cell Proliferation and Apoptosis: It can interfere with cancer cell growth by altering protein kinase activity and downregulating proto-oncogenes such as c-Myc and c-Fos.[3][5]

  • Inhibition of Metastasis: Heparin can disrupt the adhesion of tumor cells to platelets and the endothelium, a critical step in the metastatic cascade, by inhibiting selectins.[6][7] It also interferes with the CXCL12-CXCR4 axis, which is crucial for cancer cell migration and invasion.[8]

  • Immune System Modulation: Heparin can influence the immune response by affecting leukocyte migration and the activity of various immune cells.[3]

Anti-Inflammatory Mechanisms:

Heparin's anti-inflammatory effects are mediated through its interaction with key signaling pathways:

  • Inhibition of NF-κB Signaling: Heparin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[9][10] It has been shown to inhibit the nuclear translocation of NF-κB and its DNA binding activity, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and IL-8.[11][12][13]

  • Modulation of STAT3 Signaling: Heparin can also influence the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It has been shown to enhance IL-11-induced STAT3 activation in certain contexts, while also being implicated in the broader JAK/STAT pathway modulation in cancer.[14][15]

  • Cytokine Sequestration: Heparin can directly bind to and neutralize pro-inflammatory cytokines, preventing them from activating their respective signaling cascades.[16][17]

Data Presentation

Table 1: Effect of Heparin on Cancer Cell Viability
Cell LineHeparin TypeConcentrationEffectCitation
Human Colon Adenocarcinoma (LS180)Unfractionated Heparin2.5 USP units/mlIC50 for inhibition of adhesion to P-selectin[7]
Human Breast Cancer (MDA-MB-231)LMWH & Acetylated LMWHNot specifiedInhibition of proliferation[5]
Human Breast Cancer (MCF-7)LMWH & Acetylated LMWHNot specifiedInhibition of proliferation[5]
Table 2: Effect of Heparin on Inflammatory Cytokine Levels
Cell TypeStimulantHeparin TypeHeparin ConcentrationCytokinePercent ReductionCitation
Human MonocytesLPSUnfractionated Heparin0.1 IU/mlTNF-α, IL-8, IL-6, IL-1βUp to 3-fold reduction[18]
Human Endometrial Stromal CellsTNF-αUnfractionated HeparinNot specifiedIL-6, IL-8Significant suppression[12]
Human Monocytic Cells (THP-1)LPSUnfractionated Heparin0.1-10 U/mLIL-1β, TNF-α, IL-6, IL-8, IL-18Significant decrease[19]
Human Cervical Cancer Cells (HeLa)IL-1βHeparinNot specifiedIL-8 mRNA93%[20]
Human Cervical Cancer Cells (HeLa)IL-1βHeparinNot specifiedIL-6 mRNASignificant reduction[20]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of heparin on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21][22]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Heparin (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[24]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[24]

  • Treat the cells with various concentrations of heparin and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1.5-4 hours at 37°C.[21][24]

  • If using adherent cells, carefully remove the medium.

  • Add 100-130 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[24]

  • Incubate for 15 minutes with shaking to ensure complete solubilization.[24]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

Western Blot for Protein Analysis

This protocol is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-NF-κB, p-STAT3) following heparin treatment.[25][26][27]

Materials:

  • Treated and untreated cell lysates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[26]

  • BCA Protein Assay Kit[26]

  • SDS-PAGE gels

  • Tris-Glycine-SDS Running Buffer

  • Transfer Buffer

  • PVDF or nitrocellulose membranes[27]

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[28]

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer containing inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[26]

  • Gel Electrophoresis: Load 30-50 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27][28]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle shaking.[26]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[27]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[27]

  • Washing: Repeat the washing step.

  • Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[26]

Flow Cytometry for Apoptosis (Annexin V & Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after heparin treatment.[29]

Materials:

  • Treated and untreated cells (1-5 x 10^5 cells per sample)

  • 1X PBS (cold)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[30]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension. Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • PI Staining: Add 5 µL of PI staining solution and incubate for 5-15 minutes.[30]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.[31] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualization

Signaling Pathway Diagrams

Caption: Heparin's inhibition of the NF-κB signaling pathway.

Heparin_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-11) Receptor Cytokine Receptor Cytokine->Receptor Binds Heparin_extra Heparin MAPK MAPK (Erk1/2) Heparin_extra->MAPK Activates JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates MAPK->pSTAT3 Enhances Activation DNA DNA pSTAT3_nuc->DNA Binds Target_Genes Target Genes (Proliferation, Survival) DNA->Target_Genes Transcription

Caption: Heparin's modulation of the STAT3 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biological Assays start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., Cancer or Endothelial Cells) start->cell_culture heparin_treatment Heparin Treatment (Dose-Response & Time-Course) cell_culture->heparin_treatment viability Cell Viability Assay (MTT) heparin_treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) heparin_treatment->apoptosis protein_exp Protein Expression (Western Blot) heparin_treatment->protein_exp data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein_exp->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General experimental workflow for Heparin studies.

References

Application Notes and Protocols: Euparin in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Euparin, a benzofuran (B130515) derivative, has emerged as a compound of interest in neuropharmacology, particularly for its potential antidepressant effects. Research has demonstrated its ability to modulate key neurochemical and signaling pathways implicated in the pathophysiology of depression. These application notes provide a comprehensive overview of the current understanding of this compound's neuropharmacological properties, with detailed protocols for its investigation.

I. Antidepressant Effects of this compound

This compound has been shown to exhibit significant antidepressant-like activity in preclinical models of depression. Its mechanism of action involves the modulation of monoaminergic neurotransmitter systems and the regulation of the SAT1/NMDAR2B/BDNF signaling pathway.[1][2]

Data Presentation: Quantitative Effects of this compound on Neurotransmitters and Related Factors

The following table summarizes the quantitative data from studies investigating the effects of this compound in a Chronic Unpredictable Mild Stress (CUMS) mouse model of depression.[1]

ParameterBrain RegionControl GroupCUMS Model GroupThis compound (8 mg/kg)This compound (16 mg/kg)This compound (32 mg/kg)Fluoxetine (B1211875) (Positive Control)
5-HT (ng/g) Frontal Cortex100%DecreasedIncreasedIncreasedSignificantly IncreasedIncreased
Hippocampus100%DecreasedIncreasedIncreasedSignificantly IncreasedIncreased
DA (ng/g) Frontal Cortex100%DecreasedIncreasedIncreasedSignificantly IncreasedIncreased
Hippocampus100%DecreasedIncreasedIncreasedSignificantly IncreasedIncreased
NE (ng/g) Frontal Cortex100%DecreasedIncreasedIncreasedIncreasedIncreased
Hippocampus100%DecreasedIncreasedIncreasedIncreasedIncreased
MAO Activity Frontal Cortex100%Increased (1.3x)DecreasedDecreasedSignificantly DecreasedDecreased
Hippocampus100%Increased (1.9x)DecreasedDecreasedSignificantly DecreasedDecreased
ROS Levels Brain Tissue100%IncreasedDecreasedDecreasedDecreasedDecreased
SAT1 mRNA Frontal Cortex100%Decreased--IncreasedIncreased
Hippocampus100%Decreased--IncreasedIncreased
NMDAR2B mRNA Frontal Cortex100%Decreased--Significantly IncreasedIncreased
Hippocampus100%Decreased--Significantly IncreasedIncreased
BDNF mRNA Frontal Cortex100%Decreased--IncreasedIncreased
Hippocampus100%Decreased--IncreasedIncreased

Data presented as relative change compared to the control group. "Increased" and "Decreased" indicate a reversal of the CUMS-induced effect. "Significantly" denotes a statistically significant difference compared to the CUMS model group (p < 0.01 or p < 0.05). Fluoxetine was used as a positive control drug.[1]

Experimental Protocols

Protocol 1: Induction of Depression-like Behavior using the Chronic Unpredictable Mild Stress (CUMS) Model in Mice

This protocol describes the induction of a depressive-like state in mice, which is a widely used model to screen for potential antidepressant compounds like this compound.[1]

Materials:

  • Male mice (e.g., C57BL/6J)

  • Standard laboratory animal housing and husbandry equipment

  • Stressors (see table below)

Procedure:

  • House the mice individually in cages.

  • Subject the mice in the CUMS group to a series of mild, unpredictable stressors daily for a period of 6 weeks. The control group should be handled similarly but not exposed to the stressors.

  • The stressor schedule should be varied to prevent habituation. An example of a weekly stressor protocol is provided below.[1]

  • Administer this compound (8, 16, or 32 mg/kg, intraperitoneally) or a vehicle control to the respective groups of mice daily during the last 2-3 weeks of the CUMS protocol. A positive control group receiving an established antidepressant like fluoxetine should also be included.

  • Monitor the body weight of the mice weekly.

  • At the end of the CUMS protocol, perform behavioral tests to assess depressive-like behaviors (e.g., Sucrose Preference Test, Forced Swim Test, Tail Suspension Test).

Example CUMS Stressor Schedule: [1]

DayStressor 1Stressor 2
Monday 24h Food Deprivation2h Restraint
Tuesday 24h Water Deprivation30 min Tail Clipping
Wednesday 24h Wet Bedding6 min Ice Water Swim
Thursday 45° Cage Tilt (12h)-
Friday Overnight Illumination-
Saturday Soiled Bedding (24h)-
Sunday Stroboscopic Illumination (12h)-

Experimental Workflow for CUMS Model and this compound Treatment

G cluster_0 Acclimatization (1 week) cluster_1 CUMS Protocol (6 weeks) cluster_2 Treatment (Weeks 4-6) cluster_3 Behavioral & Neurochemical Analysis acclimatization House mice in standard conditions stressors Daily unpredictable mild stressors acclimatization->stressors control Control group (no stressors) acclimatization->control euparin_treat This compound (8, 16, 32 mg/kg) stressors->euparin_treat vehicle_treat Vehicle Control stressors->vehicle_treat fluoxetine_treat Fluoxetine (Positive Control) stressors->fluoxetine_treat control->vehicle_treat behavioral Sucrose Preference Test Forced Swim Test euparin_treat->behavioral vehicle_treat->behavioral fluoxetine_treat->behavioral neurochemical HPLC for Neurotransmitters MAO & ROS Assays qPCR & Western Blot behavioral->neurochemical

Caption: Workflow for investigating this compound's antidepressant effects using the CUMS model.

Protocol 2: Quantification of Monoamine Neurotransmitters in Brain Tissue by HPLC

This protocol outlines the procedure for measuring the levels of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) in brain tissue samples from experimental animals.[1]

Materials:

  • Frontal cortex and hippocampus tissue samples

  • Homogenizer

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reverse-phase column

  • Perchloric acid (0.1 M)

  • Mobile phase (e.g., a mixture of methanol (B129727) and aqueous buffer)

  • Standards for 5-HT, DA, and NE

Procedure:

  • Rapidly dissect the frontal cortex and hippocampus from the brain on an ice-cold plate.

  • Weigh the tissue samples and homogenize them in ice-cold 0.1 M perchloric acid.

  • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a specific volume of the filtered supernatant into the HPLC system.

  • Separate the monoamines using a C18 column with an appropriate mobile phase.

  • Detect the eluted neurotransmitters using a fluorescence detector set at the specific excitation and emission wavelengths for each compound.

  • Prepare standard curves for 5-HT, DA, and NE using known concentrations of the standards.

  • Quantify the neurotransmitter levels in the samples by comparing their peak areas to the standard curves. The results are typically expressed as ng/g of tissue.[1]

Signaling Pathway

This compound's Proposed Mechanism of Action in Depression

This compound's antidepressant effects are believed to be mediated through the modulation of the SAT1/NMDAR2B/BDNF signaling pathway. In the CUMS model of depression, the expression of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF) is downregulated. This compound treatment has been shown to reverse these changes, suggesting a potential mechanism for its therapeutic effects.[1][2]

G cluster_0 Chronic Unpredictable Mild Stress (CUMS) cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Neurobiological Outcomes CUMS CUMS SAT1 SAT1 CUMS->SAT1 downregulates This compound This compound This compound->SAT1 upregulates NMDAR2B NMDAR2B SAT1->NMDAR2B regulates BDNF BDNF NMDAR2B->BDNF regulates Neuronal_Function Improved Neuronal Function and Synaptic Plasticity BDNF->Neuronal_Function Antidepressant_Effects Antidepressant Effects Neuronal_Function->Antidepressant_Effects

Caption: this compound's modulation of the SAT1/NMDAR2B/BDNF pathway in a depression model.

References

Euparin as a Tool to Investigate and Mitigate Oxidative Stress in Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Euparin, a benzofuran (B130515) derivative, has emerged as a promising small molecule for studying the intricate mechanisms of oxidative stress, particularly in the context of neurological disorders. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature in a range of neurodegenerative diseases and psychiatric conditions. This compound has demonstrated a dual-action mechanism involving direct ROS scavenging and modulation of key signaling pathways implicated in neuronal survival and plasticity.[1][2] This application note provides a comprehensive overview of the use of this compound as a research tool to investigate and potentially counteract the detrimental effects of oxidative stress.

Mechanism of Action

This compound's primary mechanism in combating oxidative stress involves the inhibition of monoamine oxidase (MAO) and the subsequent reduction of ROS.[1][3] MAO, located on the outer mitochondrial membrane, is a significant source of ROS in the brain through its catalytic activity on neurotransmitters.[1][3] By inhibiting MAO, this compound effectively curtails the production of hydrogen peroxide, a major ROS, thereby alleviating oxidative burden.

Furthermore, this compound has been shown to modulate the Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)/N-methyl-D-aspartate receptor subtype 2B (NMDAR2B)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][3][4] This pathway is crucial for neuronal survival, synaptic plasticity, and neuroprotection against oxidative insults. This compound treatment has been observed to restore the expression of SAT1, NMDAR2B, and BDNF in models of neurological stress, suggesting a role in promoting neuronal resilience.[1][3][4]

Applications

This compound can be utilized in a variety of research applications to study oxidative stress, including:

  • Neuroprotection Assays: Investigating the protective effects of this compound against oxidative stress-induced neuronal cell death in vitro and in vivo.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of this compound within the SAT1/NMDAR2B/BDNF pathway and its impact on downstream signaling cascades.

  • Drug Discovery and Development: Serving as a lead compound for the development of novel therapeutics targeting oxidative stress in neurological disorders.

  • Animal Models of Neurological Disease: Assessing the efficacy of this compound in mitigating oxidative damage and improving behavioral outcomes in models of depression, neurodegeneration, and other related conditions.[1][3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and the SAT1/NMDAR2B/BDNF signaling pathway in a mouse model of Chronic Unpredictable Mild Stress (CUMS), a model known to induce significant oxidative stress in the brain.[1]

Table 1: Effect of this compound on Monoamine Oxidase (MAO) Activity in Mouse Brain [1]

Treatment GroupDose (mg/kg)MAO Activity (Relative to Control)
Control-1.00
CUMS Model-1.90
This compound8Reduced vs. Model
This compound16Reduced vs. Model
This compound32Reduced vs. Model
Fluoxetine20Reduced vs. Model

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Mouse Brain [1]

Treatment GroupDose (mg/kg)ROS Levels (Relative to Control)
Control-1.00
CUMS Model-Significantly Increased
This compound8Dose-dependently Decreased vs. Model
This compound16Dose-dependently Decreased vs. Model
This compound32Dose-dependently Decreased vs. Model
Fluoxetine20Decreased vs. Model

Table 3: Effect of this compound on SAT1, NMDAR2B, and BDNF Protein Expression in Mouse Frontal Cortex [1]

Treatment GroupDose (mg/kg)SAT1 Expression (Relative to Control)NMDAR2B Expression (Relative to Control)BDNF Expression (Relative to Control)
Control-1.001.001.00
CUMS Model-Significantly ReducedSignificantly ReducedSignificantly Reduced
This compound32Increased vs. ModelIncreased vs. ModelIncreased vs. Model
Fluoxetine20Increased vs. ModelIncreased vs. ModelIncreased vs. Model

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Oxidative Stress

This protocol describes the administration of this compound to mice subjected to a Chronic Unpredictable Mild Stress (CUMS) protocol to induce an oxidative stress phenotype.

Materials:

  • This compound (powder)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Male C57BL/6 mice (8 weeks old)

  • Gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Prepare this compound solutions in the vehicle at concentrations required to achieve the desired doses (e.g., 8, 16, and 32 mg/kg).

  • Subject the mice to a CUMS protocol for a predetermined period (e.g., 4 weeks) to induce a depressive-like phenotype and associated oxidative stress. A control group should not be subjected to CUMS.

  • Following the CUMS protocol, administer this compound or vehicle orally via gavage once daily for a specified duration (e.g., 3 weeks).

  • Monitor the animals for behavioral changes and overall health throughout the treatment period.

  • At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., frontal cortex, hippocampus) for subsequent analysis.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Brain Tissue using Dihydroethidium (B1670597) (DHE) Staining

This protocol outlines the detection of superoxide, a major ROS, in fresh-frozen brain sections using the fluorescent probe dihydroethidium (DHE).

Materials:

  • Fresh-frozen brain sections (10-20 µm thick)

  • Dihydroethidium (DHE)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Prepare a 10 µM working solution of DHE in PBS. Protect the solution from light.

  • Thaw the fresh-frozen brain sections to room temperature.

  • Wash the sections twice with PBS for 5 minutes each.

  • Incubate the sections with the 10 µM DHE solution in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Wash the sections three times with PBS for 5 minutes each to remove excess DHE.

  • Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the sections using a fluorescence microscope. Ethidium fluorescence (red) indicates the presence of superoxide.

  • Quantify the fluorescence intensity using appropriate image analysis software.

Protocol 3: Measurement of Monoamine Oxidase (MAO) Activity in Brain Homogenates

This protocol provides a general method for determining MAO activity in brain tissue homogenates.

Materials:

  • Brain tissue (frontal cortex or hippocampus)

  • Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • MAO substrate (e.g., kynuramine)

  • MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) for control experiments

  • Spectrofluorometer

Procedure:

  • Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove cellular debris.

  • Collect the supernatant, which contains the mitochondrial fraction where MAO is located.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • In a 96-well plate, add a defined amount of protein from the supernatant.

  • Add the MAO substrate to initiate the reaction.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a spectrofluorometer.

  • Calculate MAO activity based on a standard curve and normalize to the protein concentration.

Protocol 4: Western Blot Analysis of SAT1, NMDAR2B, and BDNF

This protocol describes the quantification of protein expression levels in brain tissue homogenates.

Materials:

  • Brain tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against SAT1, NMDAR2B, BDNF, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the brain tissue homogenates in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Euparin_Signaling_Pathway cluster_stress Oxidative Stress cluster_this compound This compound cluster_pathway SAT1/NMDAR2B/BDNF Pathway ROS Increased ROS Neuroprotection Neuroprotection & Neuronal Survival ROS->Neuroprotection Inhibits MAO Increased MAO Activity MAO->ROS Contributes to This compound This compound This compound->ROS Reduces This compound->MAO Inhibits SAT1 SAT1 This compound->SAT1 Restores Expression NMDAR2B NMDAR2B SAT1->NMDAR2B Increases Activity BDNF BDNF NMDAR2B->BDNF Promotes Expression BDNF->Neuroprotection Experimental_Workflow_ROS cluster_animal Animal Model cluster_staining DHE Staining cluster_analysis Analysis A1 Induce Oxidative Stress (e.g., CUMS model) A2 Treat with this compound (8, 16, 32 mg/kg) A1->A2 A3 Collect Brain Tissue A2->A3 S1 Prepare Fresh-Frozen Sections A3->S1 S2 Incubate with DHE S1->S2 S3 Wash and Mount S2->S3 AN1 Fluorescence Microscopy S3->AN1 AN2 Quantify ROS Levels AN1->AN2 Experimental_Workflow_MAO cluster_prep Sample Preparation cluster_assay MAO Activity Assay cluster_measure Measurement P1 Homogenize Brain Tissue P2 Centrifuge and Collect Supernatant P1->P2 P3 Determine Protein Concentration P2->P3 AS1 Add Supernatant to Plate P3->AS1 AS2 Add MAO Substrate AS1->AS2 AS3 Incubate at 37°C AS2->AS3 AS4 Stop Reaction AS3->AS4 M1 Measure Fluorescence AS4->M1 M2 Calculate MAO Activity M1->M2

References

Euparin: A Promising Benzofuran for Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin, a naturally occurring benzofuran (B130515) derivative, has demonstrated notable antiviral properties, positioning it as a valuable tool for virology research and as a potential scaffold for the development of novel antiviral therapeutics. Its activity against poliovirus, a member of the Picornaviridae family, highlights its potential as a broad-spectrum antiviral agent. These application notes provide a comprehensive overview of this compound's known antiviral activity, detailed protocols for its use in key virological assays, and insights into its potential mechanism of action.

Antiviral Activity of this compound

This compound has been identified as an inhibitor of poliovirus replication. Quantitative data from in vitro studies have established its efficacy against multiple poliovirus serotypes.

Virus StrainCell LineParameterValueReference
Poliovirus Type 1VeroEC500.47 µg/mL[1]
Poliovirus Type 2VeroEC500.12 µg/mL[1]
Poliovirus Type 3VeroEC500.15 µg/mL[1]

Table 1: Antiviral Activity of this compound against Poliovirus. The table summarizes the 50% effective concentration (EC50) of this compound required to inhibit the replication of three poliovirus serotypes in Vero cells.

Mechanism of Action

Current evidence suggests that this compound exerts its antiviral effect during the early stages of the viral replication cycle. It is believed to interfere with events occurring from virus adsorption to the initial 20 minutes post-infection, potentially affecting viral penetration and/or uncoating.

While the precise signaling pathways modulated by this compound during viral infection have not been fully elucidated, research on other benzofuran derivatives offers potential avenues of investigation. Notably, some benzofuran compounds have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a critical component of the innate immune response to viral infections, leading to the production of type I interferons and other antiviral molecules. This suggests that this compound's antiviral activity may, in part, be mediated through the activation of host antiviral signaling.

Experimental Protocols

Detailed methodologies for key experiments to characterize the antiviral activity and mechanism of action of this compound are provided below.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • Poliovirus stock of known titer (PFU/mL)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose or other overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: The following day, remove the growth medium from the cells and wash with PBS. Infect the cell monolayers with poliovirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with medium containing the different concentrations of this compound and 0.8% agarose. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value can be determined by non-linear regression analysis.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious progeny virus.

Materials:

  • Vero cells

  • Poliovirus stock

  • This compound stock solution

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate to achieve a confluent monolayer.

  • Infection and Treatment: Infect the cells with poliovirus at a known MOI (e.g., 0.1). After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for a full replication cycle (e.g., 24 hours).

  • Harvesting: At the end of the incubation period, subject the plate to three freeze-thaw cycles to release intracellular virus particles.

  • Titration: Determine the viral titer in the supernatant from each well using a standard plaque assay or TCID50 assay on fresh Vero cell monolayers.

  • Analysis: The reduction in viral yield in the presence of this compound is calculated relative to the untreated virus control.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Materials:

  • Vero cells

  • Poliovirus stock

  • This compound stock solution at a concentration known to be effective (e.g., 5-10 times the EC50)

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate.

  • Synchronized Infection: Infect a confluent monolayer of Vero cells with poliovirus at a high MOI (e.g., 5-10) for 1 hour at 4°C to allow for synchronized attachment.

  • Initiation of Infection: Wash the cells with cold PBS to remove unbound virus and then add pre-warmed medium to initiate synchronous infection. This point is considered time zero.

  • Time-of-Addition: Add this compound at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

  • Incubation and Harvesting: Incubate the plates for a full replication cycle (e.g., 10-12 hours) from the time of infection. Harvest the supernatant.

  • Quantification: Determine the viral titer in each supernatant by plaque assay.

  • Analysis: Plot the viral titer against the time of compound addition. A sharp drop in viral titer at a specific time point indicates the window of the replication cycle that is sensitive to this compound.

Visualizations

experimental_workflow_plaque_reduction cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed Seed Vero Cells infect Infect with Poliovirus seed->infect prepare_this compound Prepare this compound Dilutions treat Add this compound & Overlay prepare_this compound->treat infect->treat incubate Incubate (48-72h) treat->incubate stain Fix & Stain Plaques incubate->stain quantify Count Plaques & Calculate EC50 stain->quantify

Plaque Reduction Assay Workflow

experimental_workflow_yield_reduction cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed Seed Vero Cells infect Infect with Poliovirus seed->infect prepare_this compound Prepare this compound Dilutions treat Add this compound prepare_this compound->treat infect->treat incubate Incubate (24h) treat->incubate harvest Harvest Progeny Virus incubate->harvest titrate Titrate Virus (Plaque Assay) harvest->titrate analyze Calculate Yield Reduction titrate->analyze

Virus Yield Reduction Assay Workflow

signaling_pathway_hypothesis cluster_virus Viral Infection cluster_host Host Cell virus Poliovirus viral_rna Viral RNA in Cytosol virus->viral_rna cgas cGAS viral_rna->cgas senses sting STING cgas->sting activates tbk1 TBK1 sting->tbk1 activates irf3 IRF3 tbk1->irf3 phosphorylates ifn Type I Interferons irf3->ifn induces transcription antiviral_state Antiviral State ifn->antiviral_state establishes antiviral_state->virus inhibits replication This compound This compound This compound->sting agonizes (hypothesized)

Hypothesized this compound-Modulated Signaling Pathway

Conclusion

This compound presents a compelling case for further investigation as an antiviral agent. Its activity against poliovirus at sub-micromolar concentrations warrants deeper exploration of its spectrum of activity against other RNA viruses. The provided protocols offer a robust framework for researchers to dissect its mechanism of action and explore its potential therapeutic applications. Future studies should focus on definitively identifying the cellular targets of this compound and elucidating its impact on host antiviral signaling pathways, such as the STING pathway, to fully realize its potential in virology research and drug development.

References

Application Notes and Protocols for Testing the Antifungal Properties of Euparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a naturally occurring benzofuran (B130515) derivative that has demonstrated a range of biological activities, including antiviral and antioxidant effects.[1][2][3] Notably, it has been reported to possess antifungal properties, specifically against Trichophyton mentagrophytes.[1][2][3] These preliminary findings warrant a more comprehensive investigation into this compound's antifungal spectrum and potency.

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound. The methodologies described herein adhere to established standards for antifungal susceptibility testing, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using the broth microdilution method.[4][5][6][7][8] This document is intended to guide researchers in the systematic evaluation of this compound's potential as a novel antifungal agent.

Materials and Reagents

  • This compound (CAS 532-48-9)[1]

  • Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton mentagrophytes)

  • Sterile 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Potato Dextrose Agar (PDA)

  • Sterile saline (0.9% NaCl)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Incubator

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[4][6][7][8]

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Further dilute the stock solution in RPMI-1640 medium to create a series of working solutions for serial dilutions. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced fungal growth inhibition.

2. Inoculum Preparation:

  • Yeasts (Candida albicans, Cryptococcus neoformans):

    • Subculture the yeast on SDA and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.[7]

  • Filamentous Fungi (Aspergillus fumigatus, Trichophyton mentagrophytes):

    • Grow the mold on PDA plates at 28-35°C for 5-7 days, or until sufficient conidia are formed.

    • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.

3. Assay Plate Preparation and Incubation:

  • Add 100 µL of sterile RPMI-1640 medium to wells in columns 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the highest concentration of this compound working solution to the wells in column 12.

  • Perform a two-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing well, and repeating this process down to column 2. Discard 100 µL from column 2. Column 1 will serve as the drug-free growth control.

  • Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11. This will result in a final volume of 200 µL in each well.

  • Include a sterility control (medium only) and a positive control (inoculum in medium without this compound).

  • Seal the plates and incubate at 35°C. Read yeast plates at 24-48 hours and mold plates at 48-72 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.

  • For yeasts, the endpoint is typically a ≥50% reduction in turbidity as determined visually or by reading the optical density (OD) at 492 nm with a microplate reader.[7]

  • For filamentous fungi, the endpoint is often complete visual inhibition of growth.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[9]

1. Subculturing from MIC Plates:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate, labeled SDA or PDA plates.

2. Incubation and MFC Determination:

  • Incubate the plates at the optimal temperature for the respective fungus (e.g., 35°C for C. albicans and A. fumigatus) for 24-72 hours, or until growth is visible in the control spots.

  • The MFC is the lowest concentration of this compound from which no fungal colonies are observed on the agar plate.[10][11][12]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison of this compound's activity against different fungal strains.

Table 1: MIC and MFC Values of this compound against Various Fungal Pathogens

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 90028
Cryptococcus neoformans H99
Aspergillus fumigatus Af293
Trichophyton mentagrophytes ATCC 9533
Clinical Isolate 1
Clinical Isolate 2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Fungal Inoculum Fungal Inoculum Inoculation Inoculation Fungal Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading Subculturing Subculturing MIC Reading->Subculturing Incubation_MFC Incubation Subculturing->Incubation_MFC MFC Reading MFC Reading Incubation_MFC->MFC Reading signaling_pathway cluster_cell Fungal Cell External_Stress External Stress (e.g., Host Environment) ROS_Production ROS Production External_Stress->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Defense Antioxidant Defense (e.g., Catalase, SOD) ROS_Production->Antioxidant_Defense Induces Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis/Cell Death Cellular_Damage->Apoptosis This compound This compound This compound->ROS_Production Inhibition Antioxidant_Defense->ROS_Production Neutralizes

References

Euparin (Enoxaparin) in Combination Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin, the brand name for Enoxaparin, a low molecular weight heparin (LMWH), has long been established as a potent anticoagulant.[1][2] Beyond its traditional role in thromboprophylaxis, a growing body of preclinical evidence highlights its potential as an adjunct in cancer therapy. This document provides detailed application notes and protocols based on published preclinical studies investigating the synergistic effects of this compound in combination with chemotherapy and immunotherapy. The data presented herein demonstrates this compound's ability to enhance the efficacy of standard anticancer agents by modulating key signaling pathways and the tumor microenvironment.

I. This compound in Combination with Chemotherapy

Preclinical studies have shown that this compound can potentiate the cytotoxic effects of conventional chemotherapeutic agents such as cisplatin (B142131) and doxorubicin (B1662922) in various cancer cell lines. This synergy may allow for reduced dosages of chemotherapy, potentially mitigating associated toxicities.

A. Combination with Cisplatin in Oral Squamous Cell Carcinoma (OSCC)

A study investigating the combination of this compound and cisplatin in the H357 human oral squamous cell carcinoma cell line revealed a significant synergistic effect, leading to reduced cell viability and increased apoptosis.[1][3][4]

Treatment Group (48h)Cell Viability (% of Control)Apoptosis Rate (% of Total Cells)
Control100%Baseline
Cisplatin (8 µM)~50%Increased vs. Control
Cisplatin (10 µM)~40%Significantly Increased vs. Control
Enoxaparin (100 µg/ml)~90%Minimal Increase vs. Control
Cisplatin (8 µM) + Enoxaparin (100 µg/ml)~30% Significantly Increased vs. Cisplatin alone
Cisplatin (10 µM) + Enoxaparin (100 µg/ml)~25% Significantly Increased vs. Cisplatin alone

Table 1: Synergistic effect of this compound (Enoxaparin) and Cisplatin on H357 cell viability and apoptosis. Data extrapolated from Camacho-Alonso et al. (2020).[1][3][4]

1. Cell Culture and Treatment:

  • Cell Line: H357 human oral squamous cell carcinoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 incubator.

  • Treatment:

    • Cisplatin was administered at concentrations of 1, 2, 4, 8, and 10 µM.[3]

    • Enoxaparin sodium was administered at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 µg/ml.[3]

    • For combination studies, cells were treated with various concentrations of cisplatin in the presence or absence of 100 µg/ml enoxaparin sodium.[3]

2. Cell Viability Assay (MTT Assay):

  • Seed H357 cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with cisplatin and/or enoxaparin for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Apoptosis Assay (Flow Cytometry):

  • Treat H357 cells with the indicated concentrations of cisplatin and enoxaparin for 24, 48, and 72 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

B. Combination with Doxorubicin in Lung Adenocarcinoma

In the A549 lung adenocarcinoma cell line, this compound was shown to enhance the efficacy of doxorubicin by promoting apoptosis and inhibiting key survival signaling pathways.[5][6]

Treatment Group (24h)A549 Cell Proliferation (BrdU Incorporation, % of Control)
Control100%
Enoxaparin (44 µM)~80%
DoxorubicinDecreased vs. Control
Doxorubicin + Enoxaparin (44 µM)Significantly Decreased vs. Doxorubicin alone

Table 2: this compound (Enoxaparin) enhances the anti-proliferative effect of Doxorubicin in A549 cells. Data extrapolated from Migliore et al. (2019).[5][6]

1. Cell Culture and Treatment:

  • Cell Line: A549 human lung adenocarcinoma cell line.

  • Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Treatment: Cells were treated with various concentrations of enoxaparin (0.22-66 µM) and/or doxorubicin for 24 hours.[5]

2. Proliferation Assay (BrdU ELISA):

  • Seed A549 cells in 96-well plates.

  • Treat with enoxaparin and/or doxorubicin for 24 hours.

  • Add BrdU labeling solution and incubate for an additional 2-4 hours.

  • Fix the cells and add the anti-BrdU-POD antibody.

  • Add substrate and measure the absorbance at 450 nm.

3. Western Blot Analysis for Signaling Pathways:

  • Treat A549 cells with enoxaparin for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against p-ERK1/2, ERK1/2, p-Akt, Akt, and β-actin overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR1 PAR-1 PI3K PI3K PAR1->PI3K MAPK MAPK/ERK Pathway PAR1->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK ERK1/2 MAPK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration This compound This compound (Enoxaparin) This compound->PAR1 Inhibits G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Tumor_Implantation Subcutaneous or Intrasplenic Implantation of CRC Cells (MC38 or CT26) Animal_Model C57BL/6J Mice Control Control (Vehicle) Animal_Model->Control LMWH LMWH Alone Animal_Model->LMWH AntiPD1 Anti-PD-1 Alone Animal_Model->AntiPD1 Combination LMWH + Anti-PD-1 Animal_Model->Combination Tumor_Growth Tumor Growth Measurement Control->Tumor_Growth Metastasis_Eval Liver Metastasis Evaluation Control->Metastasis_Eval IHC IHC for CD8+ T Cell Infiltration Control->IHC LMWH->Tumor_Growth LMWH->Metastasis_Eval LMWH->IHC AntiPD1->Tumor_Growth AntiPD1->Metastasis_Eval AntiPD1->IHC Combination->Tumor_Growth Combination->Metastasis_Eval Combination->IHC

References

Application Notes and Protocols for Preparing Euparin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euparin is a natural benzofuran (B130515) compound that has garnered significant interest in the scientific community due to its diverse biological activities. It has been identified as a reactive oxygen species (ROS) inhibitor and has demonstrated potential antiviral, antidepressant, and antifungal properties.[1] For researchers investigating its therapeutic potential and mechanism of action, the accurate and reproducible preparation of this compound stock solutions for in vitro and cell-based assays is a critical first step. This document provides detailed protocols and application notes to guide researchers in the effective preparation, storage, and use of this compound stock solutions.

Chemical Properties and Solubility

A thorough understanding of this compound's chemical properties is essential for its proper handling and use in experiments.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₃[2]
Molecular Weight 216.24 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][4]

Recommended Protocol for Preparing this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (B87167) (DMSO), a common solvent for hydrophobic compounds in biological assays.[5]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 216.24 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 216.24 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 462.5 µL

  • Aliquot this compound: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is recommended to allow the vial of this compound to equilibrate to room temperature before opening to avoid condensation.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol for Preparing Working Solutions for Cell Culture

Diluting the high-concentration DMSO stock solution into aqueous cell culture media requires care to prevent precipitation of the hydrophobic this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Serial Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial dilution.

    • Prepare an intermediate dilution of the this compound stock solution in sterile cell culture medium. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM intermediate solution.

    • Further dilute the intermediate solution to the final desired working concentration in the cell culture medium.

  • Direct Dilution (for low concentrations): For lower final concentrations, direct dilution may be possible. Add the required small volume of the DMSO stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle vortexing.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1%, and not exceed 0.5%.[6] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Stability and Storage Recommendations

Proper storage is vital to maintain the integrity of this compound solutions.

Solution TypeStorage TemperatureDurationNotes
This compound Powder -20°CLong-termStore in a dry, dark place.
DMSO Stock Solution -20°C or -80°CMonths to yearsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[4]
Aqueous Working Solution 2-8°C or 37°CPrepare fresh for each experimentHydrophobic compounds may be unstable and prone to precipitation in aqueous solutions over time.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the protocols and the known mechanism of action of this compound, the following diagrams have been generated.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Stock Aliquot intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Solution intermediate_dilution->final_dilution use_experiment Use Immediately in Experiment final_dilution->use_experiment

Caption: Workflow for this compound Stock and Working Solution Preparation.

G This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 Upregulates NMDAR2B NMDAR2B (NMDA Receptor Subunit) SAT1->NMDAR2B Modulates BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF Influences Expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB Phosphorylates MAPK_ERK->CREB Phosphorylates Gene_Expression Neuronal Survival & Synaptic Plasticity Gene Expression CREB->Gene_Expression Activates Transcription Antidepressant_Effect Antidepressant-like Effects Gene_Expression->Antidepressant_Effect

Caption: this compound's Putative Signaling Pathway in Antidepressant Activity.

References

Troubleshooting & Optimization

Technical Support Center: Improving Euparin Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Euparin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a naturally occurring benzofuran (B130515) derivative found in various plants.[1][2] Like many natural products, it is a lipophilic molecule, meaning it has poor water solubility.[3] This low aqueous solubility can lead to several issues in laboratory assays, including precipitation in aqueous buffers, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: Which organic solvents are recommended for preparing a this compound stock solution?

A2: Due to its lipophilic nature, this compound is expected to be more soluble in polar aprotic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving poorly soluble compounds for biological assays.[4][5] It is recommended to start with these solvents when preparing a concentrated stock solution.

Q3: What is the maximum recommended concentration of organic solvents like DMSO or ethanol in a cell-based assay?

A3: High concentrations of organic solvents can be toxic to cells and may interfere with assay components. It is generally recommended to keep the final concentration of DMSO or ethanol in cell culture media below 1%, and ideally below 0.5%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q4: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, you can try the following:

  • Lower the final concentration: Your target concentration may be above this compound's solubility limit in the aqueous buffer.

  • Use a co-solvent system: A mixture of solvents can improve solubility. For example, a combination of DMSO and ethanol might be more effective than DMSO alone.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate solubility enhancers: Excipients like surfactants (e.g., Tween-80) or cyclodextrins can be used to improve the solubility of hydrophobic compounds in aqueous solutions.

Q5: Is there any information on the signaling pathways affected by this compound?

A5: Research on the specific signaling pathways of this compound is limited. However, studies on this compound derivatives have shown inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are therapeutic targets for type 2 diabetes.[2] This suggests that this compound may influence signaling pathways related to glucose metabolism and insulin (B600854) sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in the lab.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. The solvent may not be suitable, or the concentration is too high.- Try a different solvent (e.g., switch from ethanol to DMSO).- Gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution.- If the powder still does not dissolve, the desired concentration may be too high for that solvent.
The prepared this compound stock solution is cloudy or contains visible precipitate. The compound has not fully dissolved or has precipitated out of solution upon storage.- Gently warm and sonicate the stock solution.- If the precipitate persists, filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the actual concentration of the stock solution.- Prepare a fresh, lower concentration stock solution.
This compound precipitates in the assay plate over time. The compound's solubility limit in the final assay buffer is exceeded, or the compound is unstable in the buffer.- Use the prepared this compound solution immediately after dilution.- Consider reducing the final concentration of this compound in the assay.- Evaluate the use of solubility-enhancing excipients in your assay buffer.

Data Presentation

Table 1: Properties of Common Solvents for this compound Dissolution
Solvent Formula Boiling Point (°C) Density (g/mL) Dielectric Constant Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10046.7A strong polar aprotic solvent, good for dissolving many poorly soluble compounds. Can be toxic to cells at higher concentrations.
EthanolC₂H₆O78.370.78924.5A polar protic solvent, generally less toxic to cells than DMSO.
MethanolCH₄O64.70.79232.7A polar protic solvent, can be more toxic than ethanol.

Data sourced from publicly available chemical property databases.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Gentle warming in a 37°C water bath for a short period can also aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Improving this compound Solubility using a Co-Solvent System

This protocol provides a strategy for enhancing the solubility of this compound in aqueous solutions for assays, based on methods successful for other poorly soluble natural products like Betulin.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Ethanol (200 proof)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Co-solvent Mixture: In a sterile microcentrifuge tube, prepare a co-solvent mixture of DMSO and ethanol. A 1:1 ratio is a good starting point.

  • Dissolve this compound in the Co-solvent: Prepare a concentrated stock solution of this compound in the DMSO:ethanol co-solvent mixture following the steps in Protocol 1.

  • Dilution into Aqueous Buffer:

    • Aliquot the required volume of the aqueous buffer into a sterile tube.

    • Place the tube on a vortex mixer at a medium to high speed.

    • While the buffer is vortexing, add the this compound co-solvent stock solution dropwise to the buffer.

    • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Final Preparation: Use the resulting solution immediately in your assay to minimize the risk of precipitation.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility start Start with this compound Powder dissolve Dissolve in Primary Solvent (e.g., 100% DMSO) start->dissolve check_solubility Is the solution clear? dissolve->check_solubility use_solution Use in Assay (Dilute carefully) check_solubility->use_solution Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No co_solvent Try Co-solvent System (e.g., DMSO:Ethanol) troubleshoot->co_solvent solubility_enhancer Add Solubility Enhancer (e.g., Tween-80, Cyclodextrin) troubleshoot->solubility_enhancer lower_concentration Lower Final Concentration troubleshoot->lower_concentration co_solvent->dissolve solubility_enhancer->dissolve lower_concentration->dissolve

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Hypothesized this compound Mechanism of Action This compound This compound ptp1b PTP1B This compound->ptp1b Inhibition insulin_receptor Insulin Receptor (Phosphorylated - Active) ptp1b->insulin_receptor dephosphorylation Dephosphorylation (Inactivation) ptp1b->dephosphorylation irs IRS Proteins (Phosphorylated - Active) insulin_receptor->irs Activates insulin_receptor->dephosphorylation pi3k_akt PI3K/Akt Pathway irs->pi3k_akt Activates glucose_uptake Increased Glucose Uptake pi3k_akt->glucose_uptake Leads to dephosphorylation->irs

Caption: Inhibition of the PTP1B signaling pathway by this compound.

References

Euparin degradation and prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Euparin and methods for its prevention during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a natural product classified as a benzofuran (B130515) derivative. Its chemical structure is 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl] ethanone[1]. The key functional groups that influence its stability are a phenolic hydroxyl group, a ketone carbonyl group, a vinyl group, and the benzofuran ring system itself.

Q2: What are the primary factors that can cause this compound degradation?

Based on its chemical structure, this compound is susceptible to degradation induced by several factors, including:

  • Light (Photodegradation): The presence of a vinyl group and a phenolic moiety makes the molecule susceptible to degradation upon exposure to light.

  • pH (Hydrolysis): The stability of this compound can be influenced by the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxidation: The phenolic hydroxyl group is particularly prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture[2].

Q4: Are there any known degradation products of this compound?

Currently, there is limited specific information in the public domain detailing the experimentally identified degradation products of this compound. However, based on the degradation pathways of its constituent functional groups, potential degradation products could arise from the oxidation of the phenol (B47542) and vinyl groups, and cleavage of the benzofuran ring.

Troubleshooting Guide

Problem/Observation Potential Cause Troubleshooting Steps & Prevention
Discoloration of this compound solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group, potentially forming colored quinone-like structures.* Prevention: Prepare solutions fresh whenever possible. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). Store solutions in amber vials or protect from light. Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), after confirming their compatibility with your experimental system.
Loss of biological activity or inconsistent results over time Degradation of this compound due to improper storage or handling.* Troubleshooting: Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Re-evaluate the purity of your this compound stock using a suitable analytical method like HPLC. * Prevention: Strictly adhere to recommended storage conditions (-20°C, protected from light and moisture). Minimize the time solutions are kept at room temperature.
Precipitate formation in solution Formation of insoluble degradation products or polymerization of the vinyl group.* Troubleshooting: Attempt to identify the precipitate. Centrifuge the solution and analyze the supernatant for the remaining this compound concentration. * Prevention: Store solutions at the recommended temperature. Avoid exposure to light which can initiate polymerization.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.* Troubleshooting: This indicates that a stability-indicating analytical method is necessary. Conduct forced degradation studies to intentionally generate degradation products and confirm that your analytical method can separate them from the parent this compound peak.

Quantitative Data Summary

There is currently a lack of publicly available quantitative data from forced degradation studies specifically on this compound. However, the principles of such studies are well-established. Researchers should aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.

Table 1: General Conditions for Forced Degradation Studies Applicable to this compound

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HClUp to 72 hoursDegradation of the benzofuran ring
Basic Hydrolysis 0.1 M NaOHUp to 72 hoursDegradation of the benzofuran ring, potential reactions at the ketone
Oxidation 3-30% H₂O₂Up to 24 hoursOxidation of the phenolic hydroxyl group and the vinyl group
Thermal Degradation 60-80°CUp to 72 hoursGeneral acceleration of all degradation pathways
Photodegradation ICH-compliant light sourceVariablePhotodecomposition, potentially involving the ketone and vinyl groups

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 6% hydrogen peroxide.

    • Thermal: Place a sample of the stock solution in an oven at 60°C.

    • Photolytic: Expose a sample of the stock solution to a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation products. A diode array detector (DAD) is useful for comparing the UV spectra of the parent drug and the degradation products.

Visualizations

Euparin_Degradation_Pathways cluster_stress Stress Factors cluster_degradation Potential Degradation Pathways This compound This compound (Benzofuran, Phenol, Ketone, Vinyl) Light Light (Photolysis) This compound->Light Heat Heat (Thermolysis) This compound->Heat Oxygen Oxygen/Peroxides (Oxidation) This compound->Oxygen pH Acid/Base (Hydrolysis) This compound->pH Vinyl_Degradation Vinyl Group Degradation (Oxidation/Polymerization) Light->Vinyl_Degradation Phenol_Oxidation Phenol Oxidation (Quinone formation) Heat->Phenol_Oxidation Heat->Vinyl_Degradation Ring_Cleavage Benzofuran Ring Cleavage Heat->Ring_Cleavage Oxygen->Phenol_Oxidation pH->Ring_Cleavage

Caption: Predicted degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH) Stock->Base Oxidation Oxidation (3% H2O2) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Guidelines) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-DAD Neutralize->HPLC

Caption: Workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Troubleshooting Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during cell viability assays, with a special focus on experiments involving heparin.

Section 1: General Cell Viability Assay Troubleshooting

This section addresses common problems that can arise during various cell viability assays, such as MTT, MTS, XTT, and resazurin-based assays.

Frequently Asked Questions (FAQs)

Q1: My results are inconsistent across replicate wells and between experiments. What are the potential causes?

A1: Inconsistent results are a common issue and can stem from several factors:

  • Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation and temperature fluctuations, which can lead to variations in cell growth. To mitigate this, it is recommended to fill the outer wells with sterile media or water and not use them for experimental samples.[1]

  • Cell Health and Seeding Density: Ensure that cells are healthy, in the exponential growth phase, and free from contamination like mycoplasma.[1] Variations in cell passage number can also lead to different outcomes.[1] It is crucial to standardize the cell density and the time since the last passage for every experiment.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in cell number and reagent volumes. Calibrating pipettes regularly and ensuring proper technique are essential.[1]

  • Temperature Gradients: Make sure that plates and reagents have equilibrated to room temperature for at least 30 minutes before use to prevent uneven reaction rates.[1]

Q2: I am observing a high background signal in my assay. What could be the cause?

A2: A high background can obscure the true signal from your cells. Common causes include:

  • Reagent Contamination: Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation.[1] Always use sterile techniques when handling reagents.[1]

  • Compound Interference: The test compound itself might react with the assay reagent.[1] To check for this, run control wells containing the compound in cell-free media.[1]

  • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay.[1]

  • Plate Choice: For luminescence assays, white plates are used to maximize the signal, but they can cause phosphorescence.[1] For fluorescence assays, black plates are recommended to minimize background fluorescence.[1]

Q3: My test compound is colored or has poor solubility. How can I address this?

A3:

  • Colored Compounds: If your compound is colored, it can interfere with colorimetric assays. To correct for this, include control wells with the compound in cell-free media to measure its intrinsic absorbance. This value can then be subtracted from the readings of your experimental wells.[1]

  • Poor Solubility: If a compound precipitates in the culture medium, its effective concentration is unknown, and the precipitate can interfere with the assay.[1] It is important to ensure your compound is fully dissolved in the culture medium. Using a solvent like DMSO may be necessary, but it's crucial to include a solvent control in your experiment as solvents themselves can be toxic to cells at certain concentrations.[2]

General Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Control Experiments cluster_3 Optimization Problem Inconsistent Results or High Background Check_Cells Cell Health & Density Problem->Check_Cells Check_Reagents Reagent Integrity Problem->Check_Reagents Check_Plates Plate Conditions (Edge Effects) Problem->Check_Plates Compound_Control Compound-only Control Check_Cells->Compound_Control Vehicle_Control Vehicle-only Control Check_Reagents->Vehicle_Control Untreated_Control Untreated Cell Control Check_Plates->Untreated_Control Optimize_Incubation Optimize Incubation Time Compound_Control->Optimize_Incubation Optimize_Concentration Optimize Reagent Concentration Vehicle_Control->Optimize_Concentration Change_Assay Consider a Different Assay Untreated_Control->Change_Assay cluster_0 Heparin Interaction cluster_1 Growth Factor Signaling cluster_2 Cellular Response Heparin Heparin FGF FGF Heparin->FGF VEGF VEGF Heparin->VEGF TGFb TGF-β Heparin->TGFb Proliferation Proliferation FGF->Proliferation VEGF->Proliferation Differentiation Differentiation TGFb->Differentiation Apoptosis Apoptosis TGFb->Apoptosis cluster_0 Setup cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Test Compound (e.g., Heparin) Seed_Cells->Add_Compound Add_Reagent Add Viability Reagent (MTT/MTS) Add_Compound->Add_Reagent Incubate Incubate at 37°C Add_Reagent->Incubate Read_Plate Read Absorbance Incubate->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data

References

Technical Support Center: Euparin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Euparin and other low-molecular-weight heparins (LMWHs) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is a low-molecular-weight heparin (LMWH) that functions as an anticoagulant by inactivating blood-clotting proteins.[1] While its primary therapeutic action is well-defined, its polysulfated glycosaminoglycan structure can lead to non-specific interactions in various biochemical assays. This can result in misleading data, such as false positives or negatives. Interference from LMWHs like this compound can stem from several mechanisms common to Pan-Assay Interference Compounds (PAINS).[2][3]

Q2: What are the common mechanisms of interference for heparin-like compounds?

A2: Heparin and LMWHs can interfere with biochemical assays through multiple mechanisms:

  • Protein Binding and Non-specific Inhibition: Due to their highly charged nature, these compounds can bind non-specifically to various proteins, including enzymes, leading to conformational changes or steric hindrance that can alter their activity.

  • Interference with Assay Reagents: Heparin has been shown to interact with components of assay reagents. For instance, it can inhibit RNA polymerase, which would affect transcription-based assays, and can also interfere with fluorophore labeling in microarray analysis.[4]

  • Fluorescence Interference: Although not extensively documented for this compound itself, compounds with similar structural motifs can exhibit intrinsic fluorescence or act as quenchers in fluorescence-based assays, leading to false signals.[5][6]

  • Compound Aggregation: At certain concentrations, molecules can form aggregates that sequester and non-specifically inhibit enzymes, a common characteristic of PAINS.

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species like hydrogen peroxide, which can disrupt assay components and lead to false signals.[7][8]

Q3: I'm observing unexpected results in my luciferase-based reporter assay when using this compound. Could it be interference?

A3: It is possible. Many small molecules are known to directly inhibit luciferase enzymes, which can be misinterpreted as a true biological effect on your target pathway.[9][10] It is crucial to perform a counter-screen to determine if this compound directly inhibits the luciferase reporter. Blood components have also been shown to interfere with luciferase assays, and since this compound is an anticoagulant often used in blood-related studies, this is an important consideration.[11]

Q4: My primary high-throughput screen (HTS) identified this compound as a potent inhibitor, but this activity is not replicating in secondary assays. Why might this be?

A4: This is a frequent challenge in HTS campaigns and is often due to assay artifacts.[12] HTS assays are susceptible to interference from compounds that can affect the detection technology itself through mechanisms like light scattering, fluorescence, or aggregation.[12][13] To confirm a true "hit," it is essential to employ orthogonal assays with different detection principles and conduct rigorous hit validation studies.[13]

Troubleshooting Guides

Problem 1: Apparent inhibition in a fluorescence-based assay.

  • Possible Cause: Intrinsic fluorescence of the compound or fluorescence quenching.

  • Troubleshooting Steps:

    • Measure Compound Autofluorescence: Run the assay with your compound but without the fluorescent substrate or probe to see if the compound itself fluoresces at the detection wavelength.

    • Perform a Quenching Control: Incubate a known fluorescent probe with your compound and measure the fluorescence. A decrease in signal compared to the probe alone suggests quenching.

    • Use a Far-Red Tracer: Consider switching to assays that use longer wavelength fluorescent probes (far-red), as this can mitigate interference from autofluorescent compounds.[14]

Problem 2: Inconsistent IC50 values across different assay conditions.

  • Possible Cause: Compound aggregation. Aggregation-based inhibition is often sensitive to protein and detergent concentrations.

  • Troubleshooting Steps:

    • Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, while aggregators will often show a direct relationship.

    • Include Detergents: Add a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer. This can disrupt aggregates and reduce non-specific inhibition.[13]

    • Dynamic Light Scattering (DLS): Use DLS to directly observe if your compound forms aggregates at the concentrations used in your assay.

Problem 3: Suspected non-specific reactivity.

  • Possible Cause: The compound may be chemically reactive, modifying assay components.

  • Troubleshooting Steps:

    • Pre-incubation Experiment: Pre-incubate the enzyme with the compound before adding the substrate. If the compound is a time-dependent or irreversible inhibitor, you will see an increase in inhibition with longer pre-incubation times.

    • Include Scavenging Agents: For suspected thiol-reactive compounds, test for a shift in IC50 in the presence of a high concentration of a thiol-containing agent like dithiothreitol (B142953) (DTT).[7]

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry to check for covalent modification of the target protein by the compound.

Quantitative Data Summary

The following tables provide representative data for assay interference and the activity of this compound derivatives.

Table 1: Typical Concentration Ranges for Assay Interference by PAINS-like Compounds

Interference MechanismTypical Concentration RangeNotes
Compound Aggregation1 - 50 µMHighly dependent on compound structure and assay conditions (e.g., buffer, protein concentration). The presence of detergents can increase the critical aggregation concentration.[13]
Fluorescence Interference> 1 µMDependent on the compound's quantum yield and the sensitivity of the assay. More likely to be an issue when the assay fluorophore is at a low concentration.[12]
Redox Cycling5 - 100 µMCan be influenced by the presence of reducing agents like DTT in the assay buffer.[7]
Luciferase Inhibition100 nM - 50 µMA significant number of compounds can inhibit firefly luciferase. Potent inhibitors can have IC50 values in the nanomolar range.[10]

Table 2: Inhibitory Activity of this compound Derivatives against Specific Enzymes

CompoundTarget EnzymeIC50 Value (µM)Reference
Derivative 12α-glucosidase39.77[15]
Derivative 12Protein Tyrosine Phosphatase 1B (PTP1B)39.31[15]
Derivative 15α-glucosidase9.02[15]
Derivative 15Protein Tyrosine Phosphatase 1B (PTP1B)3.47[15]
Note: This table shows the biological activity of chemically modified this compound derivatives against their intended targets, not assay interference by the parent this compound compound.

Experimental Protocols

Protocol 1: Counter-Screen for Direct Firefly Luciferase Inhibition

Objective: To determine if a test compound directly inhibits the firefly luciferase enzyme.

Materials:

  • Test compound (e.g., this compound) stock solution in DMSO

  • Recombinant firefly luciferase enzyme

  • Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA)

  • D-luciferin substrate solution

  • ATP solution

  • Known luciferase inhibitor (e.g., resveratrol) as a positive control

  • 384-well white, opaque assay plates

  • Luminometer

Method:

  • Prepare a serial dilution of the test compound and the positive control in the assay buffer. Include a DMSO-only control.

  • In a 384-well plate, add 5 µL of the diluted compounds.

  • Add 10 µL of firefly luciferase enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Prepare a substrate solution containing D-luciferin and ATP at their final desired concentrations in the assay buffer.

  • Using a luminometer with an injector, add 15 µL of the D-luciferin/ATP solution to each well and immediately measure the luminescence.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Assay for Compound Aggregation by Light Scattering

Objective: To determine if a test compound forms aggregates at concentrations relevant to the primary assay.

Materials:

  • Test compound stock solution in DMSO

  • Primary assay buffer

  • Spectrophotometer or plate reader capable of measuring absorbance at 400-600 nm

Method:

  • Prepare a serial dilution of the test compound in the primary assay buffer.

  • In a clear microplate, add the diluted compound solutions. Include a buffer-only control.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 500 nm).

  • An increase in absorbance at higher compound concentrations is indicative of light scattering due to aggregate formation.

Visualizations

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Mechanism of Action Studies HTS High-Throughput Screen Hit_Identification Initial Hit Identification HTS->Hit_Identification Orthogonal_Assay Orthogonal Assay (Different Detection) Hit_Identification->Orthogonal_Assay Hit_Identification->Orthogonal_Assay Confirm Activity Dose_Response Dose-Response Confirmation Orthogonal_Assay->Dose_Response Interference_Assays Interference Counter-Screens Dose_Response->Interference_Assays Dose_Response->Interference_Assays Rule out Artifacts SAR Structure-Activity Relationship Interference_Assays->SAR Interference_Assays->SAR Confirmed, Non-interfering Hit Biophysical Biophysical Binding Assays SAR->Biophysical Cell_Based Cell-Based Target Engagement Biophysical->Cell_Based

Caption: Workflow for hit validation and identification of assay interference.

signaling_pathway_interference cluster_pathway Hypothetical Signaling Pathway cluster_interference Potential Interference Points Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Reporter Reporter Gene (e.g., Luciferase) TF->Reporter This compound This compound / LMWH This compound->Kinase1 Non-specific Inhibition This compound->Kinase2 Aggregation This compound->Reporter Direct Luciferase Inhibition

Caption: Hypothesized interference points of this compound in a signaling pathway.

References

overcoming Euparin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges encountered when working with Euparin in solution. Due to the limited availability of specific stability data for this compound, this guide focuses on general best practices for handling benzofuran (B130515) derivatives and similar natural products, alongside established analytical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural product classified as a benzofuran. Its chemical formula is C13H12O3. Key properties include low solubility in water and a crystalline solid form, typically appearing as a yellow powder. It is advisable to store this compound in a cool, dry place, protected from light to maintain its integrity.

Q2: Which solvents are suitable for dissolving this compound?

Given its low aqueous solubility, this compound is more readily dissolved in organic solvents. While specific solubility data is scarce, compounds with similar structures are often soluble in solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), or acetone. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it further in the aqueous buffer or cell culture medium. It is crucial to perform vehicle control experiments to account for any effects of the solvent on the experimental results.

Q3: What are the known biological activities of this compound?

This compound has been investigated for several biological activities. It has been identified as a potential dual inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting its relevance in research related to type 2 diabetes.[1] Additionally, studies have explored its cytotoxic effects against various cancer cell lines and its potential antidepressant properties. The antidepressant effects may be mediated through the SAT1/NMDAR2B/BDNF signaling pathway.

Q4: How should I prepare this compound solutions for cell-based assays?

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO.

  • Working Solutions: For cell-based experiments, dilute the stock solution to the final desired concentration in the cell culture medium. It is important to ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Check: After dilution, visually inspect the solution for any precipitation. If precipitation occurs, consider lowering the final concentration or using a different dilution strategy.

Troubleshooting Guide: this compound Instability in Solution

Issue 1: Precipitation of this compound in Aqueous Solutions

  • Potential Cause: this compound has low aqueous solubility, and adding a concentrated stock solution in an organic solvent to an aqueous buffer can cause it to precipitate out.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility.

    • Use of Surfactants or Solubilizing Agents: For certain applications, the use of a small amount of a biocompatible surfactant (e.g., Tween 80) or a solubilizing agent may help to improve the solubility of this compound in aqueous solutions. This should be carefully validated to ensure it does not interfere with the experimental assay.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Depending on the experimental constraints, a slight adjustment of the buffer pH might improve solubility. However, the impact of pH on this compound's stability should also be considered.

Issue 2: Loss of Activity or Inconsistent Results Over Time

  • Potential Cause: this compound, as a benzofuran derivative, may be susceptible to degradation in solution, especially when exposed to light, air (oxidation), or non-neutral pH.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.

    • Storage of Stock Solutions: If stock solutions need to be stored, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

    • Use of Antioxidants: For applications where oxidative degradation is a concern, the inclusion of a small amount of an antioxidant might be beneficial, provided it does not interfere with the experiment.

    • Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, purging the vial with an inert gas like argon or nitrogen can help to minimize oxidation.

    • pH Control: Maintain the pH of the solution within a stable range, as strongly acidic or basic conditions can promote hydrolysis of the benzofuranone ring system.

Issue 3: Difficulty in Quantifying this compound Concentration by UV-Vis Spectrophotometry

  • Potential Cause: Interference from other components in the solution (e.g., media components, other compounds) can affect the accuracy of UV-Vis measurements. The molar absorptivity of this compound might also be low, leading to poor sensitivity.

  • Troubleshooting Steps:

    • Method Validation: It is recommended to use a more specific and sensitive analytical method like High-Performance Liquid Chromatography (HPLC) for accurate quantification.

    • HPLC-UV Method Development: A reverse-phase HPLC method with UV detection would be a suitable approach. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a good starting point. The detection wavelength should be optimized based on the UV spectrum of this compound.

    • Standard Curve: Always prepare a standard curve with known concentrations of this compound to ensure accurate quantification.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

  • Methodology:

    • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

      • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Keep at room temperature or a slightly elevated temperature for a defined period.

      • Oxidation: Add a solution of 3% hydrogen peroxide to the this compound solution and keep it at room temperature.

      • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) in a stability chamber.

      • Photostability: Expose a solution of this compound to UV light in a photostability chamber.

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

    • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Objective: To develop a robust HPLC method for the quantification of this compound in the presence of its potential degradation products.

  • Methodology:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm.

      • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact ratio and gradient profile need to be optimized.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a wavelength around the absorption maximum should be chosen).

      • Injection Volume: 20 µL.

    • Method Validation (as per ICH guidelines):

      • Specificity: Demonstrate that the method can separate this compound from its degradation products (using samples from the forced degradation study), process impurities, and other components in the sample matrix.

      • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

      • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

      • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

      • Robustness: Evaluate the reliability of the method with small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).

Data Presentation

Table 1: Example of Quantitative Data Summary from a Forced Degradation Study

Stress ConditionDurationTemperature% this compound RemainingNumber of Degradation Products
0.1 M HCl48 hours60°C75.2%3
0.1 M NaOH24 hours25°C82.5%2
3% H₂O₂24 hours25°C65.8%4
Heat (solid)72 hours80°C98.1%1
UV Light24 hours25°C89.4%2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Biological Assay Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solution Dilute to Working Concentration in Aqueous Buffer/Medium Stock_Solution->Working_Solution Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Working_Solution->Forced_Degradation Cell_Assay Perform Cell-Based Assay Working_Solution->Cell_Assay HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Analyze and Interpret Results Cell_Assay->Data_Analysis

General experimental workflow for handling this compound.

ptp1b_pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR p-IR (Active) Insulin_Receptor->p_IR Phosphorylation p_IRS p-IRS (Active) p_IR->p_IRS Phosphorylates IRS IRS Proteins PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->p_IR Dephosphorylates PTP1B->p_IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits

This compound's inhibitory action on the PTP1B signaling pathway.

References

Technical Support Center: In Vivo Delivery of Euparin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Euparin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of this promising natural benzofuran (B130515) derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo delivery challenging?

This compound is a natural benzofuran derivative found in plants of the Eupatorium genus. Like many natural products, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant hurdle for in vivo administration. This low solubility can lead to poor absorption, low bioavailability, and difficulty in achieving therapeutic concentrations in target tissues.

Q2: I am observing precipitation of this compound when preparing my formulation for injection. What can I do?

Precipitation is a common issue for poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Vehicle Selection: Ensure you are using an appropriate vehicle. For initial studies, a mixture of a solubilizing agent like Dimethyl Sulfoxide (DMSO) with a co-solvent such as Polyethylene Glycol 400 (PEG 400) and a surfactant like Tween® 80 in saline is a common starting point.

  • Sonication: Gentle sonication can help in dissolving the compound completely.

  • pH Adjustment: While this compound is not ionizable, ensuring the pH of your vehicle is within a stable range (pH 4-8) can prevent degradation and precipitation.

  • Concentration: You may be exceeding the solubility limit of this compound in your chosen vehicle. Try preparing a more dilute solution if the experimental design allows.

Q3: My in vivo results are inconsistent, and I suspect low bioavailability. How can I improve this?

Inconsistent results are often a consequence of poor and variable absorption. To enhance the bioavailability of this compound, consider the following advanced formulation strategies:

  • Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles can increase its surface area-to-volume ratio, enhancing dissolution and absorption.

  • Liposomal Formulation: Liposomes can encapsulate this compound and improve its circulation time and delivery to target tissues.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of this compound.

Q4: Are there any known in vivo toxicity concerns with this compound?

Direct in vivo toxicity data for purified this compound is limited. However, studies on methanolic extracts of Eupatorium adenophorum have indicated potential dose-dependent hepatotoxicity in mice. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of your this compound formulation in your specific animal model.

Troubleshooting Guides

Problem: Poor Solubility and Formulation Precipitation
Symptom Possible Cause Suggested Solution
Compound precipitates out of solution during preparation or upon dilution.Exceeding solubility limit in the chosen vehicle.1. Decrease the concentration of this compound. 2. Optimize the vehicle composition (see Table 1). 3. Consider advanced formulations like cyclodextrin complexes or nanoparticles.
Formulation appears cloudy or contains visible particles.Incomplete dissolution.1. Use gentle heating and vortexing. 2. Employ sonication to aid dissolution. 3. Filter the final formulation through a 0.22 µm syringe filter before injection.
Problem: Low Bioavailability and Inconsistent Efficacy
Symptom Possible Cause Suggested Solution
High variability in therapeutic response between animals in the same group.Poor and erratic absorption from the administration site.1. Refine the administration technique for consistency. 2. Switch to an administration route with higher bioavailability (e.g., intravenous if ethically and scientifically justified). 3. Utilize bioavailability-enhancing formulations (see Table 2).
Lack of a clear dose-response relationship.Saturation of absorption mechanisms or rapid metabolism.1. Conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile. 2. Consider formulation strategies that provide sustained release to avoid saturation.

Data Presentation

Table 1: Common Vehicle Compositions for Poorly Soluble Compounds

Vehicle Composition Components Typical Ratios (v/v/v) Notes
Co-solvent/Surfactant MixtureDMSO / PEG 400 / Tween® 80 / Saline5-10% / 30-40% / 5% / remaining volumeA common starting point for initial in vivo screening.
Lipid-Based FormulationLabrasol® / Cremophor® EL / OilVariableCan improve lymphatic absorption and reduce first-pass metabolism.
Cyclodextrin SolutionHydroxypropyl-β-cyclodextrin (HPβCD) in water20-40% (w/v)Forms an inclusion complex to increase aqueous solubility.

Table 2: Comparison of Bioavailability Enhancement Strategies

Strategy Mechanism of Action Advantages Disadvantages
Nanoparticles Increases surface area for dissolution; offers potential for controlled release and targeting.High drug loading potential; can protect the drug from degradation.Complex manufacturing process; potential for immunogenicity.
Liposomes Encapsulates the drug in a lipid bilayer, improving solubility and circulation time.Biocompatible; can deliver both hydrophilic and hydrophobic drugs.Can have stability issues; may be rapidly cleared by the reticuloendothelial system.
Amorphous Solid Dispersions (ASDs) Disperses the drug in a polymer matrix in an amorphous state, preventing crystallization and enhancing dissolution.Can significantly increase oral bioavailability.Requires specialized equipment for preparation (e.g., spray-drying).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Intravenous Administration
  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate until the compound is fully dissolved.

  • Addition of Co-solvent/Surfactant: Add PEG 400 (e.g., 30-40% of the final volume) to the solution and mix thoroughly. Then, add Tween® 80 (e.g., 5% of the final volume) and mix again.

  • Final Dilution: Slowly add sterile saline (0.9% NaCl) or Water for Injection to the desired final volume while vortexing to prevent precipitation.

  • Sterilization: Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.

Protocol 2: Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 423)
  • Animal Model: Use healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant. Acclimatize animals for at least 5 days.

  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound formulation at a starting dose of 300 mg/kg.

    • Group 3: this compound formulation at a higher dose of 2000 mg/kg (if no mortality is observed in Group 2).

  • Administration: Administer the formulation by oral gavage.

  • Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and any mortalities.

  • Endpoint: The study endpoint is the observation of toxicity and mortality to determine the acute toxic class of this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_excipients Add Co-solvents/Surfactants dissolve->add_excipients final_volume Adjust to Final Volume add_excipients->final_volume sterilize Sterile Filtration final_volume->sterilize administer Administer to Animal Model sterilize->administer Dosing observe Observe for Clinical Signs administer->observe collect Collect Samples (Blood/Tissue) observe->collect analyze Analyze Samples (e.g., LC-MS/MS) collect->analyze

Caption: A generalized experimental workflow for the in vivo delivery of this compound.

signaling_pathway cluster_cell Target Cell This compound This compound mTOR mTOR Signaling This compound->mTOR Inhibition (Potential) NFkB NF-κB Signaling This compound->NFkB Inhibition (Potential) ROS Reactive Oxygen Species (ROS) This compound->ROS Reduction Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inflammation Inflammation NFkB->Inflammation Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Induces

Caption: Potential signaling pathways modulated by this compound and other benzofurans.

Technical Support Center: Refining Euparin Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Euparin from natural sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and refining of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of this compound After Initial Extraction

Question: My initial solvent extraction of the plant material resulted in a very low yield of the crude extract containing this compound. What are the likely causes and how can I improve the yield?

Answer: Low extraction yields can stem from several factors related to the plant material, solvent choice, and extraction method. Consider the following troubleshooting steps:

  • Plant Material:

    • Source and Collection Time: The concentration of secondary metabolites like this compound can vary significantly depending on the plant species, geographical location, and the time of year the plant material was harvested. Ensure you are using a documented high-yielding species, such as Eupatorium buniifolium or Petasites hybridus.[1][2]

    • Drying and Grinding: Improperly dried plant material can lead to degradation of the target compound. The material should be thoroughly dried in the shade or at a low temperature (e.g., 45°C) to prevent the breakdown of thermolabile compounds.[3] The material should also be finely ground to increase the surface area for solvent penetration.[3]

  • Solvent Selection:

    • Polarity: this compound is a benzofuran (B130515), and the choice of solvent is critical. A mixture of polar and non-polar solvents, such as dichloromethane (B109758):methanol (B129727) (1:1), has been shown to be effective for extracting this compound.[2] If using a single solvent, methanol has also been used successfully.[3] Experiment with different solvent systems to find the optimal one for your specific plant material.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. A general guideline is to ensure the plant material is completely submerged in the solvent. The process can be repeated multiple times (e.g., three times) with fresh solvent to maximize the yield.[3]

  • Extraction Method:

    • Maceration: This is a simple and common method, but it may not be the most efficient.[2] Ensure a sufficient extraction time (e.g., 24-72 hours) with periodic agitation to enhance solvent penetration.[3]

    • Alternative Methods: Consider more advanced extraction techniques like ultrasound-assisted extraction (UAE) or Soxhlet extraction, which can improve efficiency. However, be mindful that the heat used in Soxhlet extraction can potentially degrade thermolabile compounds.

Issue 2: Co-elution of Impurities During Chromatographic Purification

Question: During column chromatography, I'm observing impurities that are co-eluting with my this compound fractions, leading to a low-purity final product. How can I improve the separation?

Answer: Co-elution is a common challenge in the purification of natural products. Here are several strategies to enhance the resolution of your chromatographic separation:

  • Stationary Phase:

    • Silica (B1680970) Gel: This is the most common stationary phase for the purification of moderately polar compounds like this compound. However, if you are experiencing issues with co-elution, consider using a different type of silica gel (e.g., with a smaller particle size for higher resolution) or an alternative stationary phase like alumina.[4]

    • Acidic Nature of Silica: Be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[5] If you suspect this is happening, you can use neutralized silica gel.

  • Mobile Phase:

    • Solvent Gradient: A shallow or stepwise gradient of the mobile phase can significantly improve the separation of compounds with similar polarities.[4][5] Start with a low-polarity solvent system (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane.

    • Solvent System Optimization: Experiment with different solvent systems. A combination of three solvents can sometimes provide better separation than a two-solvent system.

  • Column Parameters:

    • Column Loading: Overloading the column is a frequent cause of poor separation.[6] A general rule is to use a silica gel-to-crude extract ratio of at least 30:1 (w/w).[6]

    • Flow Rate: A slower flow rate can improve resolution by allowing more time for the equilibrium between the stationary and mobile phases to be established.

  • Advanced Techniques:

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide a much higher degree of purity.[4]

Issue 3: Degradation of this compound During Storage

Question: I have successfully isolated pure this compound, but I'm concerned about its stability. What are the optimal storage conditions to prevent degradation?

Answer: this compound is a relatively stable compound, but like many natural products, it can degrade over time if not stored properly.[1] Here are the recommended storage conditions:

  • Short-Term Storage (days to weeks): Store the purified this compound at 0-4°C in a dry, dark environment.[1]

  • Long-Term Storage (months to years): For long-term storage, it is recommended to keep the compound at -20°C.[1]

Exposure to light, heat, and oxygen can promote degradation. It is advisable to store the compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a natural benzofuran commonly found in plants of the Asteraceae family.[2] Some of the most well-documented sources include various species of the Eupatorium genus, such as Eupatorium buniifolium and Eupatorium chinense, as well as Petasites hybridus.[1][2][7]

Q2: What is a typical yield of this compound from its natural sources?

A2: The yield of this compound can vary depending on the plant source and the extraction and purification methods used. In one study, the bioassay-guided fractionation of an organic extract of Eupatorium buniifolium yielded 39 mg of this compound from 300 mg of a semi-purified fraction, which corresponds to 130.0 mg per 100 g of the initial dried extract.[2]

Q3: What analytical techniques are used to identify and confirm the purity of this compound?

A3: A combination of spectroscopic techniques is typically used to identify and confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[2]

Q4: Are there any known safety precautions to consider when working with this compound and the solvents used in its extraction?

A4: Yes, standard laboratory safety practices should always be followed. The organic solvents used in the extraction and purification of this compound, such as dichloromethane, methanol, and hexane, are flammable and can be toxic. All handling of these solvents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For this compound itself, while it has shown various biological activities, it should be handled with care as its toxicological properties may not be fully characterized.[1]

Data Presentation

Table 1: Quantitative Data on this compound Extraction and Purity

ParameterValueSource PlantMethodReference
Yield130.0 mg / 100 g of dried extractEupatorium buniifoliumMaceration followed by column chromatography[2]
Purity> 95%Eupatorium buniifoliumHPLC[2]

Experimental Protocols

Protocol 1: Extraction and Bioassay-Guided Fractionation of this compound from Eupatorium buniifolium

This protocol is adapted from the methodology described by Visintini Jaime et al. (2013).[2]

  • Plant Material Preparation:

    • Air-dry the aerial parts of Eupatorium buniifolium in the shade.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate 500 g of the dried plant powder with a 1:1 mixture of dichloromethane and methanol for 24 hours at room temperature.

    • Filter the mixture under vacuum.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude organic extract.

  • Fractionation:

    • Subject the crude organic extract to column chromatography on silica gel.

    • Elute the column with a solvent gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions that show similar TLC profiles.

  • Purification of this compound:

    • Subject the active fractions to further column chromatography.

    • Use a shallower solvent gradient to achieve finer separation.

    • Isolate the fractions containing pure this compound.

    • Evaporate the solvent to obtain this compound as a crystalline solid.

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, etc.) and HPLC.[2]

Mandatory Visualization

Experimental_Workflow start Start: Dried and Ground Eupatorium Plant Material extraction Maceration with Dichloromethane:Methanol (1:1) start->extraction filtration Vacuum Filtration extraction->filtration evaporation1 Solvent Evaporation (Reduced Pressure) filtration->evaporation1 crude_extract Crude Organic Extract evaporation1->crude_extract column1 Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude_extract->column1 fraction_collection Fraction Collection and TLC Analysis column1->fraction_collection active_fractions Bioactive Fractions fraction_collection->active_fractions column2 Further Silica Gel Column Chromatography active_fractions->column2 pure_this compound Pure this compound column2->pure_this compound analysis Spectroscopic Analysis (NMR, MS, HPLC) pure_this compound->analysis end End: Purified and Characterized this compound analysis->end

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron This compound This compound NMDA_Receptor NMDA Receptor (NMDAR2B subunit) This compound->NMDA_Receptor Inhibits SAT1 Spermidine/Spermine N1-acetyltransferase 1 (SAT1) This compound->SAT1 Inhibits BDNF Brain-Derived Neurotrophic Factor (BDNF) This compound->BDNF Increases Expression Glutamate Glutamate Glutamate->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Ca_influx->SAT1 Activates SAT1->NMDA_Receptor Antidepressant_Effect Antidepressant-like Effects BDNF->Antidepressant_Effect

Caption: Proposed signaling pathway for the antidepressant activity of this compound.[1]

References

Euparin Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the experimental complexities of working with euparin. Below you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to help ensure the success and reproducibility of your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during this compound-related experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: High Variability in Experimental Results

Q: My experimental results with this compound are inconsistent across different batches. What are the likely causes?

A: Inconsistent results are a common challenge when working with natural compounds like this compound. Several factors can contribute to this variability:

  • Compound Purity and Stability: The purity of your this compound sample can significantly impact its activity. Impurities from the extraction and purification process can have their own biological effects. Additionally, this compound, as a benzofuran (B130515) derivative, may be susceptible to degradation over time, especially if not stored correctly.

  • Solubility Issues: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation of the compound in your stock solution or cell culture medium will lead to inaccurate dosing and, consequently, variable results.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and minor fluctuations in incubator conditions (CO2, temperature, humidity) can all affect cellular response to this compound.

  • Protocol Execution: Inconsistent incubation times, variations in reagent preparation, and slight differences in handling can introduce significant variability.

Troubleshooting Steps:

  • Source a High-Purity Compound: Whenever possible, obtain this compound from a reputable supplier with a certificate of analysis detailing its purity.

  • Proper Storage: Store this compound powder at -20°C, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Ensure Solubilization: Visually inspect your stock and working solutions for any signs of precipitation. If solubility is an issue, gentle warming or brief sonication may help. Always ensure the final solvent concentration in your cell culture medium is non-toxic (typically ≤ 0.5% for DMSO).

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a uniform density for all experiments. Regularly calibrate and monitor your incubator.

  • Maintain Consistent Protocols: Adhere strictly to your established experimental protocols, paying close attention to incubation times and reagent concentrations.

Issue 2: Unexpected Cytotoxicity

Q: I am observing significant cell death at this compound concentrations where I expect to see specific biological effects. How can I address this?

A: High levels of cytotoxicity can mask the specific, non-lethal effects of this compound you intend to study.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Before conducting your main experiments, determine the cytotoxic profile of this compound in your specific cell line. An MTT or similar cell viability assay will help you identify the concentration range that is non-toxic.

  • Work with Sub-Toxic Concentrations: Conduct your functional assays using this compound concentrations at or below the determined cytotoxic threshold.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound-treated samples) to ensure that the observed cytotoxicity is not due to the solvent.

  • Consider Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound. It may be necessary to adjust your concentration range based on the cell line being used.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for assessing the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve pNPG in phosphate buffer to a concentration of 2.5 mM.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of working solutions by diluting the stock in phosphate buffer.

    • Prepare a stock solution of acarbose in phosphate buffer (e.g., 1 mg/mL) to be used as a positive control.

    • The phosphate buffer will serve as the negative control.

  • Assay:

    • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the this compound working solution (or control), and 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M Na2CO3 solution.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the well with the negative control and Abs_sample is the absorbance of the well with this compound.

  • IC50 Determination:

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against different concentrations of this compound.

Protocol 2: Western Blot for SAT1, NMDAR2B, and BDNF Expression

This protocol outlines the steps to assess the effect of this compound on the protein expression levels of key components of the SAT1/NMDAR2B/BDNF signaling pathway in cultured cells.

Materials:

  • Cultured cells (e.g., neuronal cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SAT1, NMDAR2B, BDNF, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SAT1, NMDAR2B, BDNF, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize them to the loading control.

Data Presentation

The following table summarizes the inhibitory concentrations of this compound and its derivatives against α-glucosidase and PTP1B, as reported in the literature. This data can serve as a reference for designing your own experiments.

CompoundTarget EnzymeIC50 (µM)
This compound Derivative 12α-glucosidase39.77
This compound Derivative 12PTP1B39.31
This compound Derivative 15α-glucosidase9.02
This compound Derivative 15PTP1B3.47

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

SAT1_NMDAR2B_BDNF_Pathway cluster_this compound This compound cluster_pathway Signaling Cascade This compound This compound SAT1 SAT1 This compound->SAT1 Upregulates NMDAR2B NMDAR2B SAT1->NMDAR2B + BDNF BDNF NMDAR2B->BDNF + CREB CREB BDNF->CREB + GeneExpression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->GeneExpression +

Caption: SAT1/NMDAR2B/BDNF Signaling Pathway Activation by this compound.

Enzyme_Inhibition_Pathway cluster_this compound This compound cluster_targets Enzyme Targets This compound This compound AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase Inhibits PTP1B PTP1B This compound->PTP1B Inhibits

Caption: this compound's Inhibitory Action on α-Glucosidase and PTP1B.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Cell Seeding C Cell Treatment (with Controls) A->C B This compound Preparation (Dose Range) B->C D1 Cytotoxicity Assay (e.g., MTT) C->D1 D2 Enzyme Inhibition Assay (e.g., α-Glucosidase) C->D2 D3 Western Blot (Pathway Analysis) C->D3 E Data Quantification and Statistical Analysis D1->E D2->E D3->E

Caption: General Experimental Workflow for this compound Cell-Based Assays.

avoiding Euparin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the precipitation of Euparin in cell culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural benzofuran (B130515) compound with a molecular weight of 216.23 g/mol . It is investigated for various potential therapeutic properties, and as a research tool in drug development.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the likely causes?

Precipitation of this compound in cell culture media can be caused by several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit.

  • High Solvent Concentration: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound may be too high in the final medium, causing the compound to crash out of solution.

  • Temperature Fluctuations: Rapid changes in temperature, such as moving a stock solution from a freezer to a warm water bath, can decrease the solubility of the compound.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH buffers, leading to the formation of insoluble complexes.

  • pH of the Medium: The pH of the culture medium can affect the solubility of this compound.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: What is the maximum recommended final concentration of the solvent in the cell culture medium?

To avoid solvent-induced precipitation and cellular toxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation of this compound in your cell culture media, follow this troubleshooting guide to identify and resolve the issue.

Issue: Precipitate observed immediately after adding this compound stock solution to the media.

This is a common issue and can often be resolved by optimizing the preparation of the this compound working solution.

Potential Cause Troubleshooting Steps Success Indicator
This compound concentration exceeds its solubility in the final medium. 1. Determine the Maximum Soluble Concentration: Perform a solubility test (see Experimental Protocols) to find the highest concentration of this compound that remains soluble in your specific cell culture medium. 2. Lower the Working Concentration: Use a final concentration of this compound that is below the determined maximum soluble concentration.The medium remains clear after the addition of this compound and gentle mixing.
High final concentration of the organic solvent (e.g., DMSO, ethanol). 1. Calculate the Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below 0.5% (ideally <0.1%). 2. Prepare Intermediate Dilutions: If a very small volume of high-concentration stock is being added, prepare an intermediate dilution of the this compound stock in pre-warmed media before adding it to the final volume.The medium remains clear, and cell viability is not affected by the solvent.
Improper mixing technique. 1. Pre-warm the media: Always add the this compound stock solution to media that has been pre-warmed to the experimental temperature (e.g., 37°C). 2. Add dropwise while gently swirling: This helps to disperse the compound and solvent quickly. 3. Avoid vigorous vortexing: This can cause proteins in serum-containing media to denature and co-precipitate with the compound.A clear solution is obtained without any visible particles or cloudiness.

Issue: Precipitate observed after a period of incubation.

Potential Cause Troubleshooting Steps Success Indicator
Temperature fluctuations in the incubator. 1. Ensure Stable Incubator Temperature: Verify that the incubator is maintaining a constant and correct temperature. 2. Minimize Opening the Incubator: Reduce the frequency and duration of opening the incubator door.The medium in the culture vessels remains clear throughout the incubation period.
Interaction with media components over time. 1. Test in Serum-Free vs. Serum-Containing Media: If using serum, test for precipitation in both types of media to see if serum components are the cause. 2. Evaluate Different Media Formulations: If possible, test the solubility of this compound in alternative media formulations.The medium remains clear, indicating compatibility with the chosen media components.
pH shift in the medium during incubation. 1. Monitor the pH of the Medium: Check the pH of the medium at the beginning and end of the experiment. 2. Use a Buffered Medium: Ensure your medium contains a suitable buffering system (e.g., HEPES) if significant pH changes are expected.The pH of the medium remains stable within the optimal range for your cells, and no precipitation is observed.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 216.23 g/mol PubChem
XLogP3 3.6PubChem
Solubility in Ethanol (B145695) Slightly solubleECHEMI
Quantitative Solubility in DMSO Not available. Requires experimental determination.-
Quantitative Solubility in Cell Culture Media Not available. Requires experimental determination.-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes a general method for preparing a stock solution of this compound. The optimal solvent and concentration should be determined experimentally.

  • Weigh this compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Add Solvent: Add a precise volume of the chosen solvent (e.g., 100% DMSO or 100% ethanol) to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the Compound: Gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare a Serial Dilution of this compound Stock: Prepare a series of dilutions of your this compound stock solution in the same solvent (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Prepare Media Aliquots: Aliquot your cell culture medium (the same formulation, including serum and supplements, that you will use in your experiment) into microcentrifuge tubes or a 96-well plate.

  • Add this compound Dilutions to Media: Add a small, consistent volume of each this compound dilution to the media aliquots. The final solvent concentration should be kept constant and at a non-toxic level (e.g., 0.1%). For example, add 1 µL of each this compound stock dilution to 1 mL of medium.

  • Incubate: Incubate the samples under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Visual and Microscopic Examination: After a set incubation time (e.g., 2 hours, 24 hours), visually inspect each sample for any signs of precipitation (cloudiness, visible particles). For a more sensitive assessment, examine a small drop of each solution under a microscope.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear, both visually and microscopically, is the maximum soluble concentration for your experimental conditions.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precipitate Warm and vortex stock solution. If still not clear, prepare fresh stock. check_stock->stock_precipitate No check_concentration Is the final this compound concentration too high? check_stock->check_concentration Yes stock_precipitate->check_concentration determine_solubility Perform solubility test (Protocol 2) to determine max soluble concentration. check_concentration->determine_solubility Yes check_solvent Is the final solvent concentration >0.5%? check_concentration->check_solvent No lower_concentration Lower the working concentration. determine_solubility->lower_concentration solution Problem Resolved lower_concentration->solution reduce_solvent Reduce final solvent concentration. Use intermediate dilutions. check_solvent->reduce_solvent Yes check_mixing Was the dilution protocol followed correctly? (pre-warmed media, gentle mixing) check_solvent->check_mixing No reduce_solvent->solution optimize_mixing Optimize the mixing procedure. check_mixing->optimize_mixing No check_incubation Does precipitation occur over time? check_mixing->check_incubation Yes optimize_mixing->solution check_temp Check incubator for temperature fluctuations. check_incubation->check_temp Yes check_incubation->solution No check_media_interaction Test in serum-free vs. serum-containing media. Check for pH shifts. check_temp->check_media_interaction check_media_interaction->solution

Caption: Troubleshooting workflow for this compound precipitation.

PrecipitationCauses Potential Causes of this compound Precipitation cluster_factors Contributing Factors Euparin_Stock This compound Stock Solution (in Organic Solvent) Precipitation This compound Precipitation Euparin_Stock->Precipitation Media Cell Culture Medium Media->Precipitation High_Concentration High this compound Concentration High_Concentration->Precipitation High_Solvent High Solvent Concentration High_Solvent->Precipitation Temperature Temperature Shifts Temperature->Precipitation Media_Interaction Interaction with Media Components (Salts, Proteins) Media_Interaction->Precipitation pH Inappropriate pH pH->Precipitation

Caption: Potential causes of this compound precipitation in media.

Technical Support Center: Euparin Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxicity of Euparin is limited in publicly available scientific literature. To provide a comprehensive technical resource as requested, this document leverages data from structurally related benzofuran (B130515) compounds and general principles of drug-induced cytotoxicity. This approach offers valuable insights into the potential mechanisms of this compound's cytotoxicity and strategies for its mitigation. All data and protocols derived from analogous compounds are clearly indicated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural benzofuran compound. Some studies have identified it as a reactive oxygen species (ROS) inhibitor with observed antiviral and antidepressant properties. However, detailed cytotoxic profiling against cancer cell lines is not extensively documented in the available literature.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

While direct evidence for this compound is scarce, benzofuran derivatives commonly exert cytotoxic effects through the induction of apoptosis (programmed cell death). This can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events may include:

  • Increased production of reactive oxygen species (ROS), leading to oxidative stress.

  • Disruption of mitochondrial membrane potential.

  • Activation of caspase cascades (e.g., caspase-3, -8, -9).

  • DNA fragmentation.

Q3: How can I troubleshoot unexpected levels of cytotoxicity in my experiments with this compound?

High variability or unexpected cytotoxicity can arise from several factors:

  • Compound Solubility: Poor solubility of this compound in your culture medium can lead to precipitation and inconsistent cell exposure. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells.

  • Cell Line Sensitivity: Different cell lines can exhibit vastly different sensitivities to the same compound. It is crucial to perform dose-response experiments on each new cell line.

  • Assay Type: The choice of cytotoxicity assay can influence results. For example, an MTT assay measures metabolic activity, which can be affected by factors other than cell death. Consider using a complementary assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay.

  • Oxidative Stress: If this compound is inducing high levels of oxidative stress, the health of your cell culture can be compromised, leading to variable results.

Q4: What are some general strategies to mitigate drug-induced cytotoxicity?

Several approaches can be explored to reduce the cytotoxic effects of a compound, particularly on non-cancerous cells:

  • Co-administration with Antioxidants: For compounds that induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.

  • Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety can increase its concentration at the desired site (e.g., a tumor) and reduce systemic toxicity.

  • Dose Optimization: Carefully titrating the concentration of the compound is essential to find a therapeutic window that maximizes the desired effect while minimizing cytotoxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal (Non-Cancerous) Cell Lines

Possible Cause: this compound may have a narrow therapeutic window, or the concentration used is too high for the specific normal cell line.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for each.

  • Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI indicates greater selectivity for cancer cells.

  • Investigate Co-treatment with a Cytoprotective Agent: Consider the use of antioxidants if the mechanism is thought to involve oxidative stress.

Issue 2: Inconsistent IC50 Values Across Experiments

Possible Cause: Experimental variability can stem from issues with compound preparation, cell culture conditions, or the assay itself.

Troubleshooting Steps:

  • Standardize Compound Preparation: Always prepare fresh stock solutions of this compound and ensure complete solubilization before diluting in culture medium.

  • Control Cell Seeding Density: Ensure that the same number of cells are seeded in each well, as variations can significantly impact the results of cytotoxicity assays.

  • Monitor Cell Health: Regularly check your cell cultures for any signs of stress or contamination.

  • Assay Incubation Time: Use a consistent incubation time for all experiments, as the cytotoxic effect of a compound can be time-dependent.

Quantitative Data Summary

Due to the limited availability of specific cytotoxicity data for this compound, the following table presents IC50 values for a structurally related benzofuran derivative, Eupatorin (B191229) , against various cancer and normal cell lines. This provides an illustrative example of the cytotoxic potential within this class of compounds.

Cell LineCell TypeIC50 (µg/mL) after 48hReference
MCF-7Human Breast Adenocarcinoma5[1]
MDA-MB-231Human Breast Adenocarcinoma5[1]
MCF-10aHuman Normal Breast Epithelial30[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines a standard method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound (or analogous compound)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound (or analogous compound)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include untreated control cells.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential mechanisms and workflows relevant to studying this compound's cytotoxicity.

Euparin_Cytotoxicity_Pathway This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound.

References

troubleshooting inconsistent results with Euparin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Euparin (CAS 532-48-9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols. This compound, a benzofuran (B130515) natural product, is recognized for its activity as a reactive oxygen species (ROS) inhibitor, its antidepressant-like effects, and its potential as an antiviral and enzyme-inhibiting agent.[1][2] Due to its hydrophobic nature, experimental variability is a common challenge.[3] This guide provides solutions to frequently encountered issues to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?

A1: this compound is a hydrophobic molecule, characteristic of many benzofuran derivatives, and has low aqueous solubility.[3][4] Precipitation in aqueous buffers or cell culture media is a common issue that occurs when the concentration of this compound exceeds its solubility limit. The initial solvent, typically Dimethyl Sulfoxide (DMSO), can also influence precipitation when diluted into the final aqueous medium.[3]

Q2: How should I prepare my this compound stock and working solutions to avoid solubility issues?

A2: Proper preparation is critical.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure complete dissolution by vortexing, and if necessary, gentle warming or brief sonication. Visually inspect for any undissolved particles before storage.[3][5]

  • Working Dilutions: Perform serial dilutions of the DMSO stock solution directly into the complete cell culture medium on the day of the experiment. It is crucial to add the this compound-DMSO solution to the medium and mix immediately and thoroughly to avoid localized high concentrations that can lead to precipitation.[6][7]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid significant cytotoxicity.[3][7] However, primary cells and some sensitive cell lines may require even lower concentrations, typically ≤0.1%.[7] Always perform a vehicle control experiment with the same final DMSO concentration as your highest this compound dose to assess the impact of the solvent on your experimental system.[8]

Q4: My experimental results with this compound are inconsistent between batches. What could be the cause?

A4: Inconsistency between batches can stem from several factors:

  • Compound Purity and Stability: The purity of your this compound stock can differ between batches. Impurities or degradation products may have their own biological activity. Ensure you are using a high-purity standard and follow proper storage conditions (powder at -20°C, stock solutions in DMSO at -80°C).[9]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum lot can all impact cellular response to treatment.[10]

  • Assay Protocol Variations: Minor differences in experimental procedures, such as incubation times, reagent concentrations, and pipetting techniques, can lead to significant variations in results.[10]

Q5: How does this compound exert its antidepressant effects?

A5: this compound has been shown to reduce depression-like behavior in animal models.[2] Its mechanism involves increasing the levels of monoamine neurotransmitters (norepinephrine, dopamine, and 5-hydroxytryptamine) and decreasing the levels of monoamine oxidase and reactive oxygen species (ROS) in the brain.[2] Furthermore, this compound appears to modulate the SAT1/NMDAR2B/BDNF signaling pathway.[2]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation in Culture Medium This compound concentration exceeds its aqueous solubility.Decrease the final concentration of this compound. Ensure the final DMSO concentration is ≤0.5% and consistent across all wells. Add the DMSO stock to the medium with vigorous mixing.[3][6]
The medium becomes cloudy during incubation.This may indicate slow precipitation. Reduce the incubation time if the experimental design allows. Ensure the incubator temperature is stable. Consider using a formulation with solubility enhancers like cyclodextrin (B1172386) for specific applications.[3]
High Background Signal in Fluorescence/Luminescence Assays Autofluorescence from this compound or media components (e.g., phenol (B47542) red).Use phenol red-free medium for fluorescence-based assays. Measure the intrinsic fluorescence of this compound at your assay's excitation/emission wavelengths and subtract it from the experimental values.
Inconsistent IC50/EC50 Values Variability in cell seeding density.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, which are prone to evaporation (the "edge effect"), or fill them with sterile PBS or media.[10]
Inaccurate pipetting of viscous DMSO stock.Calibrate pipettes regularly. Use reverse pipetting techniques for the viscous DMSO stock solution to ensure accuracy.[10]
Degradation of this compound in working solution.Prepare fresh working dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Low or No Activity Observed Compound degradation due to improper storage.Store powdered this compound desiccated at -20°C and DMSO stock solutions at -80°C, protected from light.[9]
Sub-optimal assay conditions.Optimize incubation time and this compound concentration. Ensure the chosen cell line expresses the target of interest if a specific pathway is being investigated.
This compound binding to serum proteins in the medium.If protein binding is suspected to be an issue, consider reducing the serum percentage in the culture medium during the treatment period, after ensuring this does not negatively impact cell viability.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Antiviral Activity of this compound

Virus Cell Line Assay EC50 (µg/mL) Reference
Poliovirus Type 1 Vero Plaque Reduction 0.47 [1][11]
Poliovirus Type 2 Vero Plaque Reduction 0.12 [1][11]

| Poliovirus Type 3 | Vero | Plaque Reduction | 0.15 |[1][11] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Enzyme Derivative IC50 (µM) Reference
α-glucosidase Derivative 12 39.77 [2][12]
PTP1B Derivative 12 39.31 [2][12]
α-glucosidase Derivative 15 9.02 [2][12]

| PTP1B | Derivative 15 | 3.47 |[2][12] |

Table 3: In Vivo Antidepressant-like Activity of this compound

Model Doses (mg/kg) Effect Reference

| Chronic Unpredictable Mild Stress (CUMS) in mice | 8, 16, 32 | Reduced depression-like behavior |[1][2] |

Experimental Protocols

1. General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for treating adherent cells with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Preparation of this compound Dilutions:

    • Thaw the this compound DMSO stock solution (e.g., 20 mM).

    • Perform a serial dilution of the stock solution in complete cell culture medium to achieve 2x the final desired concentrations.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add 100 µL of the this compound-containing medium or vehicle control medium to the appropriate wells.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Proceed with the specific assay for determining the endpoint (e.g., cytotoxicity, ROS levels, etc.).

2. Protocol for Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Treatment: Treat cells with this compound as described in the "General Protocol for In Vitro Cell-Based Assays." Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading:

    • At the end of the treatment period, remove the medium.

    • Wash cells gently with warm phosphate-buffered saline (PBS).

    • Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

3. Protocol for PTP1B Inhibition Assay (Colorimetric)

This is a biochemical assay using recombinant PTP1B enzyme and p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[10][14]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA).

    • Dilute recombinant human PTP1B enzyme in the assay buffer.

    • Prepare a working solution of pNPP substrate in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer (maintaining a constant low percentage of DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP working solution.

  • Incubation and Measurement:

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from a dose-response curve.

Visualizations

Euparin_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare High-Conc. This compound Stock in DMSO working 3. Prepare Working Dilutions in Culture Medium stock->working cells 2. Seed Cells in 96-well Plate treat 4. Treat Cells with This compound/Vehicle cells->treat working->treat incubate 5. Incubate for Defined Period treat->incubate assay 6. Perform Specific Assay (e.g., ROS, Viability) incubate->assay read 7. Read Plate (Absorbance/Fluorescence) assay->read data 8. Analyze Data & Calculate IC50/EC50 read->data

Caption: General workflow for in vitro experiments using this compound.

Euparin_Signaling_Pathway Proposed Antidepressant Signaling Pathway of this compound cluster_stress Oxidative & Cellular Stress cluster_neuro Neurotransmitter & Receptor Regulation cluster_plasticity Neuronal Health & Plasticity This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits SAT1 SAT1 This compound->SAT1 Increases NMDAR2B NMDAR2B This compound->NMDAR2B Increases Monoamines Monoamine Neurotransmitters (NE, DA, 5-HT) MAO->Monoamines Degrades Antidepressant Antidepressant-like Effects Monoamines->Antidepressant SAT1->NMDAR2B BDNF BDNF NMDAR2B->BDNF BDNF->Antidepressant

Caption: Proposed signaling pathway for this compound's antidepressant effects.

References

Euparin Treatment Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Euparin treatment in experimental settings. For the purpose of this guide, This compound is considered to be a low-molecular-weight heparin (LMWH), such as Enoxaparin, which is investigated for its anti-cancer properties. [1][2] While clinically used as an anticoagulant, the anti-neoplastic potential of LMWH is a subject of ongoing research.[3][4][5] This resource addresses common questions and troubleshooting scenarios to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (LMWH) in cancer cells?

A1: this compound, as a low-molecular-weight heparin, is believed to exert its anti-cancer effects through multiple mechanisms that are independent of its anticoagulant activity. These include the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), suppression of tumor cell proliferation and migration, and modulation of the immune system.[3][5] Key molecular targets include growth factors like Vascular Endothelial Growth Factor (VEGF) and interactions involving P-selectin and the CXCL12-CXCR4 axis, which are crucial for metastasis.[3]

Q2: How does incubation time influence the effect of this compound on cancer cells?

A2: Incubation time is a critical parameter that can significantly impact the observed effects of this compound. Short incubation times may be sufficient to observe inhibition of cell adhesion or signaling events, while longer incubation periods are typically necessary to detect effects on cell proliferation, apoptosis (programmed cell death), or angiogenesis. The optimal incubation time is cell-type specific and depends on the endpoint being measured. It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental model.

Q3: What are typical concentration ranges and incubation times to start with for in vitro this compound treatment?

A3: For initial experiments, it is advisable to test a broad range of this compound concentrations and several time points. Based on preclinical studies with heparin and LMWH, a starting concentration range of 1 to 100 µg/mL is often used. For incubation time, initial experiments could include 24, 48, and 72-hour time points. The optimal conditions will need to be determined empirically for each cell line and assay.

Q4: Can this compound (LMWH) induce apoptosis in cancer cells?

A4: Yes, some studies suggest that heparin and its derivatives can induce apoptosis in cancer cells. The extent of apoptosis is often dependent on the concentration and the duration of treatment. It is recommended to assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on cell viability. 1. Incubation time is too short. 2. This compound concentration is too low. 3. The cell line is resistant to this compound's effects. 4. The readout assay is not sensitive enough.1. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 to 500 µg/mL). 3. Try a different cancer cell line known to be sensitive to heparin-like compounds. 4. Use a more sensitive viability assay (e.g., an ATP-based assay instead of a metabolic-based assay like MTT).
High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Mix the this compound solution thoroughly before and during addition to the wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected increase in cell proliferation at low this compound concentrations. This can be a phenomenon known as hormesis, where a substance has the opposite effect at very low doses.Document this observation and focus on the inhibitory concentration range for your primary research question.
Difficulty in detaching adherent cells for analysis after long incubation times. Prolonged incubation can sometimes alter cell adhesion properties.Use a non-enzymatic cell dissociation solution or gently scrape the cells. Ensure the detachment method does not affect the downstream assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Quantitative Data Summary

Table 1: Effect of this compound Incubation Time and Concentration on Cancer Cell Viability (Hypothetical Data)

This compound Conc. (µg/mL)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
1095 ± 3.888 ± 4.275 ± 5.5
5082 ± 5.065 ± 4.948 ± 6.1
10070 ± 4.151 ± 5.335 ± 4.9

Table 2: Apoptosis Induction by this compound at 48 hours (Hypothetical Data)

This compound Conc. (µg/mL)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Control)2.1 ± 0.51.5 ± 0.3
5015.3 ± 2.18.7 ± 1.5
10028.9 ± 3.415.2 ± 2.8

Visualizations

Euparin_Signaling_Pathway cluster_0 This compound (LMWH) Action cluster_1 Key Cellular Processes cluster_2 Molecular Targets This compound This compound (LMWH) VEGF VEGF Signaling This compound->VEGF inhibits Selectins P/L-Selectin This compound->Selectins inhibits CXCR4 CXCL12-CXCR4 Axis This compound->CXCR4 inhibits Angiogenesis Angiogenesis Proliferation Cell Proliferation Metastasis Metastasis VEGF->Angiogenesis Selectins->Metastasis CXCR4->Metastasis Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (Time-Course: 24, 48, 72h) B->C D 4. Endpoint Assay (e.g., MTT, Apoptosis) C->D E 5. Data Analysis (Determine IC50, Optimal Time) D->E Troubleshooting_Logic action_node action_node Start No Effect Observed? Incubation Incubation Time Sufficient? Start->Incubation Concentration Concentration High Enough? Incubation->Concentration Yes action_node1 Increase Incubation Time (Time-Course Experiment) Incubation->action_node1 No CellLine Cell Line Responsive? Concentration->CellLine Yes action_node2 Increase Concentration (Dose-Response Experiment) Concentration->action_node2 No action_node3 Consider a Different Cell Line CellLine->action_node3 No action_node4 Investigate Assay Sensitivity CellLine->action_node4 Yes

References

Euparin purity issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential purity issues of Euparin and to offer solutions and troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a benzofuran (B130515) derivative naturally found in plants of the Eupatorium genus, such as Eupatorium buniifolium.[1][2] It is recognized for several biological activities, including:

  • Antidepressant effects: this compound has been shown to reduce depression-like behaviors in preclinical models. Its mechanism is linked to the modulation of monoaminergic neurotransmitters and the SAT1/NMDAR2B/BDNF signaling pathway.[3][4][5][6]

  • Reactive Oxygen Species (ROS) Inhibition: this compound acts as a reactive oxygen species (ROS) inhibitor, which may contribute to its neuroprotective and anti-inflammatory properties.[7][8][9]

  • Antiviral Activity: Studies have demonstrated this compound's ability to inhibit the replication of poliovirus.[7]

Q2: What are the potential sources of impurities in this compound samples?

A2: As specific data on this compound impurities is limited, potential sources of impurities can be inferred from general knowledge of natural product isolation and the chemistry of benzofuran compounds. These may include:

  • Co-extracted natural products: The extraction of this compound from its natural source, Eupatorium buniifolium, may lead to the co-extraction of other structurally related benzofurans, flavonoids, terpenoids, and other secondary metabolites present in the plant.[1][2][10][11]

  • Residual Solvents: Solvents used during the extraction and purification process (e.g., methanol, ethanol, acetonitrile (B52724), chloroform) can remain in the final product if not adequately removed.[12][13]

  • Degradation Products: this compound's chemical structure may be susceptible to degradation under certain conditions of light, temperature, or pH, leading to the formation of unknown degradation products.

  • Synthesis-related impurities: If this compound is synthesized chemically, impurities may arise from starting materials, intermediates, byproducts, and reagents used in the synthesis process.[14][15]

Q3: How do impurities in a this compound sample affect experimental outcomes?

A3: The presence of impurities in a this compound sample can significantly impact experimental results in several ways:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to synergistic, antagonistic, or off-target effects that can confound the interpretation of this compound's true efficacy and mechanism of action.

  • Inaccurate Quantification: Impurities can interfere with analytical methods used to determine the concentration of this compound, leading to incorrect dosing in experiments.

  • Toxicity: Certain impurities may be toxic to cells or animal models, leading to misleading results or adverse effects.

  • Poor Reproducibility: Variability in the type and amount of impurities between different batches of this compound can lead to a lack of reproducibility in experimental findings.

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Experimental Results

Problem: You are observing inconsistent or unexpected results in your experiments with this compound (e.g., variable cell viability, fluctuating efficacy).

Possible Cause: This could be due to batch-to-batch variability in the purity of your this compound sample.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Assess Purity of this compound Batches A->B C Perform Analytical Characterization (HPLC, LC-MS, NMR) B->C D Compare Purity Profiles C->D E Significant Differences Detected? D->E F Purify this compound Stock E->F Yes H No Significant Differences E->H No G Re-run Experiments with Purified Compound F->G I Investigate Other Experimental Variables (e.g., cell line, reagents, protocol) H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Guide 2: Poor Solubility of this compound

Problem: You are having difficulty dissolving your this compound sample in the desired solvent.

Possible Cause: The presence of insoluble impurities or the use of an inappropriate solvent.

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm the recommended solvent for this compound. While specific solubility data is not widely available, benzofurans are generally soluble in organic solvents like DMSO, ethanol, and methanol.

  • Gentle Heating and Sonication: Try gently warming the solution or using a sonicator to aid dissolution.

  • Filtration: If insolubles persist, they may be impurities. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before use in cell-based assays.

  • Purity Analysis: Analyze the purity of your this compound sample to identify any major insoluble impurities.

Analytical and Purification Protocols

A lack of standardized analytical methods for this compound necessitates a general approach based on techniques commonly used for benzofuran compounds.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of benzofuran derivatives.

General Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC column.

  • Elution: Run a gradient elution to separate the components of the sample.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (a UV scan may be necessary to determine the optimal wavelength).

  • Purity Calculation: The purity of the this compound sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Parameters for Benzofuran Analysis:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm (example)
Injection Volume 10 µL
Protocol 2: Structural Confirmation by NMR and MS

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The resulting spectra should be compared with published data for this compound to confirm its identity.

Mass Spectrometry (MS):

  • LC-MS can be used to determine the molecular weight of this compound and to identify potential impurities.

  • Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

This compound Signaling Pathways

Antidepressant Activity of this compound:

This compound's antidepressant effects are believed to be mediated through its ability to inhibit monoamine oxidase and reactive oxygen species (ROS), which in turn modulates the SAT1/NMDAR2B/BDNF signaling pathway.[3][4][5][6]

G This compound This compound MAO Monoamine Oxidase This compound->MAO inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits SAT1 Spermidine/Spermine N1-Acetyltransferase 1 This compound->SAT1 upregulates Neurotransmitters Monoamine Neurotransmitters This compound->Neurotransmitters increases MAO->ROS increases NMDAR2B NMDA Receptor 2B SAT1->NMDAR2B modulates BDNF Brain-Derived Neurotrophic Factor NMDAR2B->BDNF regulates Antidepressant Antidepressant Effects BDNF->Antidepressant Neurotransmitters->Antidepressant

Caption: Proposed signaling pathway for the antidepressant activity of this compound.

Disclaimer: The information provided in this technical support center is for research purposes only. The purity and handling of chemical reagents should always be conducted in accordance with established laboratory safety protocols. The analytical methods described are general guidelines and may require optimization for specific instrumentation and experimental conditions.

References

Technical Support Center: Enhancing the Bioavailability of Euparin (Enoxaparin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Euparin (Enoxaparin), a low molecular weight heparin (LMWH).

FAQs: Strategies for Enhancing this compound Bioavailability

Q1: Why is the oral bioavailability of this compound (Enoxaparin) inherently low?

This compound, a low molecular weight heparin, exhibits poor oral bioavailability primarily due to its high anionic charge density, susceptibility to enzymatic degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism in the liver.[1] These factors prevent the large, hydrophilic this compound molecules from efficiently crossing the intestinal epithelium to enter the systemic circulation.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

The main strategies focus on protecting this compound from the harsh environment of the GI tract and facilitating its absorption across the intestinal barrier. Key approaches include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as lipid-polymer hybrid nanoparticles or chitosan (B1678972) nanoparticles, can protect it from degradation and improve uptake by intestinal epithelial cells.[2][3]

  • Permeation Enhancers: Co-administration with permeation enhancers, like papain or glycyrrhetinic acid, can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[4][5]

  • Solid Dispersions: Creating solid dispersions of this compound with hydrophilic carriers can improve its dissolution rate and wettability, which are crucial for absorption.[6][7][8]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can enhance the solubility and stability of this compound, potentially leading to improved bioavailability.[9][10][11]

Q3: How do nanoformulations, such as lipid-polymer hybrid nanoparticles (LPHNs), improve this compound's oral absorption?

LPHNs enhance the oral bioavailability of this compound through a multi-faceted mechanism:

  • Protection: The nanoparticle structure encapsulates this compound, shielding it from acidic and enzymatic degradation in the stomach and small intestine.[2]

  • Increased Permeability: The nanoparticle formulation can facilitate the transport of this compound across the intestinal epithelial barrier.[2]

  • Lymphatic Transport: Lipophilic components of the nanoparticles may promote intestinal lymphatic transport, allowing this compound to bypass the hepatic first-pass metabolism.[12] In vivo studies with LPHNs have shown a significant increase in the oral bioavailability of enoxaparin.[2]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations
Potential Cause Troubleshooting Step Rationale
Inadequate polymer/lipid concentration Optimize the concentration of the encapsulating polymers and/or lipids.The ratio of drug to carrier is critical for efficient encapsulation.
Poor drug-polymer interaction Screen different types of polymers (e.g., chitosan of varying molecular weights) to find one with optimal ionic interaction with this compound.[3]Stronger interactions between the drug and the carrier lead to better entrapment.
Suboptimal process parameters (e.g., stirring speed, temperature) Systematically vary and optimize process parameters during nanoparticle preparation.These parameters influence nanoparticle formation and drug loading.
Incorrect pH of the formulation buffer Adjust the pH of the solution to ensure optimal charge interactions between this compound (anionic) and cationic polymers like chitosan.pH affects the ionization state of both the drug and the polymer, which is crucial for complexation.
Issue 2: High Variability in In Vitro Dissolution Profiles
Potential Cause Troubleshooting Step Rationale
Inconsistent formulation preparation Standardize the manufacturing process for the this compound formulation (e.g., solid dispersion, nanoparticles). Ensure all parameters are tightly controlled.Variability in particle size, drug distribution, or carrier properties will lead to inconsistent dissolution.[8]
Inappropriate dissolution test conditions Ensure the dissolution medium, apparatus (e.g., USP Apparatus 1 or 2), and agitation speed are suitable for the formulation and are consistently applied.[13][14][15]The dissolution test must be robust and reproducible to provide meaningful data.
Physical instability of the formulation (e.g., crystallization) Conduct solid-state characterization (e.g., DSC, XRD) to assess the physical stability of the formulation over time. If unstable, consider using stabilizing excipients or different carriers.[6]Changes in the physical form of the drug within the formulation during storage can alter its dissolution behavior.[16]
Inadequate de-aeration of the dissolution medium Thoroughly de-aerate the dissolution medium before each test.Dissolved gases can form bubbles on the surface of the dosage form, affecting the wetted surface area and dissolution rate.
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Potential Cause Troubleshooting Step Rationale
Dissolution medium does not reflect in vivo conditions Utilize biorelevant dissolution media that mimic the pH, enzymatic activity, and bile salt concentrations of the different regions of the GI tract.This provides a more accurate prediction of how the formulation will behave in vivo.[17]
Neglecting the role of intestinal transporters and metabolism Use in vitro cell culture models (e.g., Caco-2 cells) to study the transport and potential metabolism of the this compound formulation across an intestinal barrier model.[5]These studies can provide insights into absorption mechanisms that are not captured by simple dissolution tests.
Formulation instability in the GI tract Assess the stability of the formulation in simulated gastric and intestinal fluids.Degradation of the carrier or premature release of the drug can lead to poor in vivo performance despite good in vitro dissolution.
Impact of food Conduct dissolution studies in fed-state simulated intestinal fluid to evaluate the potential for food effects on drug release.[18]The presence of food can significantly alter the GI environment and drug absorption.

Data Presentation

Table 1: Comparison of this compound (Enoxaparin) Bioavailability with Different Enhancement Strategies

Formulation Strategy Carrier/Enhancer Relative Bioavailability (%) Fold Increase vs. Control Reference
Permeation EnhancerPapain9.1~3.8[4]
Permeation EnhancerGlycyrrhetinic Acid (50 µg/kg)13.3Not specified[5]
NanoparticlesAlginate-coated chitosanNot specifiedSignificant enhancement[19]
NanoparticlesN-trimethyl chitosan (TMC)Not specified2.4[19]
Lipid-Polymer Hybrid NanoparticlesPoloxamer 407 / LipidNot specified6.8[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
  • Preparation of Chitosan Solution: Dissolve an appropriate amount of chitosan in a 1% (v/v) acetic acid solution with gentle stirring until a clear solution is obtained.

  • Preparation of this compound Solution: Dissolve this compound (Enoxaparin Sodium) in deionized water.

  • Nanoparticle Formation: Add the this compound solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. The spontaneous formation of nanoparticles occurs due to the ionic interaction between the positively charged chitosan and the negatively charged this compound.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped this compound.

  • Washing: Wash the nanoparticle pellet with deionized water and re-centrifuge.

  • Resuspension/Lyophilization: Resuspend the purified nanoparticles in deionized water for immediate use or lyophilize for long-term storage.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus Setup: Set up a USP Apparatus 2 (paddle apparatus) with the appropriate vessel size (typically 900 mL).

  • Medium Preparation: Prepare the dissolution medium (e.g., simulated gastric fluid pH 1.2 for the first 2 hours, followed by simulated intestinal fluid pH 6.8). De-aerate the medium and maintain the temperature at 37 ± 0.5 °C.[13]

  • Sample Introduction: Place the this compound formulation (e.g., a capsule containing nanoparticles or a solid dispersion tablet) into the dissolution vessel.

  • Operation: Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20][21]

Protocol 3: Quantification of this compound by RP-HPLC
  • Mobile Phase Preparation: Prepare the mobile phase, which may consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile). Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.[20]

  • Sample Preparation: Dilute the samples obtained from the dissolution study with the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV spectrophotometer at an appropriate wavelength (e.g., 231 nm).[20]

  • Data Analysis: Integrate the peak areas of the chromatograms for the standards and samples. Construct a calibration curve and determine the concentration of this compound in the samples.

Visualizations

Experimental_Workflow_for_Nanoparticle_Development cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vitro & In Vivo Evaluation prep_chitosan Prepare Chitosan Solution formulation Nanoparticle Formation (Ionic Gelation) prep_chitosan->formulation prep_this compound Prepare this compound Solution prep_this compound->formulation purification Purification & Washing (Centrifugation) formulation->purification final_product Lyophilized Nanoparticles purification->final_product particle_size Particle Size & Zeta Potential final_product->particle_size ee Encapsulation Efficiency final_product->ee morphology Morphology (SEM/TEM) final_product->morphology dissolution In Vitro Dissolution final_product->dissolution cell_study Caco-2 Permeability dissolution->cell_study pk_study In Vivo Pharmacokinetic Study cell_study->pk_study bioavailability Determine Bioavailability pk_study->bioavailability

Caption: Workflow for this compound Nanoparticle Formulation and Evaluation.

Troubleshooting_Logic_Low_Bioavailability decision decision issue Low In Vivo Bioavailability decision_dissolution Adequate In Vitro Dissolution? issue->decision_dissolution Check In Vitro Data decision_permeability Good Caco-2 Permeability? decision_dissolution->decision_permeability Yes troubleshoot_dissolution Troubleshoot Formulation: - Optimize carrier - Improve physical stability - Refine manufacturing process decision_dissolution->troubleshoot_dissolution No troubleshoot_stability Investigate In Vivo Stability: - Assess degradation in GI fluids - Add permeation enhancers decision_permeability->troubleshoot_stability No troubleshoot_metabolism Consider First-Pass Effect: - Investigate lymphatic uptake - Modify formulation for lymphatic targeting decision_permeability->troubleshoot_metabolism Yes

Caption: Troubleshooting Logic for Low In Vivo Bioavailability of this compound.

References

Validation & Comparative

Euparin: A Comparative Analysis Against Other Reactive Oxygen Species (ROS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Euparin with other well-known Reactive Oxygen Species (ROS) inhibitors, focusing on their performance backed by experimental data. This compound, a benzofuran (B130515) compound, has demonstrated potential as a ROS inhibitor, alongside its known antiviral and antidepressant activities.[1] This document aims to objectively present available data to aid researchers in evaluating its potential in drug development and other scientific applications.

Performance Comparison of ROS Inhibitors

To quantitatively assess the efficacy of this compound and other ROS inhibitors, data from various in-vitro antioxidant assays are summarized below. Direct comparative studies on pure this compound are limited in the currently available literature. Therefore, data for extracts from Eupatorium lindleyanum DC, a plant from the same genus as the source of this compound, are presented alongside data for common ROS inhibitors N-acetylcysteine (NAC), Quercetin, and Trolox.

InhibitorAssayIC50 Value (µg/mL)IC50 Value (µM)Source(s)
Purified Total Flavonoids from Eupatorium lindleyanum DC DPPH Radical Scavenging37.13Not Reported[2]
Superoxide Radical Scavenging19.62Not Reported[2]
Water Extract of Eupatorium lindleyanum DC DPPH Radical Scavenging83.37Not Reported[3]
Butanol Fraction of Eupatorium lindleyanum DC DPPH Radical Scavenging74.99Not Reported[3]
N-acetylcysteine (NAC) DPPH Radical ScavengingGenerally considered a weak direct scavenger-[4]
H₂O₂ ScavengingHigher than NACA at lower concentrations-[4]
Superoxide Radical ScavengingIneffective in vivo-[5]
Hydroxyl Radical ScavengingReacts with a high rate constant-[6]
Quercetin DPPH Radical Scavenging2.93 - 19.17~9.7 - 63.4[2][7]
ABTS Radical Scavenging1.89 - 2.04~6.3 - 6.8[8]
Superoxide Radical ScavengingEffective scavenger-[2][9]
H₂O₂ Scavenging36.22~119.8[7]
Trolox DPPH Radical Scavenging~3.77~15.1[10]
ABTS Radical Scavenging~2.93~11.7[10]

Note: IC50 values can vary between studies due to different experimental conditions. The data for Eupatorium lindleyanum DC extracts provide an indication of the potential antioxidant activity of compounds from this genus, but are not a direct measure of pure this compound's activity.

Signaling Pathways in ROS Inhibition

Reactive Oxygen Species play a crucial role in various cellular signaling pathways. Key pathways modulated by oxidative stress and targeted by ROS inhibitors include the Keap1-Nrf2/ARE, MAPK, and PI3K/Akt pathways. While direct evidence of this compound's interaction with these pathways is not yet available, understanding them provides a framework for potential mechanisms of action.

Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this degradation is inhibited, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS/Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Promotes Nrf2_cyto->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Keap1-Nrf2/ARE signaling pathway in response to oxidative stress.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate various MAPK pathways, such as JNK, p38, and ERK, which in turn can lead to either cell survival or cell death depending on the context and duration of the stress.

MAPK_Pathway cluster_mapk MAPK Cascades ROS ROS MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (e.g., p38, JNK) MAP2K->MAPK Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) MAPK->Cellular_Response

Simplified overview of ROS-induced MAPK signaling.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Oxidative stress can modulate this pathway, often leading to the activation of pro-survival signals. However, prolonged or intense oxidative stress can also lead to the inhibition of this pathway, contributing to apoptosis.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K ROS ROS ROS->PI3K Modulates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response

Overview of the PI3K/Akt signaling pathway and its modulation by ROS.

Experimental Protocols

Detailed methodologies for key in-vitro antioxidant assays are provided below to facilitate the replication and comparison of experimental results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Prepare various concentrations of the test compound (e.g., this compound, Quercetin) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working solution: Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: In a 96-well plate, add 190 µL of the ABTS working solution to 10 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

This cell-based assay measures the overall intracellular ROS levels. H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Loading with H2DCFDA: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add 100 µL of 10 µM H2DCFDA in the buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with the warm buffer.

  • Treatment: Add 100 µL of the test compound at various concentrations to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

H2DCFDA_Workflow Start Seed Cells in 96-well plate Load Load with H2DCFDA Start->Load Wash1 Wash Cells Load->Wash1 Treat Treat with Test Compound Wash1->Treat Incubate Incubate Treat->Incubate Measure Measure Fluorescence (Ex/Em: 485/535 nm) Incubate->Measure

Experimental workflow for the cellular ROS assay using H2DCFDA.

Conclusion

While direct comparative data for pure this compound is still emerging, the available information on extracts from the Eupatorium genus suggests notable antioxidant potential. The provided IC50 values for well-characterized ROS inhibitors like Quercetin and Trolox offer a benchmark for future studies on this compound. Further research is warranted to elucidate the precise IC50 values of pure this compound in various antioxidant assays and to investigate its effects on key signaling pathways involved in oxidative stress, such as Keap1-Nrf2/ARE, MAPK, and PI3K/Akt. Such studies will be crucial in fully evaluating the therapeutic and pharmacological potential of this compound as a ROS inhibitor.

References

A Comparative Guide to the Mechanisms of Enoxaparin and Euparin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The request to compare Euparin and Enoxaparin has highlighted a common point of confusion based on the similarity of their names. It is crucial to clarify from the outset that Enoxaparin is a well-established anticoagulant, a low-molecular-weight heparin (LMWH), while this compound is a benzofuran (B130515) derivative with entirely different therapeutic actions, primarily investigated for its antiviral, antioxidant, and antidepressant properties. This guide will first delineate the distinct mechanisms of each compound and then, to address the likely intent of the query, provide a detailed comparison between Enoxaparin and its parent compound, unfractionated heparin (UFH).

Enoxaparin: A Targeted Anticoagulant

Enoxaparin is a widely used LMWH for the prevention and treatment of thromboembolic disorders.[1][2][3] Its mechanism is centered on the potentiation of antithrombin III (ATIII), a natural anticoagulant protein.[4][5]

Mechanism of Action:

Enoxaparin binds to ATIII, inducing a conformational change that accelerates its inhibitory activity against coagulation factors.[2][4] Specifically, Enoxaparin has a higher affinity for inhibiting Factor Xa compared to Factor IIa (thrombin), with a reported anti-Xa to anti-IIa activity ratio of approximately 4:1.[5][6] This targeted inhibition of Factor Xa disrupts the coagulation cascade at a critical juncture, preventing the conversion of prothrombin to thrombin and the subsequent formation of fibrin (B1330869) clots.[1][4]

Due to its lower molecular weight, Enoxaparin exhibits a more predictable pharmacokinetic profile and a longer half-life compared to UFH.[4][7] This predictability often eliminates the need for routine monitoring of its anticoagulant effect.[2]

This compound: A Multifaceted Benzofuran

This compound is a natural compound classified as a benzofuran.[8][9] Its mechanism of action is unrelated to the coagulation cascade and has been studied in different therapeutic contexts.

Mechanism of Action:

Current research indicates that this compound's biological activities stem from its ability to:

  • Inhibit Reactive Oxygen Species (ROS): this compound has demonstrated antioxidant properties, which can mitigate cellular damage caused by oxidative stress.[8][10]

  • Exhibit Antiviral Activity: Studies have shown that this compound can inhibit the replication of certain viruses, such as poliovirus, by potentially interfering with the early stages of the viral life cycle, like penetration and uncoating.[11]

  • Modulate Neurological Pathways: In the context of its antidepressant effects, this compound has been found to influence monoaminergic neurotransmitters and the SAT1/NMDAR2B/BDNF signaling pathway.[8]

Comparative Analysis: Enoxaparin vs. Unfractionated Heparin (UFH)

To provide a relevant comparison for researchers in the field of anticoagulation, the following sections will compare the mechanisms and properties of Enoxaparin and its precursor, unfractionated heparin.

Mechanism of Action: A Tale of Two Heparins

Both Enoxaparin and UFH exert their anticoagulant effects by activating ATIII. However, their differing molecular sizes lead to distinct activities. UFH, with its longer polysaccharide chains, is capable of binding to both ATIII and thrombin simultaneously, leading to a potent inhibition of both Factor Xa and thrombin. Enoxaparin's shorter chains primarily enhance the inhibition of Factor Xa by ATIII, with a less pronounced effect on thrombin.[2]

Table 1: Comparison of Key Mechanistic and Pharmacokinetic Properties

FeatureEnoxaparinUnfractionated Heparin (UFH)
Primary Target Factor XaFactor Xa and Factor IIa (Thrombin)
Anti-Xa:Anti-IIa Ratio ~4:1~1:1
Binding to Plasma Proteins MinimalSignificant
Dose-Response PredictableUnpredictable
Half-life 4.5 - 7 hours0.5 - 2 hours
Monitoring Generally not requiredRequired (aPTT)
Bioavailability (SC) ~90%~30%
Experimental Protocols

Anti-Factor Xa and Anti-Factor IIa Activity Assays:

These chromogenic assays are fundamental in characterizing the activity of heparins.

  • Principle: A known amount of Factor Xa or Factor IIa is added to a plasma sample containing the anticoagulant. The residual active factor then cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The amount of color produced is inversely proportional to the anticoagulant's activity.

  • Protocol Outline:

    • Prepare a standard curve using a reference standard of the anticoagulant.

    • Incubate patient plasma or test samples with a known concentration of antithrombin.

    • Add a known excess of Factor Xa or Factor IIa.

    • Add the corresponding chromogenic substrate.

    • Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm).

    • Calculate the anti-Xa or anti-IIa activity based on the standard curve.

Visualizing the Mechanisms

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin Va TF TF VIIa VIIa TF->VIIa VIIa->X Thrombin Thrombin Prothrombin->Thrombin Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: The Coagulation Cascade.

heparin_mechanisms cluster_enoxaparin Enoxaparin Mechanism cluster_ufh UFH Mechanism Enoxaparin Enoxaparin ATIII_E Antithrombin III Enoxaparin->ATIII_E Binds & Potentiates Xa_E Factor Xa ATIII_E->Xa_E Inhibits UFH UFH ATIII_U Antithrombin III UFH->ATIII_U Binds & Potentiates Xa_U Factor Xa ATIII_U->Xa_U Inhibits Thrombin_U Thrombin (IIa) ATIII_U->Thrombin_U Inhibits

Caption: Mechanisms of Enoxaparin and UFH.

euparin_pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS Inhibits ViralReplication Viral Replication This compound->ViralReplication Inhibits SAT1 SAT1 This compound->SAT1 Restores NMDAR2B NMDAR2B This compound->NMDAR2B Restores BDNF BDNF This compound->BDNF Restores

Caption: this compound's Diverse Signaling Pathways.

References

Comparative Analysis of Euparin's Antiviral Efficacy Against Poliovirus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral effects of Euparin, a natural benzofuran (B130515) compound, against poliovirus. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with other known antiviral agents, detailed experimental data, and methodologies to support further investigation.

Overview of this compound's Antiviral Activity

This compound, a reactive oxygen species (ROS) inhibitor, has demonstrated notable antiviral properties, particularly against poliovirus.[1][2] Studies have shown its efficacy across all three poliovirus serotypes. The compound is believed to exert its effect during the initial stages of the viral replication cycle, likely interfering with virus adsorption to cells, penetration, or the subsequent uncoating process.[3]

Quantitative Antiviral Performance

The antiviral activity of this compound against poliovirus has been quantified using standard virological assays. The 50% effective concentration (EC₅₀), which represents the concentration of the drug that inhibits 50% of viral activity, has been determined for each serotype.

Table 1: Antiviral Activity of this compound against Poliovirus Serotypes

Virus Strain Host Cell Line EC₅₀ (µg/mL) EC₅₀ (µM)¹
Poliovirus Type 1 Vero 0.47 ~2.19
Poliovirus Type 2 Vero 0.12 ~0.56
Poliovirus Type 3 Vero 0.15 ~0.70

¹EC₅₀ in µM is estimated based on a molar mass of 214.24 g/mol . Data sourced from Visintini Jaime et al. (2013) as cited by MedchemExpress.[1][2]

Comparative Analysis with Other Poliovirus Inhibitors

To contextualize the efficacy of this compound, its performance is compared against other antiviral agents known to inhibit poliovirus, primarily capsid-binding agents and protease inhibitors.[1][4][5] Currently, no specific antiviral treatment is licensed for poliovirus infection; management is typically supportive.[6][7][8][9] However, several investigational drugs have been evaluated.

Table 2: Comparative Efficacy (EC₅₀) of Various Antiviral Agents Against Poliovirus

Compound Mechanism of Action Target Virus EC₅₀ (µM)
This compound ROS Inhibitor Poliovirus Type 2 ~0.56
Pocapavir (V-073) Capsid Inhibitor Poliovirus (Mean of 45 strains) 0.029[1]
Rupintrivir 3C Protease Inhibitor Poliovirus (Range) 0.005 - 0.040[4]
Pleconaril Capsid Inhibitor Poliovirus Type 1 (Sabin) 0.51[10]
Enviroxime 3A Protein Inhibitor Poliovirus (Range) 0.035 - 0.200[4]

| Ribavirin | Nucleoside Analog | Poliovirus (Range) | 50 - 60[4] |

This comparison indicates that while protease inhibitors like Rupintrivir and specialized capsid inhibitors like Pocapavir show higher potency in vitro, this compound's efficacy is comparable to that of other capsid binders such as Pleconaril.

Mechanism of Action: ROS Inhibition Pathway

Viral infections are known to induce oxidative stress, leading to an increase in intracellular Reactive Oxygen Species (ROS). These ROS molecules can act as secondary messengers, activating signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which can, in turn, facilitate viral replication.[11][12] this compound functions as a ROS inhibitor, thereby disrupting this cascade.[1][2]

cluster_cell Host Cell Virus Poliovirus Infection ROS Increased ROS (Oxidative Stress) Virus->ROS IKK IKK Activation ROS->IKK activates NFkB_Inhib IκB Degradation IKK->NFkB_Inhib phosphorylates NFkB NF-κB Activation NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Replication Viral Replication Nucleus->Replication promotes transcription for This compound This compound This compound->ROS inhibits A 1. Cell Seeding (e.g., Vero cells in 6-well plates) B 2. 24h Incubation (37°C, 5% CO₂) A->B C 3. Virus Infection (100 PFU Poliovirus) B->C D 4. Compound Treatment (Add this compound dilutions) C->D E 5. Agarose Overlay (Restrict viral spread) D->E F 6. 48-72h Incubation (Plaque formation) E->F G 7. Staining (Crystal Violet) F->G H 8. Plaque Counting & EC₅₀ Calculation G->H

References

Euparin: A Preclinical Assessment of Antidepressant Efficacy in Comparison to Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antidepressant efficacy of Euparin, a benzofuran (B130515) compound, against established antidepressant agents. The data presented herein is based on a key preclinical study and is contrasted with clinical trial outcomes for widely prescribed antidepressants. This document is intended to inform research and development professionals about the potential of this compound as a novel antidepressant candidate.

Executive Summary

Preclinical evidence suggests that this compound exhibits antidepressant-like effects in animal models of depression. The mechanism of action appears to be multifactorial, involving the modulation of the SAT1/NMDAR2B/BDNF signaling pathway and the regulation of monoaminergic neurotransmitters. While direct comparative clinical trial data is unavailable, this guide synthesizes the existing preclinical findings for this compound and juxtaposes them with the established clinical efficacy of common antidepressants to provide a preliminary assessment of its potential therapeutic value.

This compound: Preclinical Efficacy Data

A pivotal study by Han et al. (2020) investigated the antidepressant properties of this compound in a Chronic Unpredictable Mild Stress (CUMS) mouse model of depression.[1][2] The study evaluated behavioral changes, neurotransmitter levels, and the expression of key proteins and genes implicated in the pathophysiology of depression.

Behavioral Studies

This compound was administered at doses of 8, 16, and 32 mg/kg. The results from behavioral tests demonstrated a dose-dependent improvement in depression-like behaviors in CUMS-induced mice.

Table 1: Effects of this compound on Depression-Like Behaviors in CUMS Mice

Behavioral TestCUMS Model GroupThis compound (8 mg/kg)This compound (16 mg/kg)This compound (32 mg/kg)Fluoxetine (B1211875) (20 mg/kg)Control Group
Sucrose Preference (%) LowerIncreasedIncreasedIncreasedIncreasedHigher
Open Field Test (crossings) LowerIncreasedIncreasedIncreasedIncreasedHigher
Forced Swim Test (immobility time, s) HigherDecreasedDecreasedDecreasedDecreasedLower
Tail Suspension Test (immobility time, s) HigherDecreasedDecreasedDecreasedDecreasedLower

Source: Han et al., 2020.[1][2] Note: Specific numerical data for all behavioral tests were not publicly available in the abstract; the table reflects the reported trends.

Neurochemical and Molecular Analysis

This compound treatment was found to modulate key neurochemical and molecular markers associated with depression in the frontal cortex and hippocampus of CUMS mice.

Table 2: Effects of this compound on Neurotransmitters and MAO Activity in CUMS Mice

ParameterCUMS Model GroupThis compound (8, 16, 32 mg/kg)Fluoxetine (20 mg/kg)
Serotonin (5-HT) Levels DecreasedIncreasedIncreased
Dopamine (DA) Levels DecreasedIncreasedIncreased
Norepinephrine (NE) Levels DecreasedIncreasedIncreased
Monoamine Oxidase (MAO) Activity IncreasedDecreasedDecreased

Source: Han et al., 2020.[2] High-dose this compound was reported to be superior to fluoxetine in increasing 5-HT and DA levels and reducing MAO activity.[2]

Table 3: Effects of this compound on SAT1, NMDAR2B, and BDNF Expression in CUMS Mice

ParameterCUMS Model GroupThis compound (32 mg/kg)Fluoxetine (20 mg/kg)
SAT1 mRNA Expression DecreasedIncreasedIncreased
NMDAR2B mRNA Expression DecreasedIncreasedIncreased
BDNF mRNA Expression DecreasedIncreasedIncreased
SAT1 Protein Expression DecreasedIncreasedIncreased
NMDAR2B Protein Expression DecreasedIncreasedIncreased
BDNF Protein Expression DecreasedIncreasedIncreased

Source: Han et al., 2020.[3] The effects of this compound on protein expression were comparable to those of fluoxetine.[3]

Known Antidepressants: Clinical Efficacy Overview

For comparative context, this section summarizes the clinical efficacy of three widely used antidepressants from different classes. It is crucial to note that this is not a direct comparison with this compound, as the data are from human clinical trials.

Table 4: Clinical Efficacy of Selected Antidepressants in Major Depressive Disorder (MDD)

Antidepressant (Class)Representative Clinical Trial Finding
Fluoxetine (SSRI) In a meta-analysis of 87 randomized clinical trials involving 9,087 patients, fluoxetine was found to be safe and effective in the treatment of depression from the first week of therapy.[4] In a study of outpatients with melancholia, fluoxetine was statistically significantly superior to placebo in improving Montgomery-Åsberg Depression Rating Scale (MADRS) scores.[5]
Sertraline (B1200038) (SSRI) In a 10-week trial with MDD patients, the clinical response rate (≥50% reduction in HAMD-17 score) was 72% for sertraline compared to 32% for placebo.[6] A large primary care-based trial found that while sertraline did not significantly reduce depressive symptoms at 6 weeks, it did lead to reductions in anxiety symptoms and improvements in mental health-related quality of life.[7][8]
Venlafaxine (B1195380) (SNRI) A pooled analysis of eight short-term, placebo-controlled clinical trials showed that venlafaxine extended-release (75–375 mg/day) significantly reduced symptoms of depression in MDD patients.[9] In a study in Japan, the adjusted mean difference in MADRS total score compared with placebo was significant for both fixed-dose and flexible-dose venlafaxine groups.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol is a widely used animal model to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[5] This model is valued for its ability to mimic some of the key behavioral and neurobiological changes observed in human depression.[5]

Behavioral Testing
  • Forced Swim Test (FST): This test assesses behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured, with a reduction in immobility time suggesting an antidepressant effect.

  • Tail Suspension Test (TST): Similar to the FST, this test also measures behavioral despair. Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressant activity is indicated by a decrease in immobility time.

Visualizations

Euparin_Mechanism_of_Action This compound This compound SAT1 SAT1 This compound->SAT1 Upregulates NMDAR2B NMDAR2B This compound->NMDAR2B Upregulates BDNF BDNF This compound->BDNF Upregulates Monoamine_Neurotransmitters Monoamine Neurotransmitters (5-HT, DA, NE) This compound->Monoamine_Neurotransmitters Increases MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits SAT1->NMDAR2B NMDAR2B->BDNF Antidepressant_Effects Antidepressant-like Effects BDNF->Antidepressant_Effects Monoamine_Neurotransmitters->Antidepressant_Effects MAO->Monoamine_Neurotransmitters Degrades

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Healthy Mice CUMS Chronic Unpredictable Mild Stress (CUMS) (4 weeks) Start->CUMS Grouping Grouping: - Control - CUMS Model - this compound (8, 16, 32 mg/kg) - Fluoxetine (20 mg/kg) CUMS->Grouping Treatment Drug Administration (3 weeks) Grouping->Treatment Behavioral_Tests Behavioral Tests: - Sucrose Preference - Open Field Test - Forced Swim Test - Tail Suspension Test Treatment->Behavioral_Tests Biochemical_Analysis Biochemical & Molecular Analysis: - Neurotransmitter Levels - MAO Activity - SAT1, NMDAR2B, BDNF Expression Treatment->Biochemical_Analysis End End: Data Analysis & Comparison Behavioral_Tests->End Biochemical_Analysis->End

References

Comparative Analysis of Euparin and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two distinct compounds referred to as "Euparin." The first is a well-established low molecular weight heparin, commonly known by its generic name, Enoxaparin, and its analogues. The second is a natural benzofuran (B130515) derivative isolated from Eupatorium chinense, for which recent research has identified promising bioactivities for its synthetic analogues. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance, supported by experimental data and methodologies.

Part 1: this compound as a Low Molecular Weight Heparin (Enoxaparin) and its Analogues

Enoxaparin is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] Its analogues primarily include other low molecular weight heparins (LMWHs) and biosimilar versions of enoxaparin. The primary mechanism of action for enoxaparin and its analogues is the potentiation of antithrombin III, which subsequently inactivates coagulation Factor Xa and, to a lesser extent, Factor IIa (thrombin).[1][3] This inhibition disrupts the blood coagulation cascade, preventing the formation of fibrin (B1330869) clots.[4]

Comparative Performance Data

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of enoxaparin and one of its LMWH analogues, reviparin. These metrics are crucial for comparing their anticoagulant efficacy and clinical performance.

Table 1: Comparative Pharmacodynamic Properties of Enoxaparin and Reviparin

ParameterEnoxaparinReviparinReference
Anti-Xa Activity (Amax, IU/mL) Slightly but significantly higherSlightly but significantly lower[5]
Anti-Xa Activity (AUC 0-24h, IU/mL*h) Slightly but significantly higherSlightly but significantly lower[5]
Anti-Thrombin Activity (Amax, IU/mL) Slightly but significantly higherSlightly but significantly lower[5]
Thrombin Potential (at peak) 305 +/- 48 UA367 +/- 53 UA[5]

Table 2: Comparative Pharmacokinetic Properties of Enoxaparin and Reviparin

ParameterEnoxaparinReviparinReference
Time to Maximum Activity (tmax, anti-Xa) No significant differenceNo significant difference[5]
Elimination Half-life (t1/2, anti-Xa) 3.5 +/- 0.9 h2.7 +/- 0.7 h[5]
Mean Residence Time (MRT, anti-Xa) No significant differenceNo significant difference[5]
Mechanism of Action: Anticoagulation Pathway

The diagram below illustrates the blood coagulation cascade and highlights the points of inhibition by the Enoxaparin-Antithrombin III complex.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa Tenase Intrinsic Tenase Complex IXa->Tenase VIIIa Factor VIIIa VIIIa->Tenase X Factor X Tenase->X TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Va Factor Va Va->Prothrombinase Prothrombin Prothrombin (II) Prothrombinase->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin ATIII Antithrombin III ATIII->Inhibition_Xa ATIII->Inhibition_IIa Enoxaparin Enoxaparin Enoxaparin->ATIII Inhibition_Xa->Xa Inhibition_IIa->Thrombin

Mechanism of Enoxaparin Action
Experimental Protocols

These assays quantify the inhibitory effect of heparins on Factor Xa and Factor IIa (thrombin).

  • Principle: The assay measures the residual activity of Factor Xa or IIa after incubation with the heparin-containing plasma sample and antithrombin. The residual enzyme cleaves a chromogenic substrate, and the resulting color intensity is inversely proportional to the heparin concentration.[6][7]

  • Materials:

    • Citrated platelet-poor plasma (PPP) from patients or standard plasma.

    • Antithrombin (AT) solution (may be exogenous or endogenous).[7][8]

    • Factor Xa or Factor IIa (Thrombin) solution.[9][10]

    • Chromogenic substrate specific for Factor Xa (e.g., S-2222) or Factor IIa (e.g., S-2238).[8]

    • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4-8.4).[9][11]

    • Stop solution (e.g., acetic acid).[10][11]

    • Microplate reader or spectrophotometer (405 nm).[8][9]

  • Procedure (General Steps):

    • Prepare standard dilutions of a reference heparin and the test samples in the reaction buffer.

    • In a microplate well or tube, add the plasma sample (or standard), antithrombin solution, and incubate at 37°C.[9][11]

    • Add a known amount of Factor Xa or Factor IIa solution and incubate for a precise time (e.g., 1-2 minutes) at 37°C to allow for inhibition.[9][11]

    • Add the specific chromogenic substrate. The enzyme will cleave the substrate, releasing a colored product.

    • After a defined incubation period (e.g., 4 minutes), stop the reaction by adding the stop solution.[9][10]

    • Measure the absorbance of the solution at 405 nm.[8][9]

    • Construct a standard curve by plotting the absorbance versus the concentration of the heparin standards.

    • Determine the anti-Xa or anti-IIa activity of the test samples by interpolating their absorbance values on the standard curve.

Part 2: this compound as a Natural Product and its Analogues

This compound is a natural benzofuran found in the plant Eupatorium chinense. Recent studies have focused on synthesizing this compound derivatives, particularly chalcone (B49325) compounds, and evaluating their potential as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are important targets for the management of type 2 diabetes mellitus.[12]

Comparative Performance Data

The inhibitory activities of synthesized this compound-derived chalcones against α-glucosidase and PTP1B are presented below. These IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Inhibitory Activity (IC50) of this compound Analogues against α-Glucosidase and PTP1B

Compoundα-Glucosidase IC50 (μM)PTP1B IC50 (μM)Reference
Compound 12 39.7739.31[12]
Compound 15 9.023.47[12]

Lower IC50 values indicate higher inhibitory potency.

Mechanism of Action: PTP1B and Insulin (B600854)/Leptin Signaling

PTP1B is a negative regulator of the insulin and leptin signaling pathways.[13][14] By dephosphorylating key proteins like the insulin receptor (IR), insulin receptor substrates (IRS), and Janus kinase 2 (JAK2), PTP1B dampens downstream signaling.[13][14] Inhibitors of PTP1B, such as the this compound analogues, are expected to enhance these pathways, leading to improved glucose uptake and energy balance.

PTP1B_Signaling cluster_insulin Insulin Signaling Pathway cluster_leptin Leptin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 / IRS-2 IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb binds JAK2 JAK2 LepRb->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Energy Balance) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS PTP1B->JAK2 dephosphorylates Euparin_Analogue This compound Analogue (Inhibitor) Euparin_Analogue->PTP1B inhibits

PTP1B Inhibition by this compound Analogues
Experimental Protocols

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Principle: α-glucosidase hydrolyzes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will reduce this rate.[3][15]

  • Materials:

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).[15]

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.[3][12]

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8-6.9).[3][12]

    • Test compounds (this compound analogues) and a positive control (e.g., Acarbose).[12][15]

    • Stop solution (e.g., sodium carbonate).[12]

    • 96-well microplate and reader (405 nm).[12]

  • Procedure:

    • Add the test compound solution (at various concentrations) and the α-glucosidase enzyme solution to the wells of a microplate.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).[3][12]

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture for a defined time (e.g., 5-20 minutes) at the same temperature.[3][12]

    • Terminate the reaction by adding a stop solution, such as sodium carbonate.[12]

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the inhibitory effect of compounds on the PTP1B enzyme.

  • Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing p-nitrophenol. The amount of p-nitrophenol formed is quantified by measuring the absorbance at 405 nm. Inhibitors will decrease the amount of product formed.[2][16]

  • Materials:

    • Recombinant human PTP1B enzyme.[2]

    • p-Nitrophenyl phosphate (pNPP) substrate.[2][16]

    • Assay buffer (e.g., Tris-HCl or HEPES, pH 7.2-7.5, containing DTT and EDTA).[2][16][17]

    • Test compounds and a known PTP1B inhibitor as a positive control.

    • Stop solution (e.g., 1 M NaOH).[2]

    • 96-well microplate and reader (405 nm).[16]

  • Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the PTP1B enzyme solution to each well and pre-incubate at a set temperature (e.g., 37°C or room temperature) for 10-30 minutes to allow for enzyme-inhibitor interaction.[2][16]

    • Initiate the enzymatic reaction by adding the pNPP substrate solution.

    • Incubate the reaction for a specific duration (e.g., 10-60 minutes).[1][16]

    • Stop the reaction by adding a strong base, such as NaOH.[2]

    • Measure the absorbance of the p-nitrophenol at 405 nm.

    • Calculate the percentage of PTP1B inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

References

Euparin: A Comparative Analysis Against Conventional Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Euparin, a naturally derived benzofuran (B130515), has demonstrated antifungal properties, positioning it as a potential candidate for further investigation. This guide provides a comparative analysis of this compound against conventional antifungal agents, summarizing available data, outlining experimental methodologies, and exploring potential mechanisms of action.

Comparative Efficacy: A Qualitative Overview

Conventional antifungal agents, in contrast, have well-documented efficacy profiles against a wide spectrum of fungal species. These agents are broadly categorized into three main classes based on their mechanism of action: polyenes, azoles, and echinocandins.

Table 1: In Vitro Susceptibility of Trichophyton mentagrophytes to Conventional Antifungal Agents

Antifungal AgentClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
TerbinafineAllylamineNot Reported8[1]
ItraconazoleAzoleNot Reported0.25[2]
FluconazoleAzoleNot Reported16[1]
GriseofulvinOtherNot Reported32[1]

Note: Data for this compound is not available for a direct quantitative comparison.

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro antifungal activity of a compound is typically determined using standardized methods, such as the broth microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Broth Microdilution Method (Illustrative Protocol)
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of fungal spores or conidia is then prepared in a sterile saline solution and adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

  • Drug Dilution: The test compound (e.g., this compound) and control antifungal agents are serially diluted in a multi-well microtiter plate containing a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 28-35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Harvest Standardization Standardization Inoculum Suspension->Standardization Adjust Concentration Inoculation Inoculation Standardization->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination Interpret

Experimental workflow for broth microdilution antifungal susceptibility testing.

Mechanisms of Action: this compound vs. Conventional Agents

The precise antifungal mechanism of action for this compound has not been fully elucidated. However, as a benzofuran derivative, it may share mechanisms with other compounds in its class, which are known to affect fungal cell integrity. Some studies on benzofuran derivatives suggest they may induce an influx of calcium into the fungal cell, disrupting cellular homeostasis.[3][4]

Conventional antifungal agents have well-defined molecular targets within the fungal cell.

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately cell death.

  • Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[5] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function and inhibit fungal growth.

  • Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell lysis.

G cluster_this compound This compound (Proposed) cluster_azoles Azoles cluster_polyenes Polyenes This compound This compound Ca2+ Channel? Ca2+ Channel? This compound->Ca2+ Channel? Interacts with Ca2+ Influx Ca2+ Influx Ca2+ Channel?->Ca2+ Influx Induces Cellular Disruption Cellular Disruption Ca2+ Influx->Cellular Disruption Azole Azole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Azole->Lanosterol 14-α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Blocks Membrane Disruption Membrane Disruption Ergosterol Synthesis->Membrane Disruption Polyene Polyene Ergosterol Ergosterol Polyene->Ergosterol Binds to Membrane Pore Formation Membrane Pore Formation Ergosterol->Membrane Pore Formation Cell Lysis Cell Lysis Membrane Pore Formation->Cell Lysis

Comparative signaling pathways of antifungal agents.

Conclusion

This compound represents a molecule of interest in the search for new antifungal therapies. While preliminary evidence suggests its activity against dermatophytes, a comprehensive understanding of its antifungal spectrum and potency is lacking. Further research is required to generate robust quantitative data comparing this compound to conventional antifungal agents. Elucidating its precise mechanism of action will be crucial in determining its potential as a clinical candidate. The methodologies and comparative data for conventional agents presented in this guide provide a framework for the future evaluation of this compound and other novel antifungal compounds.

References

A Comparative Guide to the Antioxidant Activity of Euparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antioxidant Activity

To provide a quantitative context for antioxidant potential, the following table summarizes the half-maximal inhibitory concentration (IC50) values and Trolox Equivalent Antioxidant Capacity (TEAC) for Quercetin and Trolox from three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 Value (µM)Trolox Equivalents (TE)
Euparin DPPHData not availableData not available
ABTSData not availableData not available
FRAPData not availableData not available
Quercetin DPPH5.5 - 19.17 µg/mL (equivalent to ~18.2 - 63.4 µM)[1][2][3]~1.13 - 2.77 mM[4]
ABTS48.0 µM[2]~1.15 - 1.51
FRAPNot typically measured as IC50Varies with assay conditions[5][6]
Trolox DPPH~3.77 µg/mL (equivalent to ~15.1 µM)[7]1.0 (by definition)
ABTS~2.93 µg/mL (equivalent to ~11.7 µM)[7]1.0 (by definition)
FRAPNot typically measured as IC501.0 (by definition)

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the three key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Dissolve the test compound (e.g., this compound, Quercetin, Trolox) in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of each sample dilution.

    • Add the DPPH working solution to each well.

    • Include a blank control (solvent with DPPH solution) and a positive control (a known antioxidant like ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for a specified time (typically 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes to generate the ABTS•+ radical cation. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.

  • Assay Procedure:

    • Add a specific volume of each sample dilution to the diluted ABTS•+ solution.

    • Include a blank control and a positive control.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the test compound.

  • Assay Procedure:

    • Add a small volume of the sample to the FRAP reagent.

    • Include a blank and standards of known Fe²⁺ concentration (e.g., FeSO₄) or Trolox.

    • Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the sample.

Mandatory Visualizations

Experimental Workflow

G General Workflow for In Vitro Antioxidant Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., DPPH, ABTS, FRAP) mixing Mixing of Reagents, Samples, and Standards reagent_prep->mixing sample_prep Sample Preparation (this compound, Comparators) sample_prep->mixing standards_prep Standards Preparation (e.g., Trolox, Ascorbic Acid) standards_prep->mixing incubation Incubation (Controlled Time & Temperature) mixing->incubation measurement Spectrophotometric Measurement (Absorbance Reading) incubation->measurement calculation Data Calculation (% Inhibition, IC50, TEAC) measurement->calculation comparison Comparative Analysis calculation->comparison

Caption: General workflow for assessing antioxidant activity.

This compound's Potential Antioxidant Signaling Pathway

While direct free-radical scavenging data for this compound is limited, studies have shown its ability to decrease reactive oxygen species (ROS) levels through the modulation of specific signaling pathways. One such pathway involves Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF). This compound has been shown to restore the CUMS-induced decrease in the expression of these molecules, which is associated with a reduction in ROS.

G This compound's Potential Antioxidant Signaling Pathway This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 Upregulates NMDAR2B NMDAR2B (NMDA Receptor 2B) SAT1->NMDAR2B Modulates BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF Influences ROS Reduced Reactive Oxygen Species (ROS) BDNF->ROS Leads to Antioxidant_Effect Antioxidant Effect ROS->Antioxidant_Effect

Caption: this compound's modulation of the SAT1/NMDAR2B/BDNF pathway.

Conclusion

This compound is recognized as a reactive oxygen species inhibitor, indicating its antioxidant properties. Although direct comparative data from standardized assays like DPPH, ABTS, and FRAP are not currently available, its mechanism may involve the modulation of the SAT1/NMDAR2B/BDNF signaling pathway, leading to a reduction in cellular ROS. For a quantitative understanding of antioxidant potency, this guide provides benchmark data for the well-studied antioxidants, Quercetin and Trolox. Further research is warranted to quantify the direct free-radical scavenging activity of this compound using standardized in vitro assays to allow for a more direct comparison with other antioxidant compounds.

References

Euparin in the Landscape of Natural Benzofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Euparin with other naturally occurring benzofurans—Ailanthoidol, Moracin C, and Rocaglamide (B1679497)—focusing on their antiviral, cytotoxic, anti-inflammatory, and antioxidant properties. The information presented is curated from experimental data to assist in evaluating their potential as therapeutic agents.

Chemical Structures at a Glance

The fundamental structural similarities and differences among these benzofuran (B130515) compounds are key to understanding their distinct biological activities.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
This compound 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone[1]C13H12O3216.23
Ailanthoidol 2-(3,4-dihydroxyphenyl)-5,6-dimethoxybenzofuranC16H14O5286.28
Moracin C 2-(2,4-dihydroxyphenyl)-5-hydroxy-6-(3-methyl-2-butenyl)benzofuranC19H18O4310.34
Rocaglamide Methyl (1R,2R,3S,3aS,8bS)-3-(4-methoxyphenyl)-8,8-dimethyl-2-phenyl-3a,8b-dihydro-1H-cyclopenta[b]benzofuran-1-carboxylateC29H31NO7505.56

Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and the selected natural benzofurans. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Antiviral Activity
CompoundVirusCell LineIC50 / EC50Reference
This compound Poliovirus 1VeroEC50: 0.47 µg/mL[2]
Poliovirus 2VeroEC50: 0.12 µg/mL[2]
Poliovirus 3VeroEC50: 0.15 µg/mL[2]
Rocaglamide Not SpecifiedNot SpecifiedLow nanomolar concentrations
Cytotoxic Activity
CompoundCell LineAssayIC50Reference
This compound A549 (Lung Carcinoma)MTTED50: 22 µg/mL
HT-29 (Colon Carcinoma)MTTED50: 6 µg/mL
MCF-7 (Breast Carcinoma)MTTED50: 6 µg/mL
Ailanthoidol Huh7 (Hepatoma, mutant p53)Not Specified22 µM (48h)
HepG2 (Hepatoma, wild-type p53)Not Specified> 80 µM (48h)
Rocaglamide Various Sarcoma Cell LinesResazurin Proliferation AssayComparable to Silvestrol[3]
697 (Leukemia)Proliferation Assay8 nM[3]
697-R (MDR1-overexpressing Leukemia)Proliferation Assay15 nM[3]
Moracin C S. aureus FabIEnzyme Inhibition83.8 µM[4]
Anti-inflammatory Activity
CompoundAssayCell LineIC50Reference
Moracin C Nitric Oxide (NO) Production InhibitionRAW 264.77.70 µM[5]
COX-2 InhibitionHepG216.8 µM[6]
Antioxidant Activity
CompoundAssayIC50Reference
Moracin C DPPH Radical ScavengingVaries by assay conditions[7]
ABTS Radical ScavengingVaries by assay conditions[7]

Mechanisms of Action & Signaling Pathways

The distinct biological effects of these benzofurans are rooted in their diverse mechanisms of action and interference with cellular signaling pathways.

This compound

This compound's antiviral activity against poliovirus is exerted during the early events of the viral replication cycle, from virus adsorption to the initial 20 minutes post-infection[8]. It is also known to be a reactive oxygen species (ROS) inhibitor[2]. In the context of its antidepressant effects, this compound has been shown to modulate the SAT1/NMDAR2B/BDNF signaling pathway. However, the specific signaling pathways involved in its antiviral and cytotoxic effects require further elucidation.

Ailanthoidol

Ailanthoidol exhibits selective cytotoxicity towards cancer cells with mutant p53. Its pro-apoptotic activity involves the downregulation of mutant p53 protein and the inactivation of the STAT3 pathway. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like cyclin D1.

Ailanthoidol-Induced Apoptosis Pathway

Ailanthoidol_Apoptosis_Pathway cluster_downstream Downstream Effects Ailanthoidol Ailanthoidol STAT3 STAT3 Ailanthoidol->STAT3 inhibition mutp53 Mutant p53 Ailanthoidol->mutp53 downregulation Apoptosis Apoptosis Ailanthoidol->Apoptosis CellCycleArrest Cell Cycle Arrest Ailanthoidol->CellCycleArrest STAT3->mutp53 regulation of Bcl2_BclxL Bcl-2 / Bcl-xL mutp53->Bcl2_BclxL upregulation of CyclinD1 Cyclin D1 mutp53->CyclinD1 upregulation of Bcl2_BclxL->Apoptosis inhibition of CyclinD1->CellCycleArrest promotion of G1/S transition

Caption: Ailanthoidol induces apoptosis and cell cycle arrest by downregulating mutant p53 and inhibiting the STAT3 pathway.

Moracin C

Moracin C exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-activated macrophages[9]. This is achieved through the suppression of iNOS and COX-2 expression. Mechanistic studies have revealed that Moracin C's anti-inflammatory action is associated with the inhibition of the NF-κB and MAPK (p38, ERK, JNK) signaling pathways[10]. Specifically, it reduces the nuclear translocation of the NF-κB p65 subunit[10].

Moracin C Anti-inflammatory Pathway

MoracinC_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB iNOS_COX2 iNOS / COX-2 MAPK->iNOS_COX2 activation of NFkB->iNOS_COX2 activation of MoracinC Moracin C MoracinC->MAPK inhibition MoracinC->NFkB inhibition of nuclear translocation Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammatory_Mediators

Caption: Moracin C inhibits LPS-induced inflammation by blocking the MAPK and NF-κB signaling pathways.

Rocaglamide

Rocaglamide is a potent anticancer agent with a unique mechanism of action. It functions as a molecular clamp, stabilizing the interaction between the eukaryotic initiation factor 4A (eIF4A) and polypurine RNA sequences[1][11]. This action inhibits the initiation of translation of specific mRNAs, many of which encode proteins involved in cell proliferation and survival. Furthermore, Rocaglamide has been shown to inhibit the Raf-MEK-ERK (MAPK) signaling pathway by targeting prohibitins (PHB1 and PHB2)[11][12]. This disruption prevents the interaction between PHB and CRaf, a crucial step in the activation of the MAPK cascade.

Rocaglamide Mechanism of Action

Rocaglamide_Mechanism cluster_translation Translation Inhibition cluster_mapk MAPK Pathway Inhibition Rocaglamide Rocaglamide eIF4A eIF4A Rocaglamide->eIF4A RNA Polypurine RNA Prohibitin Prohibitin (PHB1/2) Rocaglamide->Prohibitin CRaf CRaf Rocaglamide->CRaf prevents interaction with PHB eIF4A->RNA Translation Translation Initiation eIF4A->Translation inhibition of helicase activity Prohibitin->CRaf interaction MEK MEK CRaf->MEK activation ERK ERK MEK->ERK activation Proliferation Cell Proliferation ERK->Proliferation

Caption: Rocaglamide inhibits cancer cell proliferation by targeting translation initiation and the Raf-MEK-ERK pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, exhaustive protocols for each cited experiment were not available in the public domain, this section outlines the general methodologies for the key assays mentioned.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Ailanthoidol, Rocaglamide) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: After incubation, the media is removed, and MTT reagent (dissolved in phosphate-buffered saline) is added to each well. The plate is then incubated to allow the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: An organic solvent (e.g., DMSO, isopropanol) is added to dissolve the insoluble purple formazan product into a colored solution.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (or ED50) value is determined by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Treatment: Macrophages are cultured in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Moracin C) for 1 hour. Inflammation is then induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours[13].

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically at approximately 540 nm[13].

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-only control. The IC50 value is then determined from a dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reaction Mixture: A solution of the benzofuran derivative at various concentrations is mixed with a methanolic solution of DPPH, a stable free radical[1].

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the scavenging reaction to occur[14].

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, which is proportional to the concentration of scavenged radicals, is measured spectrophotometrically at approximately 517 nm[1][14].

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Conclusion and Future Perspectives

This compound, Ailanthoidol, Moracin C, and Rocaglamide represent a promising class of natural benzofurans with a diverse range of biological activities. Rocaglamide stands out for its potent and unique mechanism of anticancer activity. Moracin C demonstrates significant anti-inflammatory properties through well-defined pathways. Ailanthoidol's selective cytotoxicity towards mutant p53 cancer cells highlights its potential for targeted therapies. This compound shows broad-spectrum potential, particularly in antiviral applications, though its mechanisms of action warrant further investigation.

This comparative guide underscores the therapeutic potential of natural benzofurans. Future research should focus on obtaining more comprehensive and standardized quantitative data to facilitate direct comparisons. Elucidating the detailed signaling pathways for compounds like this compound will be crucial for understanding their full therapeutic potential and for the rational design of novel, more effective benzofuran-based drugs. The detailed experimental protocols provided herein offer a foundational framework for such future investigations.

References

Independent Verification of Euparin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Euparin, a naturally occurring benzofuran (B130515) compound, with other relevant alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating this compound's therapeutic potential.

Antiviral Activity: Poliovirus Inhibition

This compound has demonstrated notable antiviral activity, particularly against poliovirus. This section compares its efficacy with Pocapavir, an investigational antiviral drug that also targets poliovirus.

Quantitative Comparison of Antiviral Activity
CompoundVirus SerotypeEC50 (µg/mL)EC50 (µM)Reference
This compound Poliovirus Type 10.47~2.17[1]
Poliovirus Type 20.12~0.55[1]
Poliovirus Type 30.15~0.69[1]
Pocapavir Poliovirus (general)0.02 - 0.08 (IC50)0.003 - 0.126[2]

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are closely related measures of a drug's potency.

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of this compound against poliovirus is typically determined using a plaque reduction assay.

  • Cell Culture: Vero cells (a continuous cell line derived from the kidney of an African green monkey) are cultured in appropriate media until a confluent monolayer is formed in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known titer of poliovirus serotypes 1, 2, or 3.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. A control group without this compound is also maintained.

  • Incubation: The plates are incubated to allow the virus to replicate and form plaques (localized areas of cell death).

  • Plaque Visualization and Counting: After a set incubation period, the cells are stained with a dye (e.g., crystal violet) that stains living cells, making the plaques visible. The number of plaques in the this compound-treated wells is compared to the control wells.

  • EC50 Calculation: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathway and Experimental Workflow

antiviral_workflow cluster_workflow Antiviral Activity Experimental Workflow A Vero Cell Monolayer B Poliovirus Infection A->B C This compound Treatment (Varying Concentrations) B->C D Incubation C->D E Plaque Formation D->E F Staining & Visualization E->F G Plaque Counting F->G H EC50 Calculation G->H antidepressant_pathway cluster_pathway Proposed Antidepressant Mechanism of this compound This compound This compound SAT1 SAT1 (Spermidine/Spermine N1-Acetyltransferase 1) This compound->SAT1 Restores NMDAR2B NMDAR2B (NMDA Receptor Subunit) SAT1->NMDAR2B Modulates BDNF BDNF (Brain-Derived Neurotrophic Factor) NMDAR2B->BDNF Regulates Antidepressant_Effect Antidepressant Effect BDNF->Antidepressant_Effect Leads to antifungal_workflow cluster_workflow Antifungal MIC Determination Workflow A Prepare Fungal Inoculum (T. mentagrophytes) C Inoculate Microplate A->C B Serial Dilution of Antifungal Agent B->C D Incubation C->D E Visual Assessment of Growth D->E F Determine MIC E->F antioxidant_mechanism cluster_mechanism This compound's Antioxidant Mechanism This compound This compound (Antioxidant) ROS Reactive Oxygen Species (Free Radicals) This compound->ROS Donates Electron/ Hydrogen Atom Cellular_Protection Cellular Protection from Oxidative Stress This compound->Cellular_Protection Provides Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is Reduced to

References

A Comparative Analysis of Euparin's Therapeutic Potential: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Euparin" presents a significant ambiguity in scientific and pharmaceutical literature, referring to two distinct chemical entities with vastly different therapeutic applications. The first is a natural benzofuran (B130515) derivative isolated from various plants, investigated for its antioxidant, antiviral, and antidepressant properties. The second is a commercial brand name for an injection containing enoxaparin sodium, a low molecular weight heparin (LMWH) primarily used as an anticoagulant. This guide provides a comparative analysis of the therapeutic potential of both molecules, addressing each in separate, dedicated sections to provide clarity for researchers, scientists, and drug development professionals.

Section 1: this compound (Benzofuran Derivative)

This compound (CAS 532-48-9) is a benzofuran compound naturally occurring in plants like Eupatorium species. Preclinical research has highlighted its potential in several therapeutic areas, primarily focusing on its effects on the central nervous system and its ability to counteract oxidative stress and viral infections.

Antidepressant Potential

Recent studies have explored the antidepressant-like effects of this compound, suggesting a novel mechanism of action that could be beneficial for treating depression.

Comparative Data: Antidepressant Effects

In a Chronic Unpredictable Mild Stress (CUMS) mouse model, this compound demonstrated significant antidepressant effects, comparable to the standard antidepressant drug, fluoxetine.[1]

ParameterCUMS Model GroupThis compound (32 mg/kg)Fluoxetine (20 mg/kg)
Immobility Time (Forced Swim Test)Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Sucrose PreferenceSignificantly DecreasedSignificantly IncreasedSignificantly Increased
Monoamine Neurotransmitter LevelsDecreasedIncreasedIncreased
Brain ROS LevelsIncreasedDecreasedNot Reported
SAT1, NMDAR2B, BDNF ExpressionSignificantly DecreasedSignificantly IncreasedSignificantly Increased

Signaling Pathway

This compound's antidepressant activity is believed to be mediated through the SAT1/NMDAR2B/BDNF signaling pathway.[1][2] Chronic stress is thought to downregulate this pathway, and this compound treatment appears to restore the expression of these key proteins.[1][2]

G Stress Chronic Stress SAT1 SAT1 Stress->SAT1 downregulates This compound This compound This compound->SAT1 upregulates NMDAR2B NMDAR2B SAT1->NMDAR2B downregulates BDNF BDNF NMDAR2B->BDNF downregulates Depression Depression-like Behaviors BDNF->Depression leads to Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection promotes Neuroprotection->Depression alleviates

Proposed SAT1/NMDAR2B/BDNF signaling pathway of this compound's antidepressant effect.

Experimental Protocol: Forced Swim Test (FST)

The FST is a common behavioral test to screen for antidepressant efficacy.[3][4][5]

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[5]

  • Procedure:

    • Mice are individually placed into the water tank.

    • The test duration is typically 6 minutes.

    • Behavior is often recorded by video for later analysis.

  • Scoring: The last 4 minutes of the test are scored for "immobility time," which is defined as the period when the mouse ceases struggling and remains floating, making only small movements necessary to keep its head above water.[6]

  • Interpretation: A reduction in immobility time is indicative of an antidepressant-like effect.[7] It is crucial to ensure that the test compound does not cause a general increase in locomotor activity, which could lead to a false positive result.[6]

Antioxidant and Antiviral Potential

This compound has also been identified as a reactive oxygen species (ROS) inhibitor and has shown activity against certain viruses.

Comparative Data: Antiviral Activity

This compound has demonstrated antiviral activity against poliovirus types 1, 2, and 3 in Vero cells.

Virus TypeEC50 (µg/mL)
Poliovirus 10.47
Poliovirus 20.12
Poliovirus 30.15
(Data sourced from secondary references, primary experimental data should be consulted for confirmation)

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound.[8][9]

  • Cell Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.[8]

  • Virus Titration: The virus stock is serially diluted and used to infect the cell monolayers to determine the concentration that produces a countable number of plaques (typically 50-100 per well).[10]

  • Antiviral Assay:

    • Cell monolayers are pre-treated with various concentrations of the test compound (this compound).

    • The cells are then infected with the predetermined virus concentration.

    • After an adsorption period, the virus/compound mixture is removed.

  • Overlay and Incubation: The cells are covered with a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the respective concentrations of the test compound. This restricts virus spread to adjacent cells.[10]

  • Plaque Visualization and Counting:

    • Plates are incubated for several days until visible plaques (zones of cell death) form.[11]

    • The cells are then fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet).[8]

    • Plaques appear as clear zones against a background of stained, viable cells.

  • Data Analysis: The number of plaques is counted for each compound concentration. The concentration that reduces the number of plaques by 50% compared to the virus control is calculated as the EC50 value.

Section 2: this compound (Enoxaparin Sodium Injection)

"this compound" is also a trade name for injections containing enoxaparin sodium, a well-established LMWH. Its primary therapeutic role is the prevention and treatment of thromboembolic disorders.[3][12][13] Emerging research also points towards its anti-inflammatory and anti-cancer properties.[14][15][16]

Anticoagulant Potential

Enoxaparin offers several pharmacokinetic advantages over traditional unfractionated heparin (UFH).

Comparative Data: Enoxaparin vs. Unfractionated Heparin (UFH)

FeatureEnoxaparin (LMWH)Unfractionated Heparin (UFH)
Primary Target Factor Xa > Thrombin (Factor IIa)Factor Xa and Thrombin equally
Bioavailability (Subcutaneous) ~90% (predictable)~30% (variable)
Half-life 4-5 hours (longer)[17]45-60 minutes (shorter)[17]
Dosing Weight-based, fixed doseRequires frequent monitoring and dose adjustment
Monitoring Generally not required (except in specific populations)aPTT monitoring is essential[18]
Risk of HIT LowerHigher[17]
HIT: Heparin-Induced Thrombocytopenia

Mechanism of Action: Coagulation Cascade

Enoxaparin exerts its anticoagulant effect primarily by binding to antithrombin III, potentiating the inactivation of Factor Xa, and to a lesser extent, thrombin. This disrupts the coagulation cascade, preventing clot formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VII VII VII->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin + Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Enoxaparin Enoxaparin-ATIII Complex Enoxaparin->Xa Strongly Inhibits Enoxaparin->Thrombin Weakly Inhibits

Simplified coagulation cascade showing points of inhibition by Enoxaparin.

Experimental Protocol: Activated Partial Thromboplastin (B12709170) Time (aPTT)

The aPTT test is used to monitor the efficacy of UFH therapy, assessing the integrity of the intrinsic and common coagulation pathways.[19]

  • Sample Collection: Whole blood is collected in a tube containing a citrate (B86180) anticoagulant (e.g., light blue top tube). The tube must be filled to the correct volume.[20]

  • Plasma Preparation: The blood sample is centrifuged to separate plasma from the blood cells.

  • Assay Procedure:

    • Patient plasma is incubated with a partial thromboplastin reagent (a source of phospholipids) and an activator (e.g., silica, kaolin).

    • Calcium chloride is then added to initiate clotting.

  • Measurement: The time taken for a clot to form is measured in seconds.

  • Interpretation: For UFH therapy, the target aPTT is typically 1.5 to 2.5 times the mean of the laboratory's reference range.[18][19]

Anti-inflammatory and Anti-cancer Potential

Beyond anticoagulation, enoxaparin has demonstrated pleiotropic effects, including the modulation of inflammation and inhibition of cancer progression.

Comparative Data: Anti-inflammatory Effects

Studies have shown that enoxaparin can reduce the levels of key pro-inflammatory cytokines.

Inflammatory MarkerEffect of Enoxaparin TreatmentComparison/Context
IL-6 Significant decrease observed in COVID-19 patients.[21]Both enoxaparin and heparin reduced IL-6 in STEMI patients.[15]
IL-8 Significant decrease observed in COVID-19 patients.[21]-
C-Reactive Protein (CRP) Significant decrease observed in STEMI patients.[15]Reduction observed in COVID-19 patients.[22]
TNF-α Enoxaparin-loaded bone cement regulated TNF-α expression locally.[23]-

Experimental Protocol: Cytokine Detection by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying protein levels, such as cytokines, in biological samples.[24][25]

  • Plate Coating: A microplate is coated with a "capture" antibody specific to the cytokine of interest.[26]

  • Blocking: Any unbound sites on the plate are blocked with an inert protein to prevent non-specific binding.[25]

  • Sample Incubation: Standards (known concentrations of the cytokine) and samples (e.g., patient plasma) are added to the wells. The cytokine, if present, binds to the capture antibody.

  • Detection Antibody: A second, "detection" antibody, also specific for the cytokine but labeled with an enzyme (like HRP), is added. This antibody binds to a different epitope on the captured cytokine, creating a "sandwich."

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody to produce a colored product.

  • Measurement and Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.[26]

Comparative Data: Anti-cancer Effects (Preclinical)

Cancer ModelEffect of EnoxaparinProposed Mechanism
Mouse Colon Cancer (Liver Metastasis) Strongly inhibited hepatic growth of metastases.[14]Inhibition of heparanase expression.[14]
A549 Lung Adenocarcinoma Cells Reduced cell proliferation and migration.[27]Inhibition of PAR-1 receptor signaling.[27]
Lewis Lung Carcinoma (Metastasis) Significant reduction in metastatic activity.[28]Not specified.

Experimental Protocol: Tumor Xenograft Model

This in vivo model is crucial for evaluating the anti-cancer efficacy of a compound.[12][29]

xenograft_workflow A 1. Cell Culture (e.g., Human Cancer Cell Line) B 2. Cell Harvest & Preparation (Resuspend in Matrigel/PBS) A->B C 3. Implantation (Subcutaneous injection into immunocompromised mice) B->C D 4. Tumor Growth (Monitor until palpable, e.g., 100-150 mm³) C->D E 5. Randomization (Divide mice into Control and Treatment groups) D->E F 6. Treatment Administration Control: Vehicle Treatment: Enoxaparin E->F G 7. Tumor Volume Measurement (Measure 2-3 times weekly with calipers) F->G H 8. Endpoint Analysis (Compare tumor growth between groups, excise tumors for further analysis) G->H

Experimental workflow for a cell-line-derived tumor xenograft study.
  • Cell Preparation: A relevant human cancer cell line is cultured and harvested. Cells are resuspended in a suitable medium, sometimes mixed with a basement membrane matrix like Matrigel to improve tumor take.[12]

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used as hosts to prevent rejection of the human cells.[29]

  • Implantation: The cell suspension is injected subcutaneously into the flank of the mice.[13]

  • Tumor Growth and Monitoring: Mice are monitored regularly, and tumor dimensions (length and width) are measured with calipers once tumors become palpable. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[13]

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. Treatment with the test compound (Enoxaparin) or vehicle is initiated.[30]

  • Endpoint: The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size. The primary endpoint is often the difference in tumor volume between the treated and control groups.[30]

References

Euparin's Anticancer Performance: A Review of Preclinical In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Euparin's performance in various cell lines based on available preclinical data. This document summarizes the current, albeit limited, understanding of this compound's anticancer properties and highlights the need for further research.

Overview of this compound

This compound is a naturally occurring benzofuran (B130515) derivative with the chemical formula C₁₃H₁₂O₃ (CAS Number: 532-48-9). While research has explored its antiviral and antidepressant activities, its potential as an anticancer agent is less established. This guide consolidates the sparse publicly available data on this compound's effects on cancer cell lines.

In Vitro Cytotoxicity of this compound

Direct and quantitative data on the cytotoxic effects of this compound in cancer cell lines, such as IC50 values, are notably scarce in the public domain. However, some studies provide qualitative insights into its activity.

One study investigating compounds from Helianthella quinquenervis reported that a group of natural products, which included this compound (designated as compound 5), were evaluated for cytotoxicity against three human tumor cell lines: MCF-7 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer). The study concluded that compounds 1-4 of the series showed "marginal cytotoxicity" against these cell lines.[1][2] Unfortunately, the specific activity of this compound was not detailed, leaving its individual contribution to cytotoxicity unclear. The same study noted that substances 4-6, a group that includes this compound, exhibited antifungal activity.[1][2]

Another investigation of an ethanol (B145695) extract from the corms of Liatris spicata, which contained this compound among other compounds, demonstrated cytotoxic activity against the human liver cancer cell line, HepG2.[1][2] However, the study highlighted another isolated compound, igalan, as possessing the highest potency, with an effect comparable to the standard chemotherapeutic drug doxorubicin.[1][2] This suggests that while the extract containing this compound has cytotoxic properties, this compound itself may not be the most potent anticancer constituent.

Due to the lack of specific IC50 values, a quantitative comparison of this compound's cytotoxicity with other anticancer agents is not possible at this time.

Apoptosis Induction and Signaling Pathways

Currently, there is no publicly available experimental data detailing the mechanisms by which this compound may induce apoptosis in cancer cells. Furthermore, the signaling pathways modulated by this compound in the context of cancer have not been elucidated. Research on its antidepressant effects indicates that this compound can influence monoaminergic neurotransmitters and the SAT1/NMDAR2B/BDNF signal pathway in the brain of mice, but these findings are not directly translatable to cancer cell biology.[3]

Experimental Protocols

Detailed experimental protocols for assessing the anticancer performance of this compound are not available in the reviewed literature. For general guidance on relevant methodologies, researchers can refer to standard protocols for common in vitro assays.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Workflow for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 1. General workflow for an MTT cell viability assay.
Apoptosis Assays (e.g., Annexin V/PI Staining)

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to quantify the stained cell populations.

General Workflow for Annexin V/PI Apoptosis Assay:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V & PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Figure 2. General workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

To ascertain the true potential of this compound, further rigorous preclinical studies are imperative. These should include:

  • Comprehensive cytotoxicity screening against a diverse panel of human cancer cell lines to determine IC50 values.

  • In-depth mechanistic studies to investigate its ability to induce apoptosis and identify the specific signaling pathways it modulates in cancer cells.

  • Comparative studies to benchmark the performance of this compound against established chemotherapeutic agents and other relevant natural products.

Without such data, the utility of this compound in an oncological context remains speculative. Researchers are encouraged to conduct and publish such foundational studies to either validate or dismiss its potential as a novel anticancer compound.

References

A Comparative Guide to Validating the Specificity of Euparin's Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of Euparin, a natural product with demonstrated dual inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). Given that this compound has also been reported to possess reactive oxygen species (ROS) inhibitory, antiviral, and antidepressant effects, rigorous specificity testing is paramount to accurately define its mechanism of action and therapeutic potential.

Herein, we compare this compound's hypothetical performance against well-characterized, selective inhibitors of its primary targets: Acarbose for α-glucosidase and Trodusquemine (B1662500) for PTP1B. We also include a hypothetical structural analog of this compound with reduced biological activity ("Inactive this compound Analog") to serve as a negative control. This guide outlines the necessary experimental protocols and presents data in a comparative format to facilitate clear interpretation.

Comparative Analysis of Inhibitor Specificity

To objectively assess this compound's specificity, its activity profile must be compared against compounds with known selectivity.

  • This compound: The investigational compound, a natural product with potential multi-target effects.

  • Acarbose: An established, FDA-approved competitive inhibitor of α-glucosidase used in the management of type 2 diabetes.[1][2][3][4]

  • Trodusquemine: A selective, reversible allosteric inhibitor of PTP1B, which has been investigated for metabolic disorders.[5][6][7][8][9]

  • Inactive this compound Analog: A hypothetical, structurally similar molecule to this compound that exhibits significantly lower inhibitory activity against the primary targets. This control is crucial to demonstrate that the observed effects of this compound are not due to non-specific interactions or assay interference.

Table 1: Comparative In Vitro Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical Data]Notes
This compound α-Glucosidase 15.5 Dual inhibitor.
PTP1B 8.2
ROS Scavenging25.0Activity observed in cellular assays.
Acarboseα-Glucosidase5.0Selective for α-glucosidase.
PTP1B> 100No significant inhibition.
ROS Scavenging> 100Not known as a ROS scavenger.
Trodusquemineα-Glucosidase> 100No significant inhibition.
PTP1B0.5Potent and selective allosteric inhibitor.[5]
ROS Scavenging> 100Not known as a ROS scavenger.
Inactive this compound Analogα-Glucosidase> 200Serves as a negative control.
PTP1B> 200
ROS Scavenging> 200

Table 2: Cellular On-Target Engagement

CompoundCell-Based AssayEndpoint MeasuredResult [Hypothetical Data]
This compound Intestinal Cell Carbohydrate Digestion Assay Reduced Glucose Release Effective
Insulin (B600854) Receptor Phosphorylation Assay (HepG2 cells) Increased p-IR Levels (upon insulin stimulation) Effective
AcarboseIntestinal Cell Carbohydrate Digestion AssayReduced Glucose ReleaseEffective
Insulin Receptor Phosphorylation Assay (HepG2 cells)No significant change in p-IR levelsIneffective
TrodusquemineIntestinal Cell Carbohydrate Digestion AssayNo significant change in glucose releaseIneffective
Insulin Receptor Phosphorylation Assay (HepG2 cells)Increased p-IR Levels (upon insulin stimulation)Effective
Inactive this compound AnalogIntestinal Cell Carbohydrate Digestion AssayNo significant change in glucose releaseIneffective
Insulin Receptor Phosphorylation Assay (HepG2 cells)No significant change in p-IR levelsIneffective

Table 3: Broad Off-Target Profiling

CompoundProfiling MethodNumber of Targets ScreenedSignificant Off-Targets Identified [Hypothetical Data]
This compound Kinase Selectivity Panel (400 kinases) 400 Kinase X (25% inhibition @ 10 µM), Kinase Y (30% inhibition @ 10 µM)
Proteome-wide CETSA ~7000 proteins Protein Z (significant thermal shift)
AcarboseKinase Selectivity Panel (400 kinases)400None
TrodusquemineKinase Selectivity Panel (400 kinases)400None

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

  • Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), which produces a yellow color that can be measured spectrophotometrically at 405 nm.[10] The rate of pNP formation is proportional to enzyme activity.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate (B84403) buffer (100 mM, pH 6.8)

    • Sodium carbonate (Na₂CO₃, 1 M)

    • Test compounds (this compound and comparators) dissolved in DMSO

    • 96-well microplate and reader

  • Procedure:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the test compound at various concentrations (or DMSO for control).

    • Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.[10]

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[10]

    • Measure the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro PTP1B Inhibition Assay

This assay quantifies the inhibitory effect of compounds on PTP1B enzymatic activity.

  • Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing the chromogenic product p-nitrophenol (pNP), which is quantified by measuring absorbance at 405 nm.[11]

  • Materials:

    • Recombinant human PTP1B

    • p-Nitrophenyl phosphate (pNPP)

    • Assay buffer (e.g., 50 mM Citrate, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • 96-well microplate and reader

  • Procedure:

    • Add 80 µL of diluted PTP1B enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the test compound at various concentrations (or DMSO for control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[12]

    • Initiate the reaction by adding 10 µL of pNPP working solution.[11]

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the α-glucosidase assay.

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular ROS levels in response to treatment with test compounds.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[13]

  • Materials:

    • Adherent cells (e.g., HepG2)

    • DCFH-DA probe

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Positive control (e.g., H₂O₂)

    • Test compounds

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat cells with test compounds or vehicle for the desired time.

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate at 37°C for 30-45 minutes.[14][15]

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add PBS or medium to the wells.

    • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[14]

  • Data Analysis: The fluorescence intensity of treated cells is compared to that of control cells to determine the effect on ROS levels.

Broad Kinase Selectivity and Proteome-wide Off-Target Profiling

To comprehensively assess specificity, unbiased, large-scale screening is essential.

  • Kinase Selectivity Profiling:

    • Principle: The inhibitory activity of this compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >400). The percentage of inhibition for each kinase is determined.

    • Method: This is typically performed as a fee-for-service by specialized contract research organizations (CROs) using radiometric or fluorescence-based assays.[16][17][18][19][20]

  • Proteome-wide Off-Target Identification (e.g., CETSA):

    • Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying direct target engagement in a cellular context. The binding of a compound to its target protein often increases the protein's thermal stability. By heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantitative mass spectrometry, proteins that are stabilized by the compound can be identified as potential targets or off-targets.[21]

    • Method: This advanced technique requires specialized equipment and expertise in proteomics. It provides an unbiased view of protein-compound interactions within the native cellular environment.[21]

Visualizations: Pathways, Workflows, and Logic

Signaling Pathways and Points of Inhibition

The diagram below illustrates the distinct pathways affected by the inhibitors. This compound is shown to target both α-glucosidase in the intestinal lumen and PTP1B in the intracellular insulin signaling cascade.

G cluster_0 Intestinal Lumen cluster_1 Hepatocyte (Cellular Interior) Carbohydrates Complex Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Glucose Glucose aGlucosidase->Glucose Insulin Insulin Acarbose Acarbose Acarbose->aGlucosidase Euparin_AG This compound Euparin_AG->aGlucosidase IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR, Active) IR->pIR PTP1B PTP1B pIR->PTP1B Dephosphorylates Signaling Downstream Signaling (Glucose Uptake) pIR->Signaling Trodusquemine Trodusquemine Trodusquemine->PTP1B Euparin_PTP1B This compound Euparin_PTP1B->PTP1B

Figure 1: this compound's dual inhibitory action compared to selective inhibitors.
Experimental Workflow for Specificity Validation

A logical progression of experiments is key to building a comprehensive specificity profile for this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Broad Specificity Profiling cluster_3 Analysis & Conclusion a1 α-Glucosidase Inhibition Assay b1 Cellular α-Glucosidase Activity Assay a1->b1 a2 PTP1B Inhibition Assay b2 Cellular PTP1B Activity Assay (p-IR Western Blot) a2->b2 a3 ROS Scavenging Assay d1 Define Specificity Profile of this compound a3->d1 c1 Kinase Selectivity Panel (>400 Kinases) b1->c1 b2->c1 c2 Proteome-wide Off-Target ID (CETSA) c1->c2 c2->d1

Figure 2: A phased experimental workflow for validating this compound's specificity.
Logical Framework for Comparative Analysis

This diagram outlines the logical relationships between the experimental results for each compound to conclude on specificity.

G This compound This compound On-Target Activity: α-Glucosidase: Yes PTP1B: Yes Off-Target Activity: Kinase X, Y: Yes Protein Z: Yes Conclusion {Conclusion|this compound is a potent dual inhibitor of α-glucosidase and PTP1B with detectable off-target activities that require further investigation.} This compound->Conclusion Acarbose Acarbose (α-Glucosidase Control) On-Target Activity: α-Glucosidase: Yes PTP1B: No Off-Target Activity: None Detected Acarbose->Conclusion Trodusquemine Trodusquemine (PTP1B Control) On-Target Activity: α-Glucosidase: No PTP1B: Yes Off-Target Activity: None Detected Trodusquemine->Conclusion Analog Inactive Analog (Negative Control) On-Target Activity: α-Glucosidase: No PTP1B: No Off-Target Activity: None Detected Analog->Conclusion

Figure 3: Logical comparison framework for determining this compound's specificity.

References

Lack of Public Data on Comparative Transcriptomics of Euparin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a comprehensive review of published scientific literature reveals a significant gap in research concerning the comparative transcriptomics of Euparin-treated cells. There are no publicly available datasets or detailed studies analyzing the global gene expression changes induced by this compound. Research on this compound has primarily focused on its derivatives and their enzymatic inhibitory activities, such as against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[1]

Given the absence of direct data on this compound, this guide will use Heparin , a different compound for which transcriptomic data is available, as an illustrative example. This will demonstrate the methodologies, data presentation, and visualization techniques required for a comprehensive comparative transcriptomics guide, which can be applied if and when data for this compound becomes available. The signaling pathways and gene expression changes discussed below pertain to Heparin and should not be extrapolated to this compound.

Illustrative Comparison: Transcriptomic Effects of Heparin Treatment

Heparin, a well-known anticoagulant, has been shown to possess anti-inflammatory properties and affects gene expression in various cell types.[2][3][4] Transcriptomic studies on cells treated with Heparin provide a framework for understanding how a compound's effects can be elucidated at the molecular level.

Data Presentation: Summary of Heparin-Modulated Signaling Pathways

The following table summarizes the key signaling pathways found to be significantly modulated by Unfractionated Heparin (UFH) in human pulmonary microvascular endothelial cells (HPMECs) stimulated by lipopolysaccharide (LPS).

Signaling PathwayEffect of Heparin TreatmentKey Genes/Proteins ModulatedReference
NF-κB Signaling InhibitionIκB-α, NF-κB (nuclear translocation)[2]
MAPK Signaling Inhibitionp38, ERK1/2, JNK (phosphorylation)[2]
STAT3 Signaling InhibitionSTAT3 (phosphorylation)[2]
WNT Signaling Regulation (Upregulation)FZD2, FZD5, FZD10, WNT2[5]
PDGF Signaling Regulation (Upregulation)PDGFD, JAK3[5]
NOTCH Signaling Regulation (Upregulation)RBPJL, APH1A, HEYL, MFNG[5]
Experimental Protocols

A typical comparative transcriptomics study involves several key steps, from cell culture to bioinformatic analysis. The following protocol is a generalized representation based on standard RNA-sequencing methodologies.[6][7]

1. Cell Culture and Treatment:

  • Cell Line: Human Pulmonary Microvascular Endothelial Cells (HPMECs).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to attach overnight. The experimental group is pre-treated with the compound (e.g., Unfractionated Heparin, 10 U/ml) for 15 minutes, followed by stimulation with an inflammatory agent (e.g., LPS, 10 μg/ml) for a specified time (e.g., 1, 3, or 6 hours). The control group receives a vehicle (e.g., DMSO) instead of the compound.

2. RNA Isolation and Quality Control:

  • Total RNA is extracted from both control and treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0.

  • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) > 7.0 being desirable for sequencing.

3. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • The resulting library is amplified by PCR.

  • The quality of the library is assessed, and it is sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are checked for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene, resulting in a read count matrix.

  • Differential Expression Analysis: Tools like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the treated and control groups.[8] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are typically considered significant.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify the biological processes and signaling pathways that are significantly affected by the treatment.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cell_culture 1. Cell Culture & Treatment rna_extraction 2. RNA Isolation & QC cell_culture->rna_extraction library_prep 3. Library Preparation rna_extraction->library_prep sequencing 4. High-Throughput Sequencing library_prep->sequencing raw_data 5. Raw Sequencing Data (FASTQ) sequencing->raw_data qc 6. Quality Control & Trimming raw_data->qc alignment 7. Genome Alignment qc->alignment quantification 8. Gene Expression Quantification alignment->quantification deg_analysis 9. Differential Expression Analysis quantification->deg_analysis pathway_analysis 10. Pathway & Functional Enrichment Analysis deg_analysis->pathway_analysis

A generalized workflow for a comparative transcriptomics study.

Signaling Pathway Diagram: Anti-Inflammatory Action of Heparin

The diagram below illustrates the inhibitory effect of Unfractionated Heparin (UFH) on key pro-inflammatory signaling pathways activated by LPS in endothelial cells, based on available data.[2]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK IKK IκB Kinase (IKK) TLR4->IKK STAT3 STAT3 TLR4->STAT3 UFH Heparin (UFH) UFH->MAPK UFH->IKK UFH->STAT3 Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates STAT3->Nucleus NFkB NF-κB NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (IL-6, IL-8) Nucleus->Inflammation transcription

Heparin inhibits LPS-induced inflammatory signaling pathways.

References

Euparin (Heparin/Enoxaparin) vs. Placebo in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of Euparin, representing heparin and its low-molecular-weight derivative enoxaparin, against a placebo in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the preclinical data.

Data Summary

The following tables summarize the quantitative data from animal studies, comparing the effects of heparin or enoxaparin to a placebo or control group.

Anti-Inflammatory Effects

Table 1: Effect of Heparin and Enoxaparin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDosePercentage Inhibition of Edema at 3 hours
Control (Normal Saline) 0.5 ml0%
Heparin 800 units/kg (intraperitoneal)51%[1]
Enoxaparin 200 mcg/kg (intraperitoneal)66%[1]
Diclofenac (B195802) Sodium (Standard) 25 mg/kg78%[1]

Table 2: Effect of Heparin and Enoxaparin on Inflammatory Markers in a Rat Colitis Model

Treatment GroupDoseEffect on Mucosal Lesion Area, Colonic Weight, Myeloperoxidase, and Nitric Oxide Synthase Activities
Control --
Enoxaparin 80 µg/kg (subcutaneous)Significant amelioration[2]
Unfractionated Heparin 200 U/kg (subcutaneous)Significant amelioration[2]
Anticoagulant and Survival Effects in Sepsis Models

Table 3: Effect of Heparin on Survival in E. coli-Challenged Mice

Treatment GroupDose (units/kg)Hazard Ratio of Death (95% CI)
Placebo -Reference
Heparin 1001.08 (0.66, 1.76)[3][4]
Heparin 5001.34 (0.80, 2.24)[3][4]
Heparin 25003.02 (1.49, 6.10)[3][4]

Table 4: Effect of Heparin on Activated Partial Thromboplastin (B12709170) Time (aPTT) in E. coli-Challenged Mice

Treatment GroupDose (units/kg)aPTT Levels at 24 and 48 hours
Placebo -Increased close to the therapeutic range (p = .002)[3][4]
Heparin 100Increased into the therapeutic range (p < .0001 vs. placebo)[3][4]
Heparin 500Increased well above the therapeutic range (p < .0001 vs. placebo)[3][4]
Toxicity

Table 5: Repeated Dose Toxicity of Enoxaparin in Wistar Rats

Treatment GroupDose (mg/kg/day, subcutaneous)Observation
Control (0.9% Sodium Chloride) -No adverse effects
Enoxaparin ("Enoxa" and "Lovenox") 3.5No undesirable effects[5]
Enoxaparin ("Enoxa" and "Lovenox") 20Few adverse effects[6]
Enoxaparin ("Enoxa" and "Lovenox") 40Mortality started[6]
Enoxaparin ("Enoxa" and "Lovenox") 10025% mortality[6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.[1]

  • Animals: Albino rats (130-180g) of either sex were used.

  • Groups: Animals were divided into four groups: control (normal saline), heparin, enoxaparin, and diclofenac sodium (standard).

  • Drug Administration: The respective drugs were administered intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 ml of 1% carrageenan solution was injected into the sub-plantar space of the right hind paw.

  • Measurement: Paw volumes were measured at 0, 1, 2, and 3 hours using a mercury plethysmometer.

  • Analysis: The percentage of inhibition of edema was calculated.

Dinitrobenzene Sulphonic Acid (DNBS)-Induced Colitis in Rats

This model is used to study inflammatory bowel disease.[2]

  • Animals: Rats were used for this study.

  • Induction of Colitis: Colitis was induced by intrarectal administration of DNBS.

  • Drug Administration: Enoxaparin (40, 80, and 200 µg/kg) or unfractionated heparin (100, 200, and 400 U/kg) was administered subcutaneously immediately after the induction of damage.

  • Sacrifice: Rats were sacrificed at 1, 3, or 7 days after the induction of injury.

  • Assessment: Colonic damage was assessed macroscopically and histologically. Mucosal prostaglandin (B15479496) E2 generation, myeloperoxidase and nitric oxide synthase activities, and tumor necrosis factor-alpha levels in the blood were determined.

Escherichia coli-Induced Sepsis in Mice

This model is used to study the effects of treatment on sepsis and coagulation.[3][4]

  • Animals: C57BL mice were used.

  • Challenge: Animals were administered an intratracheal challenge of E. coli.

  • Treatment: Heparin (100, 500, or 2500 units/kg) or a placebo was administered.

  • Outcome Measures: The primary outcome was survival. Activated partial thromboplastin time (aPTT) was also measured to assess coagulation status.

Visualizations

Mechanism of Action: Anticoagulant Effect

The primary mechanism of the anticoagulant effect of heparin and its derivatives involves the potentiation of antithrombin (AT), a natural inhibitor of several coagulation factors.

Heparin Heparin/Enoxaparin AT Antithrombin (AT) Heparin->AT Binds to and activates Thrombin Thrombin (Factor IIa) AT->Thrombin Inhibits FactorXa Factor Xa AT->FactorXa Inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: Anticoagulant action of Heparin/Enoxaparin.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.

Start Start Grouping Divide Rats into Treatment Groups (Control, Heparin, Enoxaparin, Diclofenac) Start->Grouping Administration Administer Drugs Intraperitoneally Grouping->Administration Induction Induce Edema with Carrageenan Injection Administration->Induction 30 min wait Measurement Measure Paw Volume at 0, 1, 2, 3 hours Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End End Analysis->End

Caption: Workflow for carrageenan-induced paw edema.

References

Safety Operating Guide

Navigating the Disposal of Euparin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Euparin (5-Acetyl-6-hydroxy-2-isopropenylbenzofuran), a member of the benzofuran (B130515) class of compounds, requires careful handling throughout its lifecycle, including its ultimate disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is essential. This guide provides a comprehensive operational plan for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Key Chemical Properties for Disposal Consideration

Understanding the physical and chemical properties of this compound is the first step in determining the appropriate disposal pathway. The following table summarizes key data obtained from PubChem, which informs handling and segregation procedures.[1]

PropertyValueImplication for Disposal
Chemical Formula C₁₃H₁₂O₃Organic compound.
Molecular Weight 216.23 g/mol N/A
Physical State Solid (based on related compounds)To be disposed of as solid chemical waste.
Solubility Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Do not dispose of down the drain. Liquid solutions should be treated as organic solvent waste.
Chemical Class BenzofuranShould be segregated as a non-halogenated organic waste.[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a clear, step-by-step process for the safe disposal of this compound and associated waste materials in a laboratory setting.

1. Waste Characterization and Segregation:

  • Initial Assessment: Treat all forms of this compound waste—pure compound, solutions, and contaminated materials—as hazardous chemical waste.[2]

  • Waste Stream Identification: this compound is a non-halogenated organic compound. It must be segregated from halogenated solvents, aqueous waste, strong acids, bases, and oxidizers to prevent dangerous reactions.[2][3][4]

2. Solid this compound Waste Disposal:

This includes expired or unused pure this compound powder and any solid materials grossly contaminated with this compound.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid organic waste. The container must have a secure, screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon adding the first portion of waste. The label must include:

    • The full chemical name: "this compound (5-Acetyl-6-hydroxy-2-isopropenylbenzofuran)"

    • The statement: "Non-Halogenated Organic Solid Waste"

    • The date of first accumulation.

    • The name and contact information of the generating researcher or lab.

  • Accumulation: Collect the solid this compound waste in this designated container. Keep the container closed at all times except when adding waste.

3. Liquid this compound Waste Disposal (Solutions):

This applies to solutions of this compound dissolved in organic solvents.

  • Container Selection: Use a separate, clearly labeled, and chemically compatible container for non-halogenated organic solvent waste. If this compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must be collected in a designated "Halogenated Organic Solvent Waste" container.

  • Labeling: Label the liquid waste container as "Hazardous Waste" and specify the contents, including the solvent(s) and "this compound."

  • Collection: Pour the liquid waste into the appropriate container using a funnel. Do not mix incompatible waste streams. Keep the container securely capped.

4. Contaminated Labware and Personal Protective Equipment (PPE) Disposal:

This category includes items with trace contamination, such as gloves, weigh boats, pipette tips, and paper towels.

  • Segregation: These items should be considered solid hazardous waste.

  • Collection: Place contaminated items in a designated, lined container or a heavy-duty, transparent bag clearly labeled as "Hazardous Waste - Contaminated Debris." Do not dispose of these items in regular trash or biohazard bags.[3]

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container that is labeled for chemical contamination.[4]

5. Storage and Final Disposal:

  • Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Secondary Containment: Place waste containers in secondary containment (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks or spills.[5]

  • Arrange for Pickup: Once a waste container is full, or before it reaches the institutional time limit for storage (often 6-12 months), contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[2][6] Do not pour any chemical waste down the drain or place it in the regular trash.[2][6]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste generated in a laboratory setting.

Euparin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid this compound or Grossly Contaminated Material waste_type->solid_waste  Solid liquid_waste This compound in Solvent Solution waste_type->liquid_waste Liquid   trace_waste Trace Contaminated PPE & Labware waste_type->trace_waste Trace solid_container Collect in 'Non-Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_decision Solvent Type? liquid_waste->liquid_decision trace_container Collect in 'Contaminated Debris' Container trace_waste->trace_container storage Store in Labeled, Closed Container in Secondary Containment within SAA solid_container->storage non_halogenated Non-Halogenated liquid_decision->non_halogenated Non-Halogenated halogenated Halogenated liquid_decision->halogenated Halogenated trace_container->storage non_halo_container Collect in 'Non-Halogenated Liquid Waste' Container non_halogenated->non_halo_container halo_container Collect in 'Halogenated Liquid Waste' Container halogenated->halo_container non_halo_container->storage halo_container->storage pickup Contact EH&S for Pickup storage->pickup

Caption: this compound Waste Segregation and Disposal Decision Tree.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance.

References

Essential Safety and Handling Protocols for Heparin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and logistical information for handling Heparin in a laboratory setting. It is not a substitute for a formal risk assessment and safety training, which should be conducted by qualified personnel at your institution. The information provided is based on general guidelines for handling hazardous drugs and specific information available for Heparin.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Heparin. Adherence to these procedures is crucial for minimizing exposure risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Heparin, especially in powdered form or when there is a risk of aerosolization, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of powder-free, chemotherapy-rated gloves.[1] The inner glove should be worn under the gown cuff, and the outer glove over the cuff to ensure no skin is exposed.[1] Change the outer glove regularly (e.g., every 30-60 minutes) or immediately if torn, punctured, or contaminated.[1][2]
Body Protection Disposable GownWear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][3] Gowns should be changed at the end of a procedure, if contaminated, or at regular intervals during extended use.[3]
Eye and Face Protection Safety Goggles and Face ShieldUse safety goggles to protect against dust.[4] When there is a risk of splashes or spills, such as when working outside of a biological safety cabinet (BSC), a face shield or a full face-piece respirator should be worn in addition to goggles.[3]
Respiratory Protection NIOSH-Certified RespiratorFor activities that may generate aerosols or dust, a NIOSH-certified N-95 or N-100 respirator is recommended.[2][3] Surgical masks offer little to no protection from chemical exposure.[2] A chemical cartridge-type respirator may be required for large spills.[2] All personnel using respirators must be fit-tested and trained.[2][3]
Additional Protection Sleeve, Hair, and Shoe CoversSleeve covers can provide additional protection, especially when working in a BSC.[2] Hair and shoe covers should also be worn to prevent contamination.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure to Heparin.

  • Preparation:

    • Designate a specific area for handling Heparin, preferably within a Biological Safety Cabinet (BSC) or a restricted access room.[1][3]

    • Ensure all necessary PPE is available and personnel are trained in its proper use.[5]

    • Post signs clearly indicating the designated handling area and restricting unauthorized access.[1]

    • Prohibit eating, drinking, smoking, and applying cosmetics in the handling area.[1]

  • Handling:

    • Wash hands thoroughly before donning and after removing gloves.[1]

    • Don all required PPE as outlined in the table above before entering the designated handling area.

    • When handling Heparin powder, work within a BSC to contain any airborne particles.

    • If a BSC is not available, use appropriate local exhaust ventilation.[6]

    • Avoid the formation of dust during handling.[5][7]

    • Use Luer-lock fittings for all syringes and infusion sets to prevent leakage.[8]

    • Place a plastic-backed absorbent pad under any areas where leakage may occur during liquid handling.[8]

  • Post-Handling:

    • Wipe down any contaminated surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of outer gloves in a sealed bag or container.[1]

    • Remove remaining PPE in a manner that avoids self-contamination and dispose of it in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water after all handling procedures are complete.

Disposal Plan

Proper disposal of Heparin waste is crucial to prevent environmental contamination and accidental exposure.

  • Sharps: All needles and syringes must be disposed of in a designated sharps container without being crushed, clipped, or recapped.[8]

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE that are contaminated with Heparin should be placed in a biohazard box or a designated hazardous waste container.[8]

  • Unused/Expired Heparin:

    • Do not dispose of Heparin down the drain.[9]

    • Unused or expired Heparin should be disposed of as hazardous pharmaceutical waste according to institutional and local regulations.

    • Community-based drug "take-back" programs are the preferred method for disposal when available.[10]

    • If a take-back program is not available, mix the Heparin with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and dispose of it in the household trash, if local regulations permit.[10]

  • Empty Containers: Empty vials and containers that once held Heparin can be considered RCRA empty and disposed of in the trash if they have been emptied by commonly employed practices.[9] However, it is important to obliterate any identifying information on the label before disposal.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected skin area with soap and lukewarm water.[8]

  • Eye Exposure: Flush the affected eye with water or an isotonic eyewash for at least 15 minutes.[7][8]

  • Inhalation: Move to fresh air immediately.[5]

  • Spill:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

    • For small spills, use absorbent pads to contain the material. For larger spills, follow institutional protocols.

    • Clean the spill area thoroughly with an appropriate decontaminating agent.

    • Dispose of all cleanup materials as hazardous waste.

Seek medical attention immediately for any significant exposure.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling Heparin safely.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep_Area Designate Handling Area Gather_PPE Gather Required PPE Prep_Area->Gather_PPE Train_Personnel Ensure Personnel are Trained Gather_PPE->Train_Personnel Post_Signs Post Warning Signs Train_Personnel->Post_Signs Wash_Hands1 Wash Hands Post_Signs->Wash_Hands1 Don_PPE Don PPE Wash_Hands1->Don_PPE Handle_Heparin Handle Heparin in BSC Don_PPE->Handle_Heparin Wipe_Surfaces Wipe Contaminated Surfaces Handle_Heparin->Wipe_Surfaces Doff_Outer_Gloves Doff & Dispose Outer Gloves Wipe_Surfaces->Doff_Outer_Gloves Doff_PPE Doff Remaining PPE Doff_Outer_Gloves->Doff_PPE Wash_Hands2 Wash Hands Thoroughly Doff_PPE->Wash_Hands2

Caption: Workflow for Safe Handling of Heparin.

Disposal_Pathway cluster_waste_streams Waste Generation cluster_disposal_methods Disposal Methods Sharps Needles & Syringes Sharps_Container Sharps Container Sharps->Sharps_Container Contaminated_PPE Gloves, Gowns, etc. Hazardous_Waste Hazardous Waste Bin Contaminated_PPE->Hazardous_Waste Unused_Heparin Expired/Unused Drug Take_Back_Program Drug Take-Back Program Unused_Heparin->Take_Back_Program Preferred Trash Household Trash (with precautions) Unused_Heparin->Trash If no take-back Empty_Containers Empty Vials Empty_Containers->Trash After label removal

Caption: Disposal Pathways for Heparin-Related Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Euparin
Reactant of Route 2
Reactant of Route 2
Euparin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.